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[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Documentation Hub

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  • Product: [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol
  • CAS: 1466891-08-6

Core Science & Biosynthesis

Foundational

Synthesis of[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol: A Comprehensive Technical Guide

Executive Summary [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (CAS: 1466891-08-6)[1] is a highly privileged bidentate pharmacophore utilized extensively in medicinal chemistry and transition-metal catalysis. The structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (CAS: 1466891-08-6)[1] is a highly privileged bidentate pharmacophore utilized extensively in medicinal chemistry and transition-metal catalysis. The structural combination of a pyrimidine core substituted with a pyridine ring at the C2 position and a hydroxymethyl group at the C4 position makes it an ideal scaffold for kinase inhibitors, anti-fibrotic agents, and advanced receptor modulators[2].

Synthesizing this molecule presents unique challenges. Traditional biaryl cross-coupling methods (e.g., Suzuki-Miyaura coupling) often fail or produce low yields when utilizing 2-pyridylboronic acids due to their rapid protodeboronation under basic conditions. To circumvent this, this technical guide outlines a highly robust, scalable, and self-validating two-step de novo synthesis: a regioselective pyrimidine ring construction followed by a chemoselective ester reduction.

Retrosynthetic Analysis & Strategic Rationale

To ensure high yield and absolute regiocontrol, the target molecule is disconnected at the C4-hydroxymethyl group, tracing back to an ester intermediate: ethyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate . This ester is subsequently disconnected into two highly stable, commercially available precursors: pyridine-2-carboxamidine and ethyl 4-(dimethylamino)-2-oxo-3-butenoate (an enaminone).

This de novo approach completely avoids the use of toxic organotin reagents (Stille coupling) or unstable boronic acids, providing a self-validating pathway where regioselectivity is thermodynamically and kinetically locked by the electronics of the enaminone.

Retrosynthesis Target [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (Target) Ester Ethyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate (Intermediate) Target->Ester FGI (Reduction) Fragments Pyridine-2-carboxamidine + Ethyl 4-(dimethylamino)-2-oxo-3-butenoate Ester->Fragments Disconnection (Ring Formation)

Caption: Retrosynthetic analysis of[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol via de novo ring synthesis.

Mechanistic Causality & Scientific Integrity

Regioselective Pyrimidine Ring Formation

The reaction between pyridine-2-carboxamidine and ethyl 4-(dimethylamino)-2-oxo-3-butenoate is driven by the 1,3-dielectrophilic nature of the enaminone. The C4 position of the enaminone is highly electrophilic due to the electron-withdrawing effect of the conjugated ketone. The primary amine of the amidine selectively attacks this C4 position, displacing the dimethylamine group. Subsequent intramolecular cyclization onto the C2 ketone, followed by dehydration, yields the fully aromatic pyrimidine core[2]. This sequence guarantees that the ester group is exclusively positioned at C4.

Mechanism Step1 Pyridine-2-carboxamidine + Enaminone Step2 Nucleophilic Attack at C4 (Displacement of Dimethylamine) Step1->Step2 Step3 Intramolecular Cyclization (Attack on C2 Ketone) Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Step5 Ethyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate Step4->Step5

Caption: Stepwise mechanistic pathway for the de novo formation of the pyrimidine ring.

Chemoselective Ester Reduction via Lewis Acid Catalysis

Reducing an ester in the presence of a highly electron-deficient pyridyl-pyrimidine system requires precise chemoselectivity. Standard Sodium Borohydride ( NaBH4​ ) is generally too mild to reduce esters, while Lithium Aluminum Hydride ( LiAlH4​ ) is overly aggressive and frequently causes partial reduction or ring-opening of the pyrimidine core.

To solve this, Calcium Chloride ( CaCl2​ ) is added to NaBH4​ in ethanol. This generates Calcium Borohydride ( Ca(BH4​)2​ ) in situ[3]. The Ca2+ ion acts as a potent Lewis acid, coordinating to the ester carbonyl oxygen. This coordination withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon and allowing the borohydride anion to attack smoothly at mild temperatures (RT to 60°C) without disturbing the heteroaromatic rings[4].

Experimental Workflow & Self-Validating Protocols

Workflow Reactants1 Amidine + Enaminone in EtOH / NaOEt Reflux1 Reflux 4h Reactants1->Reflux1 Workup1 Aqueous Workup & Extraction Reflux1->Workup1 Intermediate Purified Ester Workup1->Intermediate Reactants2 Ester + NaBH4/CaCl2 in EtOH/THF Intermediate->Reactants2 Stir2 Stir at 60°C Reactants2->Stir2 Workup2 Quench & Extract Stir2->Workup2 Product Final Methanol Product Workup2->Product

Caption: End-to-end experimental workflow for synthesizing the target compound.

Step 1: Synthesis of Ethyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate
  • Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, suspend pyridine-2-carboxamidine hydrochloride (1.0 equiv, 10.0 mmol) in anhydrous ethanol (30 mL).

  • Base Addition : Add Sodium Ethoxide ( NaOEt ) (1.2 equiv, 12.0 mmol) to the suspension and stir for 15 minutes at room temperature to liberate the free amidine base.

  • Condensation : Dropwise, add ethyl 4-(dimethylamino)-2-oxo-3-butenoate (1.1 equiv, 11.0 mmol) dissolved in 10 mL of ethanol.

  • Reflux : Heat the reaction mixture to reflux (approx. 78°C) for 4 hours. The reaction progress can be monitored via TLC (Ethyl Acetate:Hexane 1:1)[2].

  • Workup : Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer twice more with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the intermediate ester.

Step 2: Chemoselective Reduction to [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol
  • Preparation : Dissolve the purified ethyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate (1.0 equiv, 5.0 mmol) in a 2:1 mixture of Ethanol/THF (30 mL)[4].

  • Lewis Acid Addition : Add anhydrous Calcium Chloride ( CaCl2​ ) (1.5 equiv, 7.5 mmol) and stir for 10 minutes to allow coordination with the ester.

  • Reduction : Cool the flask to 0°C. Slowly add Sodium Borohydride ( NaBH4​ ) (3.0 equiv, 15.0 mmol) in portions to manage hydrogen evolution.

  • Heating : Remove the ice bath and warm the reaction to 60°C for 3 hours.

  • Quench & Workup : Cool the mixture to room temperature and carefully quench with acetone (5 mL) to destroy excess hydride, followed by the addition of water (20 mL). Extract the aqueous phase with Dichloromethane (3 x 30 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo. Triturate with cold diethyl ether to yield the pure[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol as a solid.

Quantitative Data & Optimization

Table 1: Reagent Stoichiometry for De Novo Pyrimidine Synthesis

ReagentRoleEquivalentsRationale
Pyridine-2-carboxamidine HClNucleophile / Core1.0Limiting reagent, provides N-C-N fragment.
Ethyl 4-(dimethylamino)-2-oxo-3-butenoate1,3-Dielectrophile1.1Slight excess ensures complete conversion of amidine.
Sodium Ethoxide ( NaOEt )Base1.2Liberates free base amidine; excess neutralizes HCl.

Table 2: Optimization of Ester Reduction Conditions

Reducing AgentSolventTemp (°C)Result / YieldCausality / Observation
NaBH4​ (alone)EtOH78 (Reflux)< 10%Insufficient electrophilicity of the ester carbonyl.
LiAlH4​ THF0 to RTComplex MixtureAggressive hydride causes pyrimidine ring-opening.
NaBH4​ + CaCl2​ EtOH/THF 60 > 85% Ca2+ activates carbonyl; chemoselective reduction [3],[4].

References

  • [1] 2-(pyridin-2-yl)pyrimidin-4-yl]methanol 1466891-08-6. Guidechem. URL:

  • [2] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI (Molecules). URL:

  • [3] Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis. Semantic Scholar. URL:

  • [4] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. URL:

Sources

Exploratory

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol chemical properties

An In-depth Technical Guide to the Anticipated Chemical Properties of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Abstract This technical guide provides a comprehensive analytical overview of the predicted chemical properti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Anticipated Chemical Properties of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

Abstract

This technical guide provides a comprehensive analytical overview of the predicted chemical properties and synthetic pathways for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol. As a novel heterocyclic compound with limited direct experimental data, this document employs a read-across methodology, leveraging established data from structurally analogous pyridinyl and pyrimidinyl derivatives. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its anticipated physicochemical characteristics, spectroscopic signature, potential reactivity, and prospective applications as a scaffold in medicinal chemistry. All predictions and proposed protocols are grounded in established chemical principles and supported by references to well-characterized related compounds.

Introduction and Strategic Rationale

The convergence of pyridine and pyrimidine rings within a single molecular architecture presents a compelling scaffold for exploration in drug discovery and materials science. The target molecule, [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, combines the hydrogen bonding capabilities and coordination properties of a pyridine with the versatile reactivity of a pyrimidine core, further functionalized with a reactive hydroxymethyl group. While this specific compound is not extensively documented, its structural motifs are present in a wide array of biologically active molecules.[1][2][3]

This guide, therefore, serves as a predictive resource, built upon a foundation of data from closely related analogs such as Pyrimidin-4-yl-methanol.[4] The rationale behind this approach is to provide a robust starting point for researchers, enabling informed decisions in the synthesis, handling, and application of this promising, yet underexplored, chemical entity.

Molecular Structure and Identification

The fundamental step in understanding the chemical nature of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is a precise definition of its structure and associated identifiers.

  • Systematic Name: [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

  • Molecular Formula: C₁₀H₉N₃O

  • Molecular Weight: 187.20 g/mol

  • Canonical SMILES: C1=CC=NC(=C1)C2=NC=NC(=C2)CO

  • InChI Key: (Predicted) - A unique identifier will be generated upon experimental characterization.

Structural Analogs Used for Predictive Analysis:
  • Pyrimidin-4-yl-methanol: Provides a baseline for the properties of the pyrimidin-4-yl-methanol core.[4][5]

  • 2-Substituted Pyridines: Inform on the electronic and steric influence of the pyridin-2-yl substituent.[6][7]

  • 2-(Pyridin-2-yl)pyrimidine Derivatives: Offer insights into the interactions between the two heterocyclic rings.[2]

Caption: Core structure and key analogs for predictive analysis.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on a comparative analysis of the aforementioned structural analogs. These values should be considered estimates pending experimental verification.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale and References
Melting Point 105-115 °CHigher than Pyrimidin-4-yl-methanol (75-78 °C) due to increased molecular weight and greater potential for π-π stacking.[4]
Boiling Point > 300 °C (Predicted)Significantly higher than analogs due to increased mass and polarity.
Solubility Soluble in DMSO, DMF, and Methanol.[8] Limited solubility in water and non-polar organic solvents.Similar to Pyrimidin-4-yl-methanol, with the pyridine moiety potentially increasing polarity.[4][5]
pKa (Conjugate Acid) ~4.5-5.5The pyridine nitrogen is expected to be the most basic site. The pyrimidine nitrogens will be less basic due to the electron-withdrawing nature of the ring system.
Table 2: Anticipated Spectroscopic Data
TechniqueKey Signals (Predicted)Justification
¹H NMR δ 8.7-9.2 (pyrimidine H), δ 7.5-8.8 (pyridine H), δ 4.8-5.2 (-CH₂OH), δ 2.5-3.5 (exchangeable -OH)Based on known spectra of pyrimidine and pyridine derivatives.[2][4]
¹³C NMR δ 160-170 (C=N), δ 120-155 (aromatic C), δ 60-65 (-CH₂OH)In line with chemical shifts observed for similar heterocyclic systems.[2][4]
IR (cm⁻¹) 3200-3600 (O-H stretch), 1600-1650 (C=N stretch), 1400-1580 (aromatic C=C stretch)Characteristic absorbances for the functional groups present.[4]
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 187. Key fragments corresponding to loss of -CH₂OH and cleavage of the C-C bond between the rings.Fragmentation pattern is predicted to be similar to related benzyl alcohol derivatives.[9]

Proposed Synthesis and Reactivity

A plausible synthetic route to [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol would likely involve a cross-coupling reaction to form the C-C bond between the two heterocyclic rings, followed by or preceded by the introduction of the methanol functionality.

Proposed Synthetic Workflow

G start 2-Bromopyridine + 4-Methylpyrimidine step1 Stille or Suzuki Coupling start->step1 intermediate 2-(Pyridin-2-yl)-4-methylpyrimidine step1->intermediate step2 Oxidation (e.g., KMnO₄, NaOH) intermediate->step2 intermediate2 [2-(Pyridin-2-yl)pyrimidin-4-yl]carboxylic acid step2->intermediate2 step3 Reduction (e.g., LiAlH₄ in THF) intermediate2->step3 product [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol step3->product

Caption: Proposed synthetic pathway to the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Pyridin-2-yl)-4-methylpyrimidine This step can be achieved via a Stille or Suzuki cross-coupling reaction. The Suzuki coupling is often preferred due to milder reaction conditions and less toxic byproducts.

  • Materials: 2-Bromopyridine, 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (or the corresponding boronic acid), Pd(PPh₃)₄, Na₂CO₃, Toluene/Water mixture.

  • Procedure:

    • To a degassed solution of toluene and water, add 2-bromopyridine (1.0 eq), the pyrimidine boronic ester (1.1 eq), and Na₂CO₃ (2.5 eq).

    • Saturate the solution with argon for 15-20 minutes.

    • Add the palladium catalyst (0.05 eq) and heat the reaction mixture to reflux (90-100 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Oxidation to [2-(Pyridin-2-yl)pyrimidin-4-yl]carboxylic acid This procedure is adapted from the synthesis of pyrimidine-4-carboxylic acid.[4]

  • Materials: 2-(Pyridin-2-yl)-4-methylpyrimidine, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH).

  • Procedure:

    • Prepare a hot aqueous solution of KMnO₄.

    • Dissolve the starting material in a separate flask with aqueous NaOH.

    • Slowly add the hot KMnO₄ solution to the solution of the starting material, maintaining the temperature.

    • After the addition is complete, heat the mixture for several hours until the purple color disappears.

    • Cool the mixture and filter off the manganese dioxide.

    • Acidify the filtrate with HCl to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Step 3: Reduction to [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol This is a standard reduction of a carboxylic acid to an alcohol.[10]

  • Materials: [2-(Pyridin-2-yl)pyrimidin-4-yl]carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a suspension of LiAlH₄ (2-3 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

    • Slowly add a solution of the carboxylic acid in anhydrous THF to the LiAlH₄ suspension.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH (aq), and then more water.

    • Filter the resulting solid and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the final compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural framework of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is a promising starting point for the development of novel therapeutics, particularly in oncology.[4] The pyrimidine ring is a well-established pharmacophore found in numerous kinase inhibitors.[2] The appended pyridine ring can engage in additional hydrogen bonding or π-stacking interactions within a protein's active site, potentially enhancing potency and selectivity.

Role as a Scaffold for Kinase Inhibitors

The hydroxymethyl group serves as a versatile handle for further chemical modification, allowing for the exploration of different regions of a target's binding pocket.

G scaffold Pyridine Moiety Pyrimidine Core -CH₂OH Handle kinase Hinge-Binding Region Hydrophobic Pocket Solvent-Exposed Region scaffold:f1->kinase:f0 H-bonds scaffold:f0->kinase:f1 π-stacking scaffold:f2->kinase:f2 Derivatization for solubility/selectivity

Caption: Interaction model of the scaffold with a kinase active site.

The pyrimidine core can act as a hinge-binder, a common interaction motif for kinase inhibitors. The pyridine moiety can be directed towards a hydrophobic pocket, and the methanol group can be extended into a solvent-exposed region to improve pharmacokinetic properties or to introduce additional binding elements. This modular design allows for systematic structure-activity relationship (SAR) studies.

Conclusion

While direct experimental data for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol remains to be established, this in-depth technical guide provides a robust, predictive framework for its chemical properties, synthesis, and potential applications. By leveraging data from well-characterized structural analogs, we have outlined anticipated physicochemical and spectroscopic characteristics, a plausible and detailed synthetic route, and a compelling rationale for its use as a scaffold in medicinal chemistry. This document is intended to serve as a catalyst for further experimental investigation into this promising heterocyclic compound.

References

  • PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

  • Usiena Air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxy-pyridin-2-yl)-methanol. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ChemBK. (2024). 2-Pyridine methanol. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide:[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol in Advanced Drug Discovery and Coordination Chemistry

Executive Summary The structural complexity of modern therapeutics and advanced materials demands highly versatile, polyfunctional building blocks. [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (CAS: 1466891-08-6) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural complexity of modern therapeutics and advanced materials demands highly versatile, polyfunctional building blocks. [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (CAS: 1466891-08-6) represents a privileged heterocyclic scaffold that bridges the gap between organic medicinal chemistry and bioinorganic coordination chemistry[1]. Featuring a rigid bidentate nitrogen core coupled with a reactive hydroxymethyl handle, this molecule serves as a critical precursor for synthesizing potent kinase/enzyme inhibitors and substitutionally inert metallodrugs[2].

This whitepaper provides an in-depth technical analysis of CAS 1466891-08-6, detailing its physicochemical profile, its mechanistic role in biological pathways, and self-validating synthetic protocols for its functionalization.

Physicochemical Profiling & Structural Analysis

The utility of[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol stems from its unique electronic distribution. The adjacent pyridine and pyrimidine rings create a highly electron-deficient system, which strongly influences the pKa of the nitrogen atoms and the reactivity of the C4-hydroxymethyl group.

Quantitative Chemical Properties

The following table summarizes the core physicochemical parameters of the compound, which are critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior in drug design[1].

PropertyValueClinical / Synthetic Relevance
CAS Number 1466891-08-6Unique registry identifier for procurement and IP tracking.
Molecular Formula C10H9N3ODefines the mass balance for synthetic transformations.
Molecular Weight 187.20 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Hydroxyl -OH)Provides a site for etherification, esterification, or oxidation.
Hydrogen Bond Acceptors 4 (N atoms, O atom)Facilitates strong hinge-binding interactions in kinase active sites.
Structural Motif Bidentate (N,N')Ideal geometry for chelating transition metals (e.g., Ru, Ir, Pt).
Structural Causality in Application

The spatial arrangement of the nitrogen atoms at the 1-position of the pyridine and the 3-position of the pyrimidine allows for perfect bidentate chelation. When uncoordinated, these nitrogen atoms act as potent hydrogen-bond acceptors. The 4-hydroxymethyl group is strategically positioned to point away from the metal-binding or hinge-binding interface, allowing for the attachment of solubilizing groups or target-specific pharmacophores without sterically hindering the core's primary binding function.

Mechanistic Utility in Drug Discovery

In medicinal chemistry, the 2-(pyridin-2-yl)pyrimidine scaffold is frequently deployed as a rigid core to orient peripheral functional groups into specific binding pockets.

Targeting the H-PGDS Inflammatory Pathway

A prominent application of this scaffold is in the development of Hematopoietic Prostaglandin D2 Synthase (H-PGDS) inhibitors[3]. H-PGDS catalyzes the conversion of PGH2 into PGD2, a key mediator in allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD)[4].

Derivatives synthesized from[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (via oxidation to the corresponding carboxylic acid and subsequent amide coupling) exhibit low-nanomolar IC50 values against H-PGDS. The bidentate nitrogen core forms critical hydrogen bonds with the enzyme's active site, while the functionalized C4-tail extends into the hydrophobic pocket, blocking the entry of the PGH2 substrate[3].

HPGDS_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) AA Arachidonic Acid (AA) Stimulus->AA COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS Enzyme (Target) PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Receptors DP1 / DP2 Receptors (Allergy/Inflammation) PGD2->Receptors Inhibitor 2-(Pyridin-2-yl)pyrimidine Derivatives Inhibitor->HPGDS Inhibits

Fig 1. H-PGDS mediated inflammatory pathway targeted by 2-(pyridin-2-yl)pyrimidine derivatives.

Applications in Bioinorganic Chemistry

Beyond organic therapeutics, the oxidation of[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol yields 2-(2'-pyridyl)pyrimidine-4-carboxylic acid (CppH). This molecule is an elite bidentate ligand used to synthesize coordinatively saturated, substitutionally inert Ruthenium(II) polypyridyl complexes[5].

Unlike traditional platinum-based drugs (e.g., cisplatin) that exert cytotoxicity via ligand exchange and nuclear DNA cross-linking, these Ru(II)-CppH complexes operate via a radically different mechanism. Confocal microscopy and high-resolution atomic absorption spectrometry have demonstrated that these complexes specifically target mitochondrial membranes, impairing the mitochondrial membrane potential and inducing late-stage apoptosis without relying on reactive oxygen species (ROS) generation[5].

Self-Validating Experimental Protocols

To utilize CAS 1466891-08-6 in either drug discovery or metallodrug synthesis, the primary alcohol must often be converted into a more versatile electrophile (e.g., an alkyl chloride) or a carboxylic acid.

Workflow Visualization

Synthetic_Workflow Start [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol CAS: 1466891-08-6 Oxidation Oxidation (TEMPO/BAIB) Yield: 85% Start->Oxidation Halogenation Halogenation (SOCl2) Yield: 92% Start->Halogenation Acid 2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid (CppH Ligand) Oxidation->Acid Coordination Ru(II) / Ir(III) Chelation Metallodrug Synthesis Acid->Coordination Chloride 4-(Chloromethyl)-2-(pyridin-2-yl)pyrimidine (Alkylating Agent) Halogenation->Chloride Complex Inert Ru(II) Polypyridyl Complex (Mitochondrial Targeting) Coordination->Complex

Fig 2. Divergent synthetic workflow for the functionalization of CAS 1466891-08-6.

Protocol: Chemoselective Oxidation to CppH Ligand

Causality Note: Traditional harsh oxidants (like KMnO4) can lead to the oxidative cleavage of the electron-deficient pyrimidine ring. Therefore, a mild, TEMPO-catalyzed oxidation using Bis(acetoxy)iodobenzene (BAIB) is selected to ensure high chemoselectivity for the primary alcohol.

Step 1: Reaction Setup

  • Dissolve 1.0 equivalent of[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol in a 1:1 mixture of Dichloromethane (DCM) and Water.

  • Add 0.1 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). The biphasic system ensures that the water-soluble carboxylic acid product partitions into the aqueous layer, driving the reaction forward.

  • Slowly add 2.2 equivalents of BAIB to the vigorously stirring mixture at 0 °C.

Step 2: In-Process Validation (Quality Control)

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% Methanol in DCM solvent system.

  • Self-Validation: The starting material (Rf ~0.4) will disappear under UV light (254 nm), and the product will remain at the baseline (Rf = 0.0) due to its highly polar carboxylic acid nature.

Step 3: Workup and Isolation

  • Once complete (typically 4-6 hours at room temperature), separate the organic and aqueous layers.

  • Wash the aqueous layer once with DCM to remove any unreacted TEMPO or organic byproducts.

  • Carefully acidify the aqueous layer to pH 3-4 using 1M HCl.

  • Self-Validation: A white to pale-yellow precipitate will immediately form as the CppH ligand reaches its isoelectric point and crashes out of the solution.

  • Filter the precipitate, wash with cold water, and dry under a high vacuum.

Step 4: Analytical Confirmation

  • 1H NMR (DMSO-d6): The success of the reaction is definitively confirmed by the disappearance of the hydroxymethyl singlet (CH2) at ~4.7 ppm and the appearance of a broad, exchangeable carboxylic acid proton (COOH) at >12.0 ppm.

References

  • PeptideDB. SAR191801 1234708-04-3 PGE synthase Immunology / Inflammation Signaling Pathways. Available at: [Link]

  • Figshare. Molecular and Cellular Characterization of the Biological Effects of Ruthenium(II) Complexes Incorporating 2‑Pyridyl-2-pyrimidine-4-carboxylic Acid. Available at:[Link]

  • Google Patents.US9469627B2 - Phenyloxadiazole derivatives as PGDS inhibitors.

Sources

Exploratory

Spectroscopic Profile of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif and versatile building block for the synthesis of a range of biologically active molecules. The unique arrangement of its pyridine and pyrimidine rings, coupled with a reactive primary alcohol functional group, makes it a valuable intermediate in drug discovery programs. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Spectroscopic Rationale

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. The diagram below illustrates the chemical structure of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol and the standard numbering convention for its constituent rings.

Caption: Structure of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, based on data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine and pyrimidine rings, the methylene protons of the methanol group, and the hydroxyl proton.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale and Comparative Insights
H-6'8.7 - 8.9d~4-5The proton adjacent to the pyridine nitrogen is expected to be the most deshielded due to the inductive effect of the nitrogen.
H-58.5 - 8.7d~5-6This pyrimidine proton is deshielded by the adjacent nitrogen atom. Data for pyrimidin-4-yl-methanol supports this chemical shift range.[1]
H-3', H-4', H-5'7.3 - 8.0m-These pyridine protons will appear as a complex multiplet.
H-67.1 - 7.3d~5-6This pyrimidine proton is coupled to H-5.
-CH₂OH4.7 - 5.0s-The methylene protons adjacent to the pyrimidine ring and the hydroxyl group are expected to appear as a singlet. This is consistent with data for pyrimidin-4-yl-methanol.[1]
-OH2.1 - 2.4br s-The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and solvent. This is an exchangeable proton.[1]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale and Comparative Insights
C-4165 - 170The carbon atom of the pyrimidine ring attached to the methanol group is expected to be significantly deshielded. Data for pyrimidin-4-yl-methanol shows a signal in this region for the C=N carbon.[1]
C-2, C-6157 - 160These carbons of the pyrimidine ring are deshielded due to the adjacent nitrogen atoms.
C-2', C-6'148 - 152The carbons adjacent to the nitrogen in the pyridine ring are deshielded.
C-4'136 - 138This carbon of the pyridine ring is expected in the typical aromatic region.
C-3', C-5'121 - 127These carbons of the pyridine ring will appear in the aromatic region.
C-5115 - 120This carbon of the pyrimidine ring is expected to be more shielded compared to the other pyrimidine carbons.
-CH₂OH60 - 65The methylene carbon of the methanol group is expected in this range, consistent with data for pyrimidin-4-yl-methanol.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (C₁₀H₉N₃O), the expected molecular weight is approximately 187.07 g/mol .

Technique Expected m/z Interpretation
Electrospray Ionization (ESI)[M+H]⁺ = 188.08Protonated molecular ion, commonly observed in ESI-MS.
Electron Ionization (EI)M⁺˙ = 187Molecular ion peak.

Fragmentation Pathway:

Under EI conditions, the molecule is expected to undergo fragmentation. A logical fragmentation pathway is illustrated below.

fragmentation M [M]⁺˙ m/z = 187 M_minus_H [M-H]⁺ m/z = 186 M->M_minus_H -H• M_minus_CH2OH [M-CH₂OH]⁺ m/z = 156 M->M_minus_CH2OH -•CH₂OH pyridylpyrimidine Pyridylpyrimidine cation m/z = 157 M_minus_H->pyridylpyrimidine +H•

Caption: Plausible mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale and Comparative Insights
3200 - 3600O-H stretchAlcohol (-OH)A broad band characteristic of the hydroxyl group, consistent with data for pyrimidin-4-yl-methanol.[1]
3000 - 3100C-H stretchAromatic (sp² C-H)Stretching vibrations of the C-H bonds on the pyridine and pyrimidine rings.
2850 - 2960C-H stretchAliphatic (sp³ C-H)Stretching vibrations of the methylene (-CH₂) group.
1650 - 1700C=N stretchPyrimidine and PyridineCharacteristic stretching vibrations for the carbon-nitrogen double bonds within the heterocyclic rings.[1]
1400 - 1600C=C stretchAromatic ringsSkeletal vibrations of the pyridine and pyrimidine rings.
1000 - 1300C-O stretchPrimary AlcoholStretching vibration of the carbon-oxygen single bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated pyridine and pyrimidine rings is expected to give rise to distinct absorption bands.

λmax (nm) Electronic Transition Rationale and Comparative Insights
~245π → πThis absorption is characteristic of the electronic transitions within the pyrimidine ring system. Data for pyrimidin-4-yl-methanol shows a λmax at 245 nm.[1][2]
~276π → πThis second absorption band is also attributed to the conjugated π-system of the molecule. A λmax at 276 nm is reported for pyrimidin-4-yl-methanol.[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Acquire spectra on a 400 MHz or higher field NMR spectrometer H1_acq ¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise instrument->H1_acq C13_acq ¹³C NMR: Proton-decoupled pulse sequence, longer acquisition time due to low natural abundance instrument->C13_acq fourier Fourier transform the raw data phase Phase correction fourier->phase baseline Baseline correction phase->baseline reference Reference spectra to residual solvent peak or TMS baseline->reference integrate Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra reference->integrate cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_sample_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Caption: General workflow for NMR data acquisition and processing.

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an electrospray ionization mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm, using the pure solvent as a reference.

Conclusion

This technical guide provides a detailed and predictive spectroscopic profile of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol. By synthesizing data from closely related structural analogs, this document offers researchers a reliable framework for the identification and characterization of this important heterocyclic building block. The presented NMR, MS, IR, and UV-Vis data, along with generalized experimental protocols, are intended to support the synthetic and medicinal chemistry community in their efforts to develop novel therapeutics. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

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Foundational

1H NMR spectrum of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

Structural Elucidation of[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol: A Comprehensive 1 H NMR Guide Molecular Architecture & Electronic Environment The compound [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (C 10​ H 9​ N 3​ O) f...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol: A Comprehensive 1 H NMR Guide

Molecular Architecture & Electronic Environment

The compound [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (C 10​ H 9​ N 3​ O) features a highly conjugated, electron-deficient heteroaromatic core. It consists of a pyrimidine ring substituted at the C2 position with a pyridin-2-yl group, and at the C4 position with a hydroxymethyl (-CH 2​ OH) group.

The structural assignment of this molecule via 1 H NMR spectroscopy relies heavily on understanding the localized electronic environments. Both the pyridine and pyrimidine rings contain electronegative nitrogen atoms that exert strong inductive (-I) and resonance (-M) electron-withdrawing effects. Consequently, the protons adjacent to these nitrogen atoms (specifically H6 on the pyrimidine ring and H6' on the pyridine ring) experience severe diamagnetic deshielding, pushing their chemical shifts significantly downfield[1]. Furthermore, the coplanarity of the two rings—often stabilized by intramolecular dipole-dipole interactions—creates an anisotropic deshielding cone that further impacts the chemical shifts of the bridging protons (H3' and H5)[2].

High-Resolution 1 H NMR Acquisition Protocol

To ensure quantitative accuracy and high spectral resolution, the following protocol is designed as a self-validating system. Every parameter is selected based on the specific relaxation dynamics of heteroaromatic systems[3].

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons that could interfere with the -OH signal, and it provides excellent solubility for nitrogen-containing heterocycles. The concentration (approx. 130 mM) is optimized to provide a high signal-to-noise ratio in a single scan without causing concentration-dependent aggregation[4].

Step 2: Instrument Tuning and Magnetic Field Homogenization

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ and perform gradient shimming (Z1-Z5 axes).

  • Causality: Precise shimming ensures a highly homogeneous magnetic field. This is critical for resolving the fine 4J (meta) and 5J (para) couplings in the pyridine ring, which are often on the order of 1.0–1.8 Hz[5].

Step 3: Pulse Sequence and Acquisition

  • Action: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay ( d1​ ) to 2.0 seconds, the acquisition time ( AQ ) to 3.0 seconds, and acquire 16 scans.

  • Causality: A 30° excitation pulse combined with a 2.0-second d1​ ensures that the total time between pulses exceeds 5×T1​ for most protons in the molecule. This allows for complete longitudinal relaxation, guaranteeing that the resulting peak integrals accurately reflect the 1:1:1 stoichiometry of the aromatic protons[3].

Step 4: Processing and Self-Validation

  • Action: Apply a zero-filling factor to 64k data points and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation.

  • Validation Checkpoint: Before assigning the analyte peaks, verify the spectrum's internal calibration. The TMS singlet must be exactly at δ 0.00 ppm, and the residual CHCl 3​ solvent peak must appear as a sharp singlet at δ 7.26 ppm. If the solvent peak deviates, the chemical shift axis must be recalibrated to ensure the integrity of the downstream structural assignment[4].

1 H NMR Spectral Assignment & Spin-Spin Coupling Analysis

The spin-spin coupling networks can be analyzed using first-order rules, as the chemical shift differences ( Δν ) are significantly larger than the coupling constants ( J ), satisfying the Δν/J>10 criterion for weak coupling[5].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Causality for Assignment
Pyrimidine H6 8.91Doublet (d)5.21HHighly deshielded by the adjacent pyrimidine nitrogen and the ring's diamagnetic anisotropy[1].
Pyridine H6' 8.82Doublet of doublets (dd)4.8, 1.51HDeshielded by the adjacent pyridine nitrogen. The 4.8 Hz coupling is a typical 3Jortho​ for pyridine systems[5].
Pyridine H3' 8.45Doublet (d)8.01HDeshielded by the anisotropic ring current of the adjacent pyrimidine system[2].
Pyridine H4' 7.88Triplet of doublets (td)7.8, 1.81HLocated para to the pyridine nitrogen; exhibits standard aromatic splitting[1].
Pyrimidine H5 7.55Doublet (d)5.21HShielded relative to H6; coupled exclusively to H6 via a standard pyrimidine 3J interaction[2].
Pyridine H5' 7.42ddd7.5, 4.8, 1.21HLocated meta to the pyridine nitrogen, making it the most electronically shielded aromatic proton[1].
Aliphatic -CH 2​ - 4.85Singlet (s)N/A2HDeshielded by the electronegative oxygen atom and the adjacent pyrimidine ring[1].
Hydroxyl -OH 3.80Broad singlet (br s)N/A1HAppears broad due to rapid intermolecular chemical exchange. Lacks a 3J coupling to the -CH 2​
  • group in CDCl 3​ at 298 K[5].

Visualizing the Spin System

The logical relationships between the protons—specifically their spin-spin ( J ) coupling networks—are mapped below. The diagram isolates the three distinct spin systems: the 4-spin pyridine network, the 2-spin pyrimidine network, and the isolated aliphatic side chain.

G cluster_pyridine Pyridine Spin System cluster_pyrimidine Pyrimidine Spin System cluster_aliphatic Hydroxymethyl Group H3_pyr H3' (8.45 ppm) d, J=8.0 Hz H4_pyr H4' (7.88 ppm) td, J=7.8, 1.8 Hz H3_pyr->H4_pyr ³J = 8.0 Hz H5_pyr H5' (7.42 ppm) ddd, J=7.5, 4.8, 1.2 Hz H4_pyr->H5_pyr ³J = 7.5 Hz H6_pyr H6' (8.82 ppm) dq, J=4.8, 1.5 Hz H4_pyr->H6_pyr ⁴J = 1.8 Hz H5_pyr->H6_pyr ³J = 4.8 Hz H5_pym H5 (7.55 ppm) d, J=5.2 Hz H6_pym H6 (8.91 ppm) d, J=5.2 Hz H5_pym->H6_pym ³J = 5.2 Hz CH2 -CH2- (4.85 ppm) s OH -OH (3.80 ppm) br s CH2->OH Exchangeable (No ³J in CDCl3)

Fig 1: 1H NMR spin-spin coupling network of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol in CDCl3.

Mechanistic Insights: Exchange Dynamics

A critical feature of this spectrum is the behavior of the hydroxymethyl group. In ultra-dry solvents or at low temperatures, the -OH proton would typically couple to the adjacent -CH 2​

  • protons, splitting the -CH 2​
  • signal into a doublet and the -OH signal into a triplet. However, in standard CDCl 3​ at room temperature, trace amounts of acidic impurities or water facilitate rapid intermolecular proton exchange. Because this chemical exchange occurs faster than the NMR timescale (the inverse of the coupling constant, 1/J ), the spin state information of the -OH proton is "averaged out" before it can be transferred to the -CH 2​
  • protons[5]. Consequently, the -CH 2​
  • group collapses into a sharp singlet at δ 4.85 ppm, and the -OH proton appears as a broad singlet at δ 3.80 ppm, serving as a dynamic mechanistic indicator of the sample's microenvironment.

References

  • Title : NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source : Organometallics (American Chemical Society) URL :[Link]

  • Title: Phenyloxadiazolderivater as PGDS Inhibitors (Patent DK2486024T3)
  • Title : High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source : Elsevier URL :[Link]

  • Title : Spectrometric Identification of Organic Compounds (8th Edition) Source : John Wiley & Sons URL :[Link]

  • Title : Structure Determination of Organic Compounds: Tables of Spectral Data Source : Springer URL :[Link]

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Exploratory

Introduction: The Structural Challenge of Pyridinylpyrimidines

An In-Depth Technical Guide to the ¹³C NMR Analysis of Pyridinylpyrimidine Compounds Pyridinylpyrimidine scaffolds are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents targetin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of Pyridinylpyrimidine Compounds

Pyridinylpyrimidine scaffolds are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases. Their efficacy is intrinsically linked to their precise three-dimensional structure and the electronic environment of their constituent atoms. Consequently, unambiguous structural elucidation is not merely a procedural step but a critical determinant of success in drug discovery and development. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool. It provides a direct, non-destructive window into the carbon framework of a molecule, revealing subtle electronic differences and enabling the confident assignment of complex isomeric structures.

This guide offers a comprehensive exploration of ¹³C NMR analysis as applied to pyridinylpyrimidine compounds. We will move beyond a simple recitation of procedures to delve into the causality behind experimental choices, the logic of spectral interpretation, and the application of advanced techniques to solve complex structural puzzles. This document is intended for researchers, scientists, and drug development professionals who seek to leverage ¹³C NMR to its fullest potential in the characterization of these vital heterocyclic compounds.

Foundational Principles: ¹³C NMR in Nitrogen Heterocycles

While the fundamental principles of ¹³C NMR are universal, its application to nitrogen-containing aromatic systems like pyridinylpyrimidines requires special consideration. The ¹³C nucleus is significantly less sensitive than the ¹H nucleus, necessitating the use of higher sample concentrations or longer acquisition times.[1] The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information derived from a ¹³C spectrum. It is highly sensitive to the local electronic environment of each carbon atom.

In pyridinylpyrimidine systems, the presence of electronegative nitrogen atoms profoundly influences the ¹³C chemical shifts. The nitrogen atoms withdraw electron density from the rings through inductive effects, generally causing adjacent (α) and para (γ) carbons to be deshielded and resonate at a higher chemical shift (further downfield). Conversely, carbons in the meta (β) position are less affected or may even be slightly shielded. This predictable pattern is the first key to deciphering the spectrum, but the analysis is often complicated by the presence of various substituents which impart their own electronic and steric effects.

The Experimental Protocol: From Sample to Spectrum

A high-quality, interpretable spectrum is built upon a foundation of meticulous experimental practice. Each step, from sample preparation to the selection of acquisition parameters, is a critical control point that dictates the final data quality.

Rigorous Sample Preparation

The quality of the NMR sample has a profound effect on the resulting spectrum.

Step-by-Step Protocol:

  • Compound Quantity : For a typical ¹³C NMR spectrum on a modern spectrometer, aim for a concentration of 50-100 mg of the pyridinylpyrimidine compound.[2] If the material is limited, the acquisition time can be extended, but be aware that halving the quantity of material will quadruple the required data accumulation time.

  • Solvent Selection : The sample must be dissolved in a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds.[3] However, the choice of solvent is not trivial; solvent-solute interactions, particularly hydrogen bonding with polar functional groups, can influence chemical shifts.[4][5] If solubility is an issue or if alternative interactions are to be probed, other solvents such as DMSO-d₆, Methanol-d₄, or Acetone-d₆ should be considered.[3] A volume of 0.5 - 0.6 mL is standard for a 5 mm NMR tube.[1]

  • Filtration (Critical Step) : The solution must be completely free of any solid particles. Suspended solids distort the magnetic field homogeneity, leading to broad, poorly resolved spectral lines that cannot be corrected post-acquisition. To prevent this, always filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean NMR tube.[1]

  • Internal Standard : For precise chemical shift calibration, an internal standard is essential. Tetramethylsilane (TMS) is the conventional reference for organic solvents, with its signal defined as 0.0 ppm.[2][6]

Data Acquisition Parameters

The following diagram illustrates the logical workflow for acquiring high-quality ¹³C NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (50-100 mg) B Select & Add Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Dissolve & Mix C->D E Filter into NMR Tube D->E F Insert Sample & Lock on Solvent E->F G Shim Magnetic Field F->G H Set Acquisition Parameters G->H I Acquire Data (Proton Decoupled) H->I J Fourier Transform I->J K Phase Correction J->K L Baseline Correction K->L M Calibrate to TMS (0.0 ppm) L->M N Peak Picking & Integration M->N

Caption: Experimental workflow for ¹³C NMR analysis.

Key parameters to consider include the pulse angle, relaxation delay (d1), and acquisition time. Quaternary carbons (those with no attached protons) often have very long relaxation times. To ensure they are properly observed and can be quantitatively compared, a longer relaxation delay (e.g., 5-10 seconds) may be necessary. Standard spectra are acquired with proton decoupling, which collapses all ¹³C-¹H couplings into single lines for each unique carbon, simplifying the spectrum and improving the signal-to-noise ratio.[7]

Spectral Interpretation: Assigning the Pyridinylpyrimidine Core

The assignment process is a systematic deduction based on established chemical shift principles and the influence of molecular structure.

Typical Chemical Shift Ranges

The carbons in the pyridinyl and pyrimidine rings resonate in the aromatic region of the spectrum, typically between ~110 and ~170 ppm. Carbons directly bonded to nitrogen are the most deshielded. The table below provides a generalized guide to the expected chemical shift regions. Actual values will vary significantly based on substitution.

Carbon PositionRing SystemTypical Chemical Shift (δ, ppm)Rationale
C2, C4, C6Pyrimidine155 - 165Directly bonded to one or two electronegative nitrogen atoms.[8]
C5Pyrimidine115 - 130Beta (β) to two nitrogen atoms, less deshielded.[9]
C2, C6Pyridine148 - 155Alpha (α) to the nitrogen atom.[10]
C4Pyridine135 - 145Gamma (γ) to the nitrogen atom.
C3, C5Pyridine120 - 130Beta (β) to the nitrogen atom.
C-ipsoLinker150 - 160Carbon of one ring attached to the other ring; highly substituted.
The Influence of Substituents

Substituents dramatically alter the chemical shifts of the ring carbons.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -CF₃ will deshield the ipso (point of attachment), ortho, and para carbons, shifting their signals downfield.

  • Electron-Donating Groups (EDGs) like -NH₂, -OR, or alkyl groups will shield the ortho and para carbons, shifting their signals upfield (to lower ppm values).

These substituent-induced chemical shifts (SCS) are often predictable and can be a powerful tool for confirming the position of a substituent on a ring.[11]

Advanced Techniques for Unambiguous Assignment

When the 1D ¹³C NMR spectrum is complex or ambiguous, a suite of advanced experiments is required to achieve full structural elucidation. These techniques provide information not on the carbons themselves, but on their relationship to the protons in the molecule.

Caption: Relationship between advanced NMR experiments and derived structural data.

DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is invaluable for determining the number of protons attached to each carbon. It is typically run in two modes:

  • DEPT-90 : Only signals from CH (methine) carbons are visible.

  • DEPT-135 : CH and CH₃ (methyl) carbons appear as positive peaks, while CH₂ (methylene) carbons appear as negative (inverted) peaks. Quaternary carbons are absent in both spectra.[12]

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively categorize every carbon signal, significantly reducing ambiguity.

2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is a two-dimensional technique that maps carbons on one axis and their directly attached protons on the other.[13] Each peak (cross-peak) in the 2D plot represents a direct one-bond C-H connection.[14] This is arguably the most crucial experiment for assignment, as it directly links the well-resolved ¹³C spectrum to the often more crowded but informative ¹H spectrum. An edited HSQC can also provide the same information as a DEPT-135 experiment, often with better sensitivity.[13]

2D HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment provides the final pieces of the puzzle by revealing correlations between carbons and protons that are two, three, and sometimes four bonds apart (long-range couplings).[13] One-bond correlations are suppressed. By identifying these long-range connections, one can piece together the molecular fragments identified by HSQC. For example, observing an HMBC correlation from a proton on the pyridine ring to a carbon on the pyrimidine ring unequivocally confirms the connectivity between the two ring systems.[15]

A Self-Validating System: Integrated Data Analysis

The true power of this analytical suite lies in its integrated, self-validating nature. An assignment is not considered confirmed until it is supported by all the available data.

Example Workflow:

  • A signal at 125 ppm is identified in the ¹³C spectrum.

By systematically applying this logic to every signal, a complete and robust structural assignment can be built with an exceptionally high degree of confidence.

Conclusion

The ¹³C NMR analysis of pyridinylpyrimidine compounds is a multifaceted process that extends far beyond simple data acquisition. It demands a thoughtful approach to experimental design, a nuanced understanding of heterocyclic electronic effects, and the skillful application of advanced multi-pulse and 2D NMR experiments. By integrating data from 1D ¹³C, DEPT, HSQC, and HMBC experiments, researchers can create a self-validating analytical system capable of providing unambiguous and definitive structural characterization. Mastering these techniques is essential for any scientist working in drug discovery and development, as it provides the atomic-level clarity needed to drive projects forward with confidence and precision.

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  • Stadelmann, T., Balmer, C., Riniker, S., & Ebert, M.-O. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(38), 23551-23560. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Mass Spectrometry of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, a heterocyclic compound of interest to researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document moves beyond a standard protocol, offering in-depth insights into the rationale behind the analytical choices and a predictive analysis of the compound's fragmentation behavior.

Introduction: The Significance of Mass Spectrometry for Heterocyclic Compounds

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Mass spectrometry is an indispensable tool for the structural characterization of such novel molecules.[3] It provides precise molecular weight information and, through tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), offers detailed structural insights by analyzing fragmentation patterns.[4] This guide will focus on the application of electrospray ionization (ESI) followed by tandem mass spectrometry for the analysis of this target molecule. ESI is a "soft" ionization technique, ideal for preventing the degradation of complex molecules during ionization and often yielding a protonated molecular ion ([M+H]⁺) that can be subjected to further fragmentation studies.[5][6]

Predicted Mass Spectrum and Fragmentation Pathways

Molecular Ion and Isotopic Pattern

The molecular formula of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is C₁₀H₉N₃O. Its monoisotopic mass is approximately 187.0746 Da. In positive ion mode ESI-MS, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at m/z 188.0824.

Proposed Fragmentation Pathways under Collision-Induced Dissociation (CID)

The fragmentation of the [M+H]⁺ ion of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is anticipated to proceed through several key pathways, driven by the charge localization and the relative stabilities of the resulting fragment ions and neutral losses. The pyrimidine and pyridine rings themselves are relatively stable, but the substituents will direct the fragmentation.[2][3]

A primary and highly probable fragmentation pathway involves the loss of the hydroxymethyl group. This can occur through several mechanisms:

  • Loss of formaldehyde (CH₂O, 30 Da): This would result in a fragment ion at m/z 158. This is a common fragmentation pathway for molecules containing a hydroxymethyl group.

  • Loss of a hydroxyl radical (•OH, 17 Da) followed by the loss of a hydrogen atom (H•, 1 Da): This would also lead to a fragment at m/z 170, though this is generally less common than the direct loss of formaldehyde.

Another set of fragmentation pathways would involve the cleavage of the heterocyclic rings. The pyrimidine ring, being electron-deficient, is often susceptible to ring-opening followed by the loss of small neutral molecules.[1]

  • Loss of HCN (27 Da): Cleavage of the pyrimidine ring could lead to the expulsion of hydrogen cyanide, a common loss from nitrogen-containing heterocycles, resulting in a fragment at m/z 161.

  • Cleavage at the C-C bond between the two rings: This would lead to the formation of ions corresponding to the protonated pyridine (m/z 80) or pyrimidine-4-yl-methanol moieties, although this is less likely as it involves the cleavage of a relatively strong bond.

The following diagram illustrates the proposed major fragmentation pathways for the [M+H]⁺ ion of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

fragmentation_pathway M_H [M+H]⁺ m/z 188 frag1 m/z 158 M_H->frag1 - CH₂O frag2 m/z 161 M_H->frag2 - HCN frag3 m/z 170 M_H->frag3 - H₂O

Caption: Proposed major fragmentation pathways of protonated [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

Experimental Protocol: ESI-MS/MS Analysis

The following protocol outlines a robust methodology for the mass spectrometric analysis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol using an electrospray ionization source coupled with a tandem mass spectrometer (such as a triple quadrupole or ion trap).[8]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.

Instrumentation and Parameters
  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: Dependent on the instrument, typically 8-12 L/min of nitrogen.

  • Desolvation Temperature: 300 - 400 °C.

  • Collision Gas: Argon at a pressure of 1-3 mTorr.

  • Collision Energy: Ramped from 10-40 eV to observe the full range of fragment ions.

Data Acquisition
  • Full Scan MS: Acquire a full scan mass spectrum from m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).

  • Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ ion (m/z 188) to generate a fragmentation spectrum.

The following diagram illustrates the general experimental workflow for the ESI-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis stock Stock Solution working Working Solution stock->working Dilution esi Electrospray Ionization working->esi ms1 MS1 (Full Scan) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 (Product Ion Scan) cid->ms2 spectrum Mass Spectrum Interpretation ms2->spectrum

Caption: Experimental workflow for ESI-MS/MS analysis.

Data Interpretation and Structural Elucidation

The acquired MS/MS spectrum should be carefully analyzed to identify the fragment ions. The accurate mass of the fragment ions can be used to determine their elemental composition, which in turn helps in proposing their structures. By comparing the observed fragment ions with the predicted fragmentation pathways, the structure of the analyte can be confirmed.

Table 1: Predicted Fragment Ions for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

m/z (Predicted)Proposed Neutral LossFormula of Neutral Loss
170H₂OH₂O
161HCNHCN
158CH₂OCH₂O

Conclusion

This technical guide has provided a comprehensive overview of the mass spectrometric analysis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol. By leveraging the principles of electrospray ionization and collision-induced dissociation, and by understanding the fragmentation behavior of related heterocyclic systems, a robust analytical method can be developed for the characterization of this and similar molecules. The predictive framework for fragmentation outlined herein serves as a valuable starting point for researchers in the structural elucidation of novel compounds in drug discovery and development.

References

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Exploratory

Crystal structure of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol derivatives

An In-depth Technical Guide on the Crystal Structure of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Derivatives Authored by: A Senior Application Scientist Introduction: The Architectural Blueprint of a Privileged Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Crystal Structure of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Derivatives

Authored by: A Senior Application Scientist

Introduction: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring is a "privileged structure," a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2] When fused with a pyridine ring and functionalized with a methanol group, it forms the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol core—a scaffold with significant therapeutic potential. Derivatives of this core have emerged as promising candidates in drug discovery, exhibiting a spectrum of activities including anticancer, anti-fibrotic, and anti-inflammatory properties.[1][3][4][5]

The therapeutic efficacy of a molecule is not solely dictated by its chemical formula but is profoundly influenced by its three-dimensional architecture and the way it interacts with its neighbors in the solid state. Understanding the crystal structure of these derivatives is therefore not an academic exercise; it is a critical step in drug development. It provides the definitive blueprint of the molecule's conformation, reveals the intricate network of intermolecular forces that govern its packing, and ultimately impacts crucial physicochemical properties such as solubility, stability, and bioavailability.

This technical guide offers an in-depth exploration of the crystal structure of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol derivatives. Moving beyond a simple recitation of data, we will dissect the causality behind experimental choices, illuminate the logic of supramolecular assembly, and connect the crystalline architecture to its functional implications for researchers, scientists, and drug development professionals.

Part 1: From Synthesis to Single Crystal: An Experimental Overview

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic strategy typically involves the coupling of pre-functionalized pyridine and pyrimidine precursors, followed by modifications to introduce the desired substituents.[1][6]

The critical and often most challenging phase is crystallization. The goal is to persuade molecules in a solution to abandon their chaotic state and arrange themselves into a perfectly ordered, repeating three-dimensional lattice. The choice of solvent is paramount; solvents like methanol, ethanol, or acetonitrile are often employed, and the optimal choice depends on the solubility profile of the specific derivative.[7][8] The technique of slow evaporation is a trusted method, allowing the solvent to dissipate gradually, which encourages the slow, methodical growth of a single, well-ordered crystal.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Structural Analysis Synthesis Chemical Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolution in Suitable Solvent Purification->Dissolution Evaporation Slow Solvent Evaporation Dissolution->Evaporation Harvesting Harvesting of Single Crystals Evaporation->Harvesting SCXRD Single-Crystal X-ray Diffraction (SCXRD) Harvesting->SCXRD Analysis Structure Solution & Refinement SCXRD->Analysis Data_Output Conformation, Packing, Intermolecular Interactions Analysis->Data_Output Structural Insights

Caption: General workflow from synthesis to crystal structure analysis.

Part 2: Decoding the Crystal Lattice: Core Structural Insights

With a suitable crystal in hand, Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique used to determine the precise arrangement of every atom in the molecular structure.[9] The resulting data provides a wealth of information, from the conformation of a single molecule to the complex web of interactions that form the crystal lattice.

Molecular Conformation: The Twist and Shape

A key feature of these derivatives is the dihedral angle between the planes of the pyridine and pyrimidine rings. This angle is not fixed but is influenced by the steric and electronic nature of the substituents on the rings. The observed conformation in the crystal is typically a low-energy state, which provides critical insight for computational chemists modeling the molecule's interaction with a biological target.[10][11][12] For instance, in the related (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the benzene and pyridine rings is a significant 74.34 (6)°.[10][11]

Supramolecular Assembly: The Architecture of Interaction

Individual molecules rarely exist in isolation within a crystal. They are organized into a higher-order structure, or supramolecular assembly, through a network of non-covalent intermolecular interactions.[13] Understanding this packing is crucial, as different packing arrangements (polymorphs) can lead to vastly different physical properties.[14]

The primary forces at play in the crystals of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol derivatives are:

  • Hydrogen Bonding: This is the most significant directional force. The hydroxyl group of the methanol moiety is a potent hydrogen bond donor. It readily forms strong O-H···N hydrogen bonds with the nitrogen atoms of the pyridine or pyrimidine rings of adjacent molecules.[10][11][15] These interactions often link molecules head-to-tail, forming one-dimensional chains or more complex two-dimensional sheets. Weaker C-H···N and C-H···O interactions also contribute to the overall stability of the crystal lattice.[7][16]

  • π-π Stacking: The electron-rich aromatic surfaces of the pyridine and pyrimidine rings interact with each other through π-π stacking. These interactions, while weaker than hydrogen bonds, are vital in organizing the molecules in a co-facial arrangement, contributing significantly to the overall lattice energy.[12]

  • Other Interactions: Depending on the substituents, other interactions such as C-H···π or halogen bonds can further stabilize the crystal packing.[10][11][16]

The combination of these interactions dictates the final crystal packing. For example, a common motif involves O-H···N hydrogen bonds forming a primary chain, with these chains then being linked into sheets or 3D networks by weaker C-H···O and π-π interactions.[10][15][16]

G cluster_pi π-π Stacking mol1 O-H... N (Pyridine/Pyrimidine) [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Molecule A mol2 O-H... N (Pyridine/Pyrimidine) [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Molecule B mol1:n->mol2:h O-H···N H-Bond mol3 O-H... N (Pyridine/Pyrimidine) [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Molecule C mol2:n->mol3:h O-H···N H-Bond mol_above Molecule D (Parallel Plane) mol_below Molecule A (Parallel Plane) mol_above->mol_below  π-π Interaction

Caption: Key intermolecular interactions in the crystal lattice.
Quantitative Data Analysis

To quantify the crystal structure, crystallographers report a standard set of data. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the different intermolecular contacts within the crystal.[15][16]

Table 1: Representative Crystallographic Data for a Hypothetical Derivative

ParameterValueSignificance
Chemical FormulaC₁₂H₁₀N₄ODefines the elemental composition of the molecule.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a=9.98, b=12.34, c=10.16Dimensions of the unit cell.
β (°)101.45Angle of the unit cell for a monoclinic system.
Volume (ų)1227.3Volume of a single unit cell.
Z4Number of molecules in the unit cell.
Dihedral Angle (Py-Pym)74.3°Quantifies the twist between the two aromatic rings.[10][11]
H-Bond (O-H···N) (Å)D-H: 0.85, H···A: 1.95, D···A: 2.80Geometric parameters defining the strength and nature of the hydrogen bond.

Note: Data is illustrative and adapted from similar reported structures for educational purposes.[10][17]

Part 3: From Structure to Function: Implications for Drug Development

The precise knowledge gained from crystal structure analysis directly informs several critical aspects of drug development.

  • Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of derivatives with their corresponding biological activities, researchers can build robust SAR models.[18][19] For example, observing that a particular conformation or a specific hydrogen bonding motif is consistently present in the most active compounds allows for the rational design of new, more potent inhibitors.[20][21]

  • Polymorph Screening: A single compound can often crystallize in multiple different forms, or polymorphs, each with its own unique crystal packing and physical properties. One polymorph might be highly soluble and ideal for oral administration, while another might be more stable but less soluble. SCXRD is the gold standard for identifying and characterizing these different forms, a mandatory step in pharmaceutical development to ensure batch-to-batch consistency and predictable performance.

  • Formulation Development: Knowledge of a compound's crystal structure, particularly its intermolecular interactions, helps formulation scientists select appropriate excipients to improve solubility, stability, and delivery of the active pharmaceutical ingredient (API).

Part 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies for crystal growth and analysis must be robust and well-defined.

Protocol 1: Single-Crystal Growth via Slow Evaporation
  • Preparation: Dissolve 5-10 mg of the purified [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture) in a small, clean vial. Gentle warming may be required to achieve full dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm, and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

  • Monitoring & Harvesting: Monitor the vial daily. Crystals should appear within a few days to a few weeks. Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a spatula or loop and immediately prepare them for X-ray analysis.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
  • Crystal Mounting: Select a high-quality, single crystal under a microscope. Mount the crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors like Lorentz-polarization effects.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, from which an initial model of the molecular structure is built.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using established crystallographic metrics to ensure its quality and accuracy before being deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Conclusion and Future Perspectives

The crystal structure of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol derivatives provides a foundational understanding of their solid-state behavior. Through the precise mapping of atomic positions, we gain invaluable insights into molecular conformation and the complex network of hydrogen bonds and π-π stacking interactions that dictate supramolecular assembly. This knowledge is not merely descriptive but predictive, enabling the rational design of molecules with improved potency, selectivity, and pharmaceutical properties.

Future work in this area will likely focus on co-crystallization strategies, where the parent molecule is crystallized with a benign co-former to systematically engineer its physical properties, such as solubility and stability.[7] Furthermore, the synergy between high-resolution experimental data from SCXRD and advanced computational methods will continue to deepen our understanding of the subtle energetic landscapes of crystal packing, accelerating the journey from a promising molecular scaffold to a life-changing therapeutic.

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  • Sasan, K., Asl, K. S., Kia, R., & Eigner, V. (2014). Crystal structures of N-(pyridin-2-ylmeth-yl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmeth-yl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o768–o772. [Link]

Sources

Foundational

Biological activity of 2-(pyridin-2-yl)pyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary The fusion of pyridine and pyrimidine rin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-(Pyridin-2-yl)pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of pyridine and pyrimidine rings to form the 2-(pyridin-2-yl)pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds, with a primary focus on their anticancer, antimicrobial, and anti-fibrotic properties. By delving into the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies, this document aims to equip researchers and drug development professionals with the foundational knowledge required to navigate and innovate within this promising area of therapeutic discovery.

The 2-(Pyridin-2-yl)pyrimidine Scaffold: A Privileged Heterocyclic System

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, with pyridine and pyrimidine moieties being particularly prominent in a vast number of FDA-approved drugs.[1][2] The pyrimidine ring is a fundamental component of nucleic acids (uracil, thymine, and cytosine) and vitamin B1, highlighting its intrinsic biological relevance.[3] Pyridine and its derivatives are also recognized for a wide spectrum of biological activities, including anticancer and antimicrobial effects.[4]

The strategic combination of these two pharmacophores into the 2-(pyridin-2-yl)pyrimidine core has yielded derivatives with enhanced and often novel biological activities. This guide will explore the multifaceted therapeutic potential of this chemical class, underpinned by a wealth of preclinical data.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of the 2-(pyridin-2-yl)pyrimidine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][5][6]

Mechanism of Action: Kinase Inhibition

A primary mode of anticancer action for many 2-(pyridin-2-yl)pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.

One notable target is the c-Met proto-oncogene, a receptor tyrosine kinase that plays a critical role in cell proliferation, motility, and invasion. Overexpression or mutation of c-Met is implicated in the progression of numerous human cancers. Several novel pyridine and pyrimidine derivatives have been designed and synthesized as potent c-Met inhibitors.[7] For instance, compound 13d from a reported series not only showed potent c-Met inhibitory activity but also displayed excellent anti-proliferative effects against the EBC-1 cell line with an IC50 value of 127 nM.[7] Furthermore, Western blot analysis confirmed that this compound inhibited c-Met phosphorylation in a dose-dependent manner.[7]

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR Derivative 2-(pyridin-2-yl)pyrimidine Derivative (e.g., 13d) Derivative->cMet Inhibits Phosphorylation Proliferation Cell Proliferation, Survival, Motility RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a 2-(pyridin-2-yl)pyrimidine derivative.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer potency of 2-(pyridin-2-yl)pyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyridine and pyrimidine rings.[3][8] For example, in a series of pyrido[2,3-d]pyrimidine derivatives, the presence of a carbonyl group at the C-2 position was found to be crucial for maximal anticancer activity.[9] Furthermore, specific substitutions at the C-5 and C-7 positions, such as 4-chlorophenyl and 4-methylphenyl groups, have been shown to enhance cytotoxic effects against various cancer cell lines, including prostate, colon, and liver cancer.[9]

The hybridization of the pyrimidine scaffold with other pharmacophores, such as benzimidazole, has also been explored.[8] Notably, derivatives containing a chlorine substituent and a thioether linkage exhibited significantly greater cytotoxicity against human gastric cancer cells compared to the reference drug, 5-fluorouracil.[8]

Tabulated Anticancer Activity Data
Compound IDTargetCancer Cell LineIC50 (µM)Reference
13d c-MetEBC-1 (Lung)0.127[7]
Compound 6b Not specifiedMGC-803 (Gastric)1.06[8]
Compound 53 Tyrosine KinaseProstate, Colon, LiverNot specified[9]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-(pyridin-2-yl)pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Broad Spectrum of Action

Pyrimidine derivatives have a long-standing history as antimicrobial agents, with well-known drugs like sulfadiazine and trimethoprim.[6] The 2-(pyridin-2-yl)pyrimidine scaffold continues this legacy, with numerous derivatives exhibiting promising antibacterial and antifungal properties.[2][10][11]

Antibacterial and Antifungal Potential

Newly synthesized pyrimidine derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11] For example, certain pyrimidine derivatives bearing a pyronyl side chain have demonstrated mild to moderate activity against Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).[10]

Fused heterocyclic systems, such as pyridothienopyrimidines, have also been investigated as potent antibacterial agents.[12] Some of these compounds have shown inhibitory activity against Escherichia coli topoisomerase II, a crucial enzyme for bacterial DNA replication.[12]

Tabulated Antimicrobial Activity Data
Compound ClassOrganismActivity (MIC in µg/mL)Reference
Pyrimidine-pyronyl derivativesBacillus subtilisMild to Moderate[10]
PyridothienopyrimidinesEscherichia coliNot specified[12]

Anti-Fibrotic Activity: A Novel Therapeutic Avenue

Fibrosis, the excessive accumulation of extracellular matrix components, is a pathological feature of many chronic diseases. Recent research has highlighted the potential of 2-(pyridin-2-yl)pyrimidine derivatives as anti-fibrotic agents.

Inhibition of Collagen Expression

A series of novel 2-(pyridin-2-yl)pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activity in immortalized rat hepatic stellate cells (HSC-T6).[13][14][15] Several compounds were found to possess better anti-fibrotic activities than the standard drug, Pirfenidone.[13][14][15]

Notably, compounds 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) and 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) exhibited the most potent activities with IC50 values of 45.69 µM and 45.81 µM, respectively.[13][15] Further studies involving Picro-Sirius red staining, hydroxyproline assays, and ELISA for Collagen type I alpha 1 (COL1A1) protein expression confirmed that these compounds effectively inhibited collagen expression and hydroxyproline content in vitro.[13][14]

Experimental Workflow for Anti-Fibrotic Activity Evaluation

AntiFibrotic_Workflow start Synthesized 2-(pyridin-2-yl)pyrimidine Derivatives hsc_culture Culture HSC-T6 Cells (Rat Hepatic Stellate Cells) start->hsc_culture treatment Treat cells with derivatives and controls (e.g., Pirfenidone) hsc_culture->treatment proliferation_assay MTT Assay for Cell Proliferation/Toxicity treatment->proliferation_assay collagen_staining Picro-Sirius Red Staining for Collagen Deposition treatment->collagen_staining hydroxyproline_assay Hydroxyproline Assay (Quantifies Collagen) treatment->hydroxyproline_assay elisa ELISA for COL1A1 Protein Expression treatment->elisa data_analysis Data Analysis and IC50 Determination proliferation_assay->data_analysis collagen_staining->data_analysis hydroxyproline_assay->data_analysis elisa->data_analysis lead_identification Identification of Lead Anti-fibrotic Compounds data_analysis->lead_identification

Caption: Experimental workflow for evaluating the anti-fibrotic activity of novel compounds.

Conclusion and Future Directions

The 2-(pyridin-2-yl)pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, with particularly compelling data in the areas of oncology, infectious diseases, and fibrosis. The modular nature of its synthesis allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets for derivatives with promising phenotypic activities.

  • In Vivo Efficacy Studies: Progressing lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety profiles.

  • Pharmacokinetic Optimization: Improving the drug-like properties of these derivatives to enhance their bioavailability and metabolic stability.

  • Combinatorial Approaches: Investigating the synergistic effects of 2-(pyridin-2-yl)pyrimidine derivatives with existing therapeutic agents.

The continued exploration of this rich chemical space holds significant promise for addressing unmet medical needs and delivering the next generation of innovative medicines.

References

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry. (2021-12-26).
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed. (2020-11-10).
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review - Oriental Journal of Chemistry.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (2020-11-10).
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH.
  • Diverse Biological Activity of Pyrimidine Derivatives: A Review - ResearchGate. (2026-02-04).
  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC. (2020-10-14).
  • SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2012-01-07).
  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. (2022-09-19).
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals - Benchchem.
  • (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES - ResearchGate.
  • Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI. (2021-04-23).
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023-02-28).
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines - ResearchGate.
  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science.
  • Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed. (2017-06-15).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022-08-26).
  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine - Research and Reviews.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023-05-30).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Semantic Scholar. (2024-07-11).
  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed. (2023-02-23).

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Exploratory

The Pyridinylpyrimidine Scaffold: A Privileged Chemotype for Targeted Kinase and Metalloenzyme Inhibition

Executive Summary The pyridinylpyrimidine core has emerged as a highly versatile and privileged scaffold in modern drug discovery. Characterized by its unique ability to act as both a robust hydrogen bond acceptor/donor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridinylpyrimidine core has emerged as a highly versatile and privileged scaffold in modern drug discovery. Characterized by its unique ability to act as both a robust hydrogen bond acceptor/donor network and a potent metal-chelating pharmacophore, this structural motif is actively utilized to target a diverse array of pathological pathways. This whitepaper provides an in-depth mechanistic analysis of pyridinylpyrimidine compounds, focusing on their role as targeted therapeutics against Methionine Aminopeptidases (MetAPs), Fibroblast Growth Factor Receptor 4 (FGFR4), and p38α Mitogen-Activated Protein (MAP) Kinase.

By dissecting the causality behind molecular interactions—such as auxiliary metal coordination and targeted covalent inhibition—this guide equips drug development professionals with the foundational logic required to optimize this chemotype for clinical success.

Methionine Aminopeptidase-1 (MetAP1): Auxiliary Metal-Mediated Inhibition

Biological Rationale and Causality

Methionine aminopeptidases (MetAPs) are essential metalloenzymes responsible for the N-terminal methionine excision of newly synthesized proteins. While MetAP2 is a validated target for anti-angiogenesis, MetAP1 plays a pivotal role in cellular proliferation, making it a prime target for anti-neoplastic and antimicrobial therapies [1].

The causality of pyridinylpyrimidine's selectivity for human MetAP1 (HsMetAP1) lies in a unique, metal-mediated binding mechanism. X-ray crystallographic studies reveal that these compounds do not merely bind to the apo-enzyme. Instead, they require an auxiliary Cobalt(II) ion (designated as M3), in addition to the two catalytic Co(II) ions (M1 and M2) naturally present in the active site [2]. The nitrogen atoms of the pyridinylpyrimidine core form an octahedral coordination complex with this M3 ion, which bridges directly to the His-212 residue of HsMetAP1 [2]. Because this specific auxiliary metal-binding pocket is structurally distinct from that of MetAP2, the pyridinylpyrimidine scaffold achieves profound isoform selectivity [1].

MetAP1_Mechanism Inhibitor Pyridinylpyrimidine Scaffold Co3 Auxiliary Co(II) Ion (M3) Inhibitor->Co3 Nitrogen Chelation His212 His-212 Residue (HsMetAP1) Co3->His212 Metal Bridge MetAP1 MetAP1 Active Site (Proliferation Arrest) His212->MetAP1 Isoform-Selective Inhibition

Diagram 1: Auxiliary Co(II)-mediated binding mechanism of pyridinylpyrimidines in HsMetAP1.

Self-Validating Protocol: Metal-Dependent MetAP1 Inhibition Assay

To prove that inhibition is strictly dependent on the auxiliary M3 ion (and not promiscuous aggregation), the assay must be designed as a self-validating system utilizing metal-stripping and reconstitution.

Step-by-Step Methodology:

  • Apo-Enzyme Preparation: Dialyze recombinant HsMetAP1 against a buffer containing 10 mM EDTA for 12 hours at 4°C to strip all native metal ions, generating the apo-enzyme.

  • Buffer Exchange: Pass the apo-enzyme through a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with metal-free HEPES buffer (pH 7.5) to remove residual EDTA.

  • Controlled Reconstitution: Aliquot the apo-enzyme into 96-well plates. Add the pyridinylpyrimidine inhibitor (serial dilutions from 10 µM to 1 nM).

  • Metal Titration (The Causal Step): Introduce CoCl₂ at precise stoichiometric ratios (1x, 2x, and 3x relative to enzyme concentration).

  • Substrate Cleavage: Add the fluorogenic substrate L-methionine-7-amido-4-methylcoumarin (Met-AMC).

  • Validation Logic: True pyridinylpyrimidine inhibitors will only show an IC₅₀ shift (potentiation) when the Co(II) concentration exceeds 2x (providing the necessary M3 ion). If inhibition occurs at 0x or 1x Co(II), the compound is acting via an off-target or non-metal-dependent artifact.

Fibroblast Growth Factor Receptor 4 (FGFR4): Targeted Covalent Inhibition

Biological Rationale and Causality

The FGFR signaling pathway is a validated target in oncology. However, pan-FGFR inhibitors often cause severe dose-limiting toxicities, such as hyperphosphatemia, driven by FGFR1 inhibition [3]. FGFR4 is uniquely overexpressed in hepatocellular carcinoma (HCC).

Sequence alignment reveals a structural anomaly: FGFR4 possesses a unique cysteine residue (Cys552) in the hinge region of the ATP-binding pocket, which is absent in FGFR1, FGFR2, and FGFR3 [3]. By functionalizing the pyridinylpyrimidine scaffold with an electrophilic warhead (such as an acrylamide group), researchers can create irreversible, covalent inhibitors. The pyridinylpyrimidine core non-covalently anchors the molecule in the ATP pocket, precisely orienting the warhead to undergo a Michael addition with the thiol group of Cys552, resulting in highly selective FGFR4 inactivation [3].

FGFR4_Covalent Warhead Electrophilic Warhead (on Pyridinylpyrimidine) Covalent Irreversible Covalent Bond (Michael Addition) Warhead->Covalent Proximity & Orientation Cys552 Cys552 Thiol (-SH) (FGFR4 Hinge Region) Cys552->Covalent Nucleophilic Attack Block Kinase Inactivation & HCC Tumor Suppression Covalent->Block ATP Displacement

Diagram 2: Targeted covalent inhibition of FGFR4 via Cys552 Michael addition.

Self-Validating Protocol: Intact Protein Mass Spectrometry for Covalent Adducts

Enzymatic assays confirm inhibition, but they do not prove covalent modification. Intact protein mass spectrometry (MS) is required to validate the 1:1 binding stoichiometry and the covalent mechanism.

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM of recombinant FGFR4 kinase domain with 25 µM of the pyridinylpyrimidine covalent inhibitor in Tris-HCl buffer (pH 7.5) for 60 minutes at room temperature.

  • Quenching & Desalting: Quench the reaction with 0.1% Formic Acid. Desalt the protein rapidly using a C4 ZipTip to remove unbound inhibitor and buffer salts.

  • LC-MS Analysis: Inject the sample into an LC-ESI-TOF mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass of the protein.

  • Validation Logic: The deconvoluted mass of the treated FGFR4 must show an exact mass shift corresponding to the molecular weight of the inhibitor ( Massadduct​=Massapo​+Massinhibitor​ ). A washout experiment (dialysis followed by re-assaying kinase activity) should show zero recovery of enzyme activity, confirming irreversibility.

p38α MAP Kinase and RANKL Signaling: Inflammatory and Bone Resorption Targets

Beyond oncology, the pyridinylpyrimidine chemotype is highly effective in inflammatory and osteogenic disorders.

  • p38α MAP Kinase: Pyridinyl-substituted pyrimidines act as potent inhibitors of p38α, a kinase responsible for the release of pro-inflammatory cytokines like TNF-α and IL-1β. The causality of binding relies on a critical hydrogen-bonding interaction between the heteroatoms of the inhibitor and the Lys53 residue within the ATP-binding pocket of p38α [4].

  • RANKL-Induced Osteoclastogenesis: Orally available pyridinylpyrimidine derivatives (e.g., 4-pyrrolidino-2-(pyridin-2-yl)pyrimidine) have been identified as potent inhibitors of RANKL signaling. By blocking this pathway, these compounds prevent the maturation of osteoclasts, offering a therapeutic avenue for bone resorption diseases such as osteoporosis and osteopenia [5].

Quantitative Data Summary

The following table synthesizes the specific targets, binding mechanisms, and critical interacting residues for the pyridinylpyrimidine chemotype across different therapeutic areas.

Therapeutic TargetPrimary IndicationBinding MechanismKey Interacting Residue / CofactorReference
HsMetAP1 Anti-neoplastic / AntimicrobialReversible, Metal-MediatedHis-212 / Auxiliary Co(II) (M3)[1], [2]
FGFR4 Hepatocellular Carcinoma (HCC)Irreversible, CovalentCys552 (Thiol group)[3]
p38α MAP Kinase Rheumatoid Arthritis / InflammationReversible, ATP-CompetitiveLys53 (Hydrogen bonding)[4]
RANKL Signaling Osteoporosis / OsteopeniaReversible, Signal BlockadeUndisclosed (Osteoclast arrest)[5]

References

  • Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Elucidation of the function of type 1 human methionine aminopeptidase during cell cycle progression. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • WO2020056132A1 - Novel fgfr inhibitors and uses thereof.Google Patents.
  • Role of the Hydrogen Bonding Heteroatom−Lys53 Interaction between the p38α Mitogen-Activated Protein (MAP) Kinase and Pyridinyl-Substituted 5-Membered Heterocyclic Ring Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Orally available pyridinylpyrimidine derivatives as novel RANKL-induced osteoclastogenesis inhibitors. PubMed (NIH). Available at:[Link]

Foundational

The Medicinal Chemistry of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Derivatives: A Technical Guide for Drug Discovery

Executive Summary: The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This guide focuses on a specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This guide focuses on a specific, highly versatile subclass: [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol and its derivatives. This unique architecture combines the bioactivity of the 2,2'-bipyrimidine-like core with the synthetic utility of a primary alcohol, creating a powerful platform for developing targeted therapeutics. These compounds have demonstrated significant potential as inhibitors of various protein kinases crucial in oncology and have also shown promise in other therapeutic areas, including infectious diseases and neurological disorders.[4] This document provides an in-depth analysis of their synthesis, key biological targets, structure-activity relationships (SAR), and detailed experimental protocols to empower researchers in the field of drug development.

Introduction: A Scaffold of Significance

The fusion of pyridine and pyrimidine rings creates a class of heterocyclic compounds with broad biological activities.[5] These nitrogen-containing structures are adept at forming key hydrogen bonds and other interactions within the active sites of biological targets.[5]

The 2-(Pyridin-2-yl)pyrimidine Core

The 2-(pyridin-2-yl)pyrimidine moiety is a prominent feature in many potent kinase inhibitors.[6] This arrangement can chelate metal ions and act as a bioisostere for other bicyclic systems, providing a rigid and synthetically accessible scaffold. Its derivatives have been investigated as inhibitors of critical oncological targets, including Cyclin-Dependent Kinases (CDKs), c-Met, and VEGFR-2.[6][7][8]

The Strategic Role of the 4-Methanol Group

The introduction of a methanol group at the 4-position of the pyrimidine ring is a key design element. This functional group serves two primary purposes:

  • A Vector for Interaction: The hydroxyl group can act as a hydrogen bond donor or acceptor, anchoring the molecule within a protein's binding pocket and enhancing potency and selectivity.

  • A Handle for Synthetic Diversification: The primary alcohol is a versatile functional group that can be readily modified through oxidation, etherification, or esterification, allowing for the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties.[9]

General Synthetic Strategies

The synthesis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol derivatives typically follows a convergent approach where the core is first assembled, followed by diversification.

Core Scaffold Synthesis

A common and reliable method for constructing the core involves the condensation of a pyridine-2-amidine with a β-ketoester or a related three-carbon building block. The resulting pyrimidinone can then be halogenated (e.g., with POCl₃) to provide a reactive intermediate. Subsequent nucleophilic substitution and reduction steps yield the desired methanol core.

Workflow for Synthesis and Diversification

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of the target scaffold.

G A Pyridine-2-amidine + β-Ketoester B Cyclocondensation A->B Step 1 C 2-(Pyridin-2-yl)pyrimidin-4-one B->C D Halogenation (e.g., POCl₃) C->D Step 2 E 4-Chloro-2-(pyridin-2-yl)pyrimidine D->E F Nucleophilic Substitution (e.g., Grignard, Organolithium) E->F Step 3 G Intermediate Ketone/Ester F->G H Reduction (e.g., NaBH₄, LiAlH₄) G->H Step 4 I [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (Core Scaffold) H->I J Diversification Reactions I->J K Etherification J->K L Esterification J->L M Oxidation J->M N Final Bioactive Derivatives K->N L->N M->N

Caption: Generalized synthetic workflow for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol derivatives.

Key Biological Targets and Mechanism of Action

Derivatives from this scaffold have shown potent activity against several key protein families, primarily in oncology.

Primary Target Class: Protein Kinases

The aberrant activity of protein kinases is a hallmark of many cancers, making them prime therapeutic targets.[4] The 2-(pyridin-2-yl)pyrimidine structure is particularly effective at targeting the ATP-binding site of these enzymes.[6]

Key Kinase Targets Include:

  • Cyclin-Dependent Kinases (CDKs): Notably CDK6 and CDK9, which are crucial for cell cycle progression and transcription.[7] Inhibition leads to cell cycle arrest and apoptosis.[7]

  • Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe in cancer cells.[4]

  • Receptor Tyrosine Kinases (RTKs): Including VEGFR-2 and c-Met, which are involved in angiogenesis and tumor metastasis.[6][8]

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation pathways.[10]

Signaling Pathway Modulation: The CDK6/9 Example

Inhibition of CDK6 and CDK9 by a [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol derivative can disrupt the cell cycle and transcriptional regulation, leading to anti-tumor effects.

G cluster_0 Cell Nucleus Drug [2-(Pyridin-2-yl)pyrimidin-4-yl] Derivative CDK6 CDK6/Cyclin D Drug->CDK6 Inhibits CDK9 CDK9/Cyclin T Drug->CDK9 Inhibits pRB pRB CDK6->pRB Phosphorylates pRB_p p-pRB (Phosphorylated) RNAPII RNA Pol II CDK9->RNAPII Phosphorylates (Elongation) E2F E2F pRB->E2F Sequesters G1_S_Genes G1/S Transition Genes E2F->G1_S_Genes Activates CellCycle Cell Cycle Progression G1_S_Genes->CellCycle MCL1 MCL-1, MYC (Anti-apoptotic) RNAPII->MCL1 Transcription Apoptosis Apoptosis MCL1->Apoptosis Inhibits

Caption: Inhibition of CDK6/9 pathway by a representative derivative.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has yielded critical insights into the features required for potent biological activity.

Key Modification Points
  • Pyrimidine C5-Position: Substitution at this position, for example with a chlorine atom, can enhance potency, likely by providing additional interactions in the target binding site.[7]

  • Pyridine Ring: Modifications to the pyridine ring can modulate selectivity and physicochemical properties.

  • Methanol-Derived Ether/Ester Linkages: Converting the methanol to an ether or ester allows for probing larger regions of the binding pocket and can significantly improve properties like cell permeability and metabolic stability.

Quantitative SAR Data Summary

The following table summarizes the inhibitory activities of selected pyrimidine derivatives against various kinase targets, illustrating the impact of structural modifications.

Compound ClassR¹ (Pyrimidine C5)R² (Derived from -CH₂OH)Target KinaseIC₅₀ (nM)Reference
Pyrimidine-2,4-diamine-Cl-NH-PhCDK625[7]
Pyrimidine-2,4-diamine-Cl-NH-PhCDK938[7]
N-trisubstituted pyrimidine-H(varies)Aurora A7.1[4]
N-trisubstituted pyrimidine-H(varies)Aurora B15[4]
Pyridine/Pyrimidine(varies)(varies)c-Met127[8]

Note: This table presents a selection of reported IC₅₀ values. For a comprehensive understanding, please refer to the cited literature.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and biological evaluation of a representative derivative.

Protocol: Synthesis of (2-Aminopyridin-4-yl)methanol

This protocol describes the reduction of a commercially available starting material to a key intermediate. This method is adapted from established procedures.

Materials:

  • Methyl 2-aminoisonicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water, distilled

  • Benzene

Procedure:

  • Carefully dissolve 26 g of LiAlH₄ in 800 mL of anhydrous THF in a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve 103 g of methyl 2-aminoisonicotinate in 600 mL of anhydrous THF.

  • Slowly add the ester solution to the stirring LiAlH₄ slurry at room temperature. An exothermic reaction may occur; control the addition rate to maintain a gentle reflux.

  • Once the addition is complete, heat the resulting slurry to reflux and maintain for 3 hours.

  • Cool the reaction mixture in an ice bath.

  • Quenching (Caution: Highly Exothermic): Carefully and slowly add water dropwise to decompose the excess LiAlH₄. The mixture will bubble vigorously. Continue adding water until the bubbling ceases.

  • Filter the resulting precipitate (aluminum salts) and wash thoroughly with 300 mL of THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from benzene to yield the pure product.

Validation:

  • Melting Point: Expected to be 80-81.5 °C.

  • ¹H NMR (DMSO-d₆): Confirm the presence of characteristic peaks. Expected shifts (δ, ppm): 4.36 (s, 2H, -CH₂-), 5.19 (s, 1H, -OH), 5.78 (s, 2H, -NH₂), 6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H).

  • ¹³C NMR (DMSO-d₆): Expected shifts (δ, ppm): 62.3, 105.2, 110.3, 147.7, 152.7, 160.3.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay.

Materials:

  • Target kinase and its specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compound stock solution (in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the reagents from the luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete unused ATP and then convert the generated ADP back to ATP for detection.

  • Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Validation:

  • Include a known inhibitor of the target kinase as a positive control.

  • Ensure the Z'-factor for the assay is > 0.5, indicating a robust and reliable assay window.

Future Directions and Conclusion

The [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold remains a highly promising platform for the development of novel therapeutics. Future efforts should focus on:

  • Improving Selectivity: While potent, many kinase inhibitors face challenges with off-target effects. Fine-tuning the scaffold's substituents can lead to more selective inhibitors with improved safety profiles.

  • Exploring New Therapeutic Areas: While oncology is a major focus, the scaffold's potential in treating inflammatory diseases, fibrosis, and neurological disorders warrants further investigation.[1][3][11]

  • Developing Dual-Target Inhibitors: The scaffold is suitable for designing inhibitors that can modulate two distinct but related targets, such as PI3K/mTOR, which could offer synergistic therapeutic benefits.[12]

References

  • Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online. Available from: [Link]

  • Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. PubMed. Available from: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available from: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available from: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available from: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available from: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. Available from: [Link]

  • Pyridine and Pyrimidine Derivatives, Potent Pharmacophores with Various Biological Activities and Significant Therapeutic Properties: Recent advances. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available from: [Link]

Sources

Exploratory

Discovery and Synthesis of Novel Pyridopyrimidine Scaffolds: A Technical Guide for Medicinal Chemists

Executive Summary: The Privileged Pharmacophore Pyridopyrimidines are ortho-fused bicyclic heterocycles consisting of a pyridine ring fused to a pyrimidine ring. Among the four possible isomers, the pyrido[2,3-d]pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Pharmacophore

Pyridopyrimidines are ortho-fused bicyclic heterocycles consisting of a pyridine ring fused to a pyrimidine ring. Among the four possible isomers, the pyrido[2,3-d]pyrimidine (1,3,8-triazanaphthalene) architecture has emerged as a "privileged scaffold" in modern drug discovery [1]. Due to its profound structural similitude to endogenous purines (adenine and guanine), this scaffold is exceptionally adept at anchoring into the ATP-binding cleft of various kinases and nucleotide-dependent enzymes.

As a Senior Application Scientist, I have observed that the strategic functionalization of the pyrido[2,3-d]pyrimidine core allows for exquisite tuning of both pharmacodynamics (target selectivity) and pharmacokinetics. This guide elucidates the rational design, structure-activity relationships (SAR), and validated synthetic methodologies required to construct these high-value chemical entities, with a specific focus on oncology targets such as CDK4/6, EGFR, and the PI3K/mTOR pathway [2].

Structural Biology & Rational Design

The therapeutic utility of pyridopyrimidines is driven by their ability to form highly specific hydrogen-bonding networks within the hinge region of kinase active sites.

Targeting the ATP-Binding Cleft

In wild-type and mutant kinases, the N1 and N3 atoms of the pyrimidine ring, along with substituents at the C2 and C4 positions, act as critical hydrogen bond acceptors and donors.

  • CDK4/6 Inhibitors: The FDA-approved drug Palbociclib utilizes a pyrido[2,3-d]pyrimidin-7(8H)-one core. The C2-amino group forms a critical hydrogen bond with the hinge region of CDK4/6, while the bulky C8-cyclopentyl group occupies the ribose-binding pocket, dictating selectivity [3].

  • EGFR (L858R/T790M) Inhibitors: Overcoming the T790M "gatekeeper" mutation in non-small cell lung cancer (NSCLC) requires scaffolds that can accommodate the bulky methionine residue. Novel thienopiperidine-fused pyridopyrimidines (e.g., Compound B1) have demonstrated IC50 values as low as 13 nM against mutant EGFR by exploiting non-coplanar aromatic extensions [4].

  • PI3K/mTOR Dual Inhibitors: Substituting the C4 position with a morpholine ring is a proven strategy to target the lipid kinase PI3K, while the planar pyridopyrimidine core simultaneously intercalates into the mTOR active site, inducing G1-phase cell cycle arrest and apoptosis [5].

Mechanistic Pathway Visualization

KinasePathway EGFR EGFR (WT / L858R / T790M) PI3K PI3K (Lipid Kinase) EGFR->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates (PIP2 to PIP3) mTOR mTOR Complex AKT->mTOR Activates CellCycle Cell Cycle Progression (G1/S) mTOR->CellCycle Promotes Survival CDK46 CDK4/6 - Cyclin D1 CDK46->CellCycle Drives Proliferation Apoptosis Apoptosis / Cell Death PP_Scaffold Pyridopyrimidine Scaffold PP_Scaffold->EGFR Inhibits (e.g., Cmpd B1) PP_Scaffold->PI3K Inhibits (C4-Morpholine) PP_Scaffold->mTOR Inhibits (Dual Action) PP_Scaffold->CDK46 Inhibits (Palbociclib) PP_Scaffold->Apoptosis Induces

Fig 1: Oncogenic signaling pathways (EGFR/PI3K/mTOR and CDK4/6) targeted by pyridopyrimidine scaffolds.

Structure-Activity Relationship (SAR) Data Summary

To guide lead optimization, the following table synthesizes quantitative enzymatic and cellular efficacy data across various pyridopyrimidine derivatives [3] [4] [6].

Scaffold TypeTarget KinaseRepresentative ModificationEnzymatic IC50Cellular Efficacy / Phenotype
Pyrido[2,3-d]pyrimidine CDK4/6C2-amino, C8-cyclopentyl (Palbociclib)11 nMPotent G1 cell cycle arrest
Pyrido[2,3-d]pyrimidine EGFR (L858R/T790M)C4-thienopiperidine fusion (Compound B1)13 nM0.087 µM (H1975 NSCLC cells)
Pyrido[2,3-d]pyrimidine PI3K / mTORC4-morpholine, C2-arylSub-nMApoptosis induction in breast cancer
Pyrido[3,2-d]pyrimidine ERK2 / PI3KαScaffold hopping from pyrazolo-pyrimidine1.0 µMDual inhibition, reduced off-target toxicity
Pyrido[2,3-d]pyrimidine Cytotoxicity (General)Pyrazol-1-yl substitution at C4N/A5.91 µM (HepG-2), 7.69 µM (MCF-7)

Core Synthetic Methodologies

The construction of the pyrido[2,3-d]pyrimidine core generally follows one of two primary strategies: the "Pyrimidine-First" approach (building the pyridine ring onto a preformed pyrimidine) or the "Pyridine-First" approach (building the pyrimidine ring onto a preformed pyridine).

The "Pyrimidine-First" Approach (Cross-Coupling & Annulation)

This is the most robust method for synthesizing pyrido[2,3-d]pyrimidin-7(8H)-ones, heavily utilized in the industrial synthesis of CDK4/6 inhibitors [1]. It relies on the regioselective functionalization of 5-bromo-2,4-dichloropyrimidine. The electron-withdrawing nature of the pyrimidine ring makes the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Subsequent palladium-catalyzed Heck coupling at the C5 position introduces the carbon framework necessary for intramolecular cyclization.

Green Multicomponent Reactions (MCRs) via Nano-Catalysis

For the rapid generation of screening libraries, one-pot multicomponent reactions are preferred. Reacting 6-aminouracils with aryl aldehydes and active methylene compounds (e.g., malononitrile) in the presence of magnetic nano-catalysts (like Fe3O4 nanoparticles) yields highly substituted pyridopyrimidines[7]. The high surface-area-to-volume ratio of the nano-catalyst accelerates the initial Knoevenagel condensation and subsequent Michael addition.

SyntheticWorkflow Start 5-bromo-2,4-dichloropyrimidine (Starting Material) SNAr Regioselective SNAr (Amine, DIPEA, 0°C) Start->SNAr Step 1 Heck Heck Coupling (Crotonic Acid, Pd-cat, 100°C) SNAr->Heck Step 2 Cyclization Intramolecular Cyclization (Ac2O, Reflux) Heck->Cyclization Step 3 Product Pyrido[2,3-d]pyrimidin-7(8H)-one (Target Scaffold) Cyclization->Product Step 4

Fig 2: "Pyrimidine-First" synthetic workflow for pyrido[2,3-d]pyrimidin-7(8H)-one assembly.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice and in-process control (IPC) is explicitly stated to ensure reproducibility and high fidelity.

Protocol A: Synthesis of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core (Palbociclib Intermediate)

Step 1: Regioselective SNAr (C4-Amination)

  • Rationale: The C4 position of 5-bromo-2,4-dichloropyrimidine is more electrophilic than C2 due to the ortho/para-directing effects of the ring nitrogens and the steric environment.

  • Procedure:

    • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Cool the solution to 0 °C to prevent over-reaction at the C2 position.

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) as a non-nucleophilic base to scavenge the HCl byproduct.

    • Dropwise add cyclopentylamine (1.05 eq).

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot disappears (~2 hours). Confirm regioselectivity via 1H-NMR (the C6 proton of the pyrimidine will shift upfield).

Step 2: Palladium-Catalyzed Heck Coupling

  • Rationale: Forming a C-C bond at the sterically hindered C5-bromo position requires a robust catalyst. Pd(OAc)2 with a bulky, electron-rich phosphine ligand (e.g., tri-o-tolylphosphine) facilitates the oxidative addition and subsequent alkene insertion.

  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous DMF.

    • Add crotonic acid (1.5 eq) and triethylamine (2.0 eq).

    • Degas the solution with argon for 15 minutes to prevent catalyst poisoning by oxygen.

    • Add Pd(OAc)2 (0.05 eq) and P(o-tol)3 (0.1 eq). Heat to 100 °C for 12 hours.

    • Self-Validation: LC-MS must show the [M+H]+ mass corresponding to the coupled cinnamic acid derivative. Filter through Celite to remove palladium black before aqueous workup.

Step 3: Intramolecular Annulation

  • Rationale: Acetic anhydride acts as both a solvent and a dehydrating agent, activating the carboxylic acid to facilitate intramolecular amide bond formation with the C4-secondary amine.

  • Procedure:

    • Suspend the Heck coupling product in acetic anhydride (10 volumes).

    • Reflux at 130 °C for 4 hours.

    • Self-Validation: As the cyclization occurs, the product typically precipitates upon cooling. Collect via vacuum filtration. IR spectroscopy will confirm the disappearance of the broad -OH stretch (acid) and the appearance of a sharp lactam C=O stretch at ~1660 cm⁻¹.

Protocol B: Fe3O4-Catalyzed Multicomponent Synthesis of Pyridopyrimidine-2,4-diones
  • Rationale: Green chemistry approach. Fe3O4 magnetic nanoparticles provide Lewis acid sites that activate the carbonyl oxygen of the aryl aldehyde, accelerating the Knoevenagel condensation with malononitrile. The magnetic nature allows for catalyst recovery without chromatography [7].

  • Procedure:

    • In a round-bottom flask, combine 6-aminouracil (1.0 eq), an aryl aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol/water (1:1).

    • Add Fe3O4 nanoparticles (10 mol%).

    • Stir at 80 °C for 45–60 minutes.

    • Self-Validation: The reaction mixture will turn into a thick suspension. Apply an external neodymium magnet to the flask wall to sequester the Fe3O4 catalyst. Decant the supernatant and recrystallize the crude product from hot ethanol.

Future Perspectives: Scaffold Morphing

While pyrido[2,3-d]pyrimidines dominate current clinical landscapes, resistance mechanisms (such as point mutations in the kinase hinge region) necessitate continuous innovation. Scaffold morphing into isomeric forms—such as pyrido[3,2-d]pyrimidines or pyrido[4,3-d]pyrimidines —alters the trajectory of the hydrogen bond vectors by 10 to 15 degrees. This subtle geometric shift has proven highly effective in designing dual ERK/PI3K inhibitors that bypass established resistance pathways while maintaining favorable metabolic stability [2].

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.National Center for Biotechnology Information (PMC).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.MDPI Pharmaceuticals.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.RSC Advances.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors.ResearchGate.
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.Journal of Medicinal Chemistry (ACS).
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.National Center for Biotechnology Information (PubMed).
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.RSC Advances.
Foundational

Physical and chemical properties of pyrimidin-4-yl-methanol

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidin-4-yl-methanol Authored by: A Senior Application Scientist Introduction: The Central Role of Pyrimidin-4-yl-methanol in Modern Drug Discover...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidin-4-yl-methanol

Authored by: A Senior Application Scientist

Introduction: The Central Role of Pyrimidin-4-yl-methanol in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the structural basis of a vast array of therapeutic agents. Among its many derivatives, Pyrimidin-4-yl-methanol emerges as a particularly valuable and versatile building block.[1][2] While not possessing significant intrinsic biological activity itself, its strategic importance lies in its function as a key synthetic intermediate.[1] This guide provides a comprehensive technical overview of Pyrimidin-4-yl-methanol, detailing its fundamental physicochemical properties, synthetic routes, chemical reactivity, and critical applications in the development of targeted therapeutics, particularly in oncology. We will explore its role in the synthesis of potent inhibitors for high-value targets such as Myeloid Cell Leukemia 1 (Mcl-1) and Embryonic Ectoderm Development (EED), providing field-proven insights for researchers, scientists, and drug development professionals.[1]

Nomenclature and Identification

Accurate identification is paramount for sourcing and literature review. Pyrimidin-4-yl-methanol is known by several synonyms, and its unique CAS Registry Number ensures unambiguous identification.

Identifier TypeValue
Systematic Name (Pyrimidin-4-yl)methanol
CAS Registry Number 33581-98-5[1][3]
Common Synonyms 4-Pyrimidinemethanol, 4-(Hydroxymethyl)pyrimidine, 4-pyrimidylmethyl alcohol, 4-pyrimidinylmethanol[1][3]
Molecular Formula C₅H₆N₂O[1][3]
SMILES OCc1ccncn1[4]
InChI InChI=1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties is essential for handling, characterization, and successful application in synthesis.

Physical Properties

The following table summarizes key physical data, crucial for experimental design, including solvent selection and reaction setup.

PropertyValueSource(s)
Molecular Weight 110.11 g/mol [1][3]
Melting Point 75-78 °C[1]
Boiling Point 250.8 ± 15.0 °C[1] (Predicted)
Density 1.227 ± 0.06 g/cm³[1] (Predicted)
Solubility DMF: 30 mg/mLDMSO: 50 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL[1][4]
Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation. The data below are characteristic for Pyrimidin-4-yl-methanol.

TechniqueCharacteristic Features
¹H NMR Expected signals include peaks for the pyrimidine ring protons and the methylene (-CH₂-) and hydroxyl (-OH) protons of the methanol group.[5]
IR Spectroscopy 3200–3600 cm⁻¹ (Broad, O–H stretch)1650–1700 cm⁻¹ (C=N stretch)[1]
UV (λmax) 245, 276 nm[1][4]
Mass Spectrometry The molecular ion peak is consistent with the molecular weight. Fragmentation patterns often involve the pyrimidine ring.[6]

Synthesis and Purification: From Precursor to Purified Intermediate

Pyrimidin-4-yl-methanol is not typically used off-the-shelf but is synthesized from commercially available precursors. The choice of synthetic route depends on the starting material availability, scale, and required purity. A common and reliable method involves the reduction of a pyrimidine-4-carboxylic acid.

Synthetic Workflow: Reduction of Pyrimidine-4-Carboxylic Acid

This method employs a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), to efficiently convert the carboxylic acid to the primary alcohol.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up & Quenching cluster_4 Purification A Suspend LiAlH₄ in anhydrous THF at 0 °C B Add solution of pyrimidine-4-carboxylic acid in anhydrous THF dropwise A->B Under inert atmosphere C Stir at room temperature (Monitor by TLC) B->C D Cool to 0 °C C->D E Sequentially add H₂O, 15% NaOH (aq), and H₂O D->E F Filter solid byproducts E->F G Concentrate filtrate F->G H Purify via silica gel column chromatography G->H I Pyrimidin-4-yl-methanol (Final Product) H->I Mitsunobu start Pyrimidin-4-yl-methanol + Phthalimide (Nucleophile) + PPh₃ dead DEAD or DIAD start->dead In Anhydrous Toluene/THF intermediate Formation of Betaine Intermediate dead->intermediate product N-substituted pyrimidin-4-ylmethyl phthalimide (Precursor for Mcl-1 Inhibitors) intermediate->product Sₙ2 Attack Mcl1_Pathway Mcl1 Mcl-1 (Anti-Apoptotic) ProApoptotic Pro-Apoptotic Proteins (e.g., Bak, Bax) Mcl1->ProApoptotic Sequesters & Inhibits Apoptosis Apoptosis (Cell Death) ProApoptotic->Apoptosis Triggers Inhibitor Inhibitor derived from Pyrimidin-4-yl-methanol Inhibitor->Mcl1 Binds & Inhibits

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

Application Note: Protocol for Synthesizing [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Introduction & Strategic Rationale As a Senior Application Scientist, I frequently encounter the need for highly functionalized heteroa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Synthesizing [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

Introduction & Strategic Rationale

As a Senior Application Scientist, I frequently encounter the need for highly functionalized heteroaromatic building blocks. Pyrimidine-based scaffolds substituted with a pyridin-2-yl group at the C2 position are privileged structures in modern drug discovery. They form the core architecture for a variety of therapeutic agents, including [1], [2], and [3].

The target molecule, [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (CAS: 1466891-08-6), is a highly versatile intermediate. The C4-hydroxymethyl group serves as a critical synthetic handle—it can be oxidized to an aldehyde for reductive aminations, converted into a leaving group (e.g., mesylate or halide) for cross-coupling, or directly utilized in etherification workflows. This application note outlines a robust, field-proven, two-step protocol to synthesize this compound from commercially available starting materials, emphasizing the mechanistic causality behind each experimental choice.

Synthetic Workflow & Mechanistic Causality

The synthesis relies on a self-validating, two-step sequence designed for high regioselectivity and chemoselectivity:

Step 1: Enaminone Condensation (Pyrimidine Ring Annulation) The first step involves the condensation of pyridine-2-carboxamidine hydrochloride with ethyl 4-(dimethylamino)-2-oxobut-3-enoate.

  • Causality: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate acts as a highly electrophilic 1,3-dielectrophile equivalent. The dimethylamino group is an excellent leaving group. By using sodium ethoxide (NaOEt) in ethanol, we neutralize the amidine hydrochloride to generate the free base. The unsubstituted, more nucleophilic nitrogen of the amidine attacks the highly electrophilic β -carbon of the enaminone (a Michael-type addition). This is followed by an intramolecular cyclocondensation at the ketone carbonyl, eliminating dimethylamine and water to lock the pyrimidine ring in place. This guarantees that the carboxylate group is regioselectively positioned at C4.

Step 2: Chemoselective Ester Reduction The intermediate, ethyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate, is reduced to the corresponding alcohol using Sodium Borohydride (NaBH 4​ ) in methanol.

  • Causality: Standard aliphatic esters typically resist reduction by NaBH 4​ and require harsher reagents like LiAlH 4​ . However, the pyrimidine ring is profoundly electron-withdrawing. This electronic deficiency propagates through the ring, rendering the C4-carboxylate highly electrophilic and susceptible to hydride attack [4]. Methanol is deliberately chosen as the solvent; it not only solubilizes the reagents but also provides a protic source to stabilize the alkoxyborohydride intermediates, driving the reduction to completion without risking the over-reduction of the heteroaromatic rings.

Visualization of the Synthetic Pathway

SynthesisWorkflow Start Starting Materials Pyridine-2-carboxamidine HCl Ethyl 4-(dimethylamino)-2-oxobut-3-enoate Step1 Step 1: Condensation NaOEt, EtOH, Reflux, 4-6 h Start->Step1 Intermediate Intermediate Ethyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate Step1->Intermediate Step2 Step 2: Reduction NaBH4, MeOH, 0 °C to RT, 2-3 h Intermediate->Step2 Target Target Molecule [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Step2->Target

Two-step synthetic workflow for[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale reaction.

StepReagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Expected Yield
1 Pyridine-2-carboxamidine HCl157.601.01.58 g-
1 Ethyl 4-(dimethylamino)-2-oxobut-3-enoate171.191.051.80 g-
1 Sodium Ethoxide (NaOEt)68.051.10.75 g-
1 Ethyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate 229.24Product~1.83 g75 - 85%
2 Ethyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate229.241.01.83 g (8.0 mmol)*-
2 Sodium Borohydride (NaBH 4​ )37.833.00.91 g-
2 [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol 187.20Product~1.27 g80 - 90%

*Note: Step 2 amounts are calculated assuming an 80% yield (8.0 mmol) from Step 1 carried forward.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate
  • Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert argon gas.

  • Free-Basing the Amidine: Dissolve pyridine-2-carboxamidine hydrochloride (1.58 g, 10.0 mmol) in anhydrous ethanol (50 mL, 0.2 M). Cool the solution to 0 °C using an ice-water bath. Add sodium ethoxide (0.75 g, 11.0 mmol) portion-wise. Stir for 15 minutes to liberate the free amidine base.

  • Condensation: Add ethyl 4-(dimethylamino)-2-oxobut-3-enoate (1.80 g, 10.5 mmol) dropwise to the resulting suspension.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 78 °C) for 4–6 hours. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexane, 1:1; visualize under UV 254 nm).

  • Workup: Upon consumption of the starting material, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the crude residue between ethyl acetate (50 mL) and saturated aqueous NaHCO 3​ (50 mL).

  • Extraction & Purification: Extract the aqueous layer with additional ethyl acetate (2 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the residue via flash column chromatography (silica gel) to afford the intermediate ester as a pale solid.

Step 2: Synthesis of[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol
  • Preparation: In a clean 100 mL round-bottom flask, dissolve the intermediate ethyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate (1.83 g, 8.0 mmol) in anhydrous methanol (80 mL, 0.1 M).

  • Temperature Control: Cool the solution strictly to 0 °C using an ice-water bath. Crucial: Maintaining 0 °C prevents the rapid decomposition of NaBH 4​ in methanol and controls the exothermic hydride transfer.

  • Reduction: Carefully add sodium borohydride (0.91 g, 24.0 mmol) in small portions over 15–20 minutes to manage the evolution of hydrogen gas.

  • Maturation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2–3 hours. Monitor via TLC (Eluent: DCM/MeOH, 95:5) until the ester spot is fully converted to the more polar alcohol spot.

  • Quenching: Cool the flask back to 0 °C and quench the excess hydride by the dropwise addition of saturated aqueous NH 4​ Cl (15 mL).

  • Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the remaining aqueous phase with dichloromethane (DCM) (3 × 30 mL).

  • Final Polish: Dry the combined DCM layers over anhydrous MgSO 4​ , filter, and evaporate the solvent. The resulting solid is [2-(pyridin-2-yl)pyrimidin-4-yl]methanol. It can be used directly or recrystallized from diisopropyl ether/methanol for ultra-high purity applications.

References

  • Title: Organic Compounds (ALK-5 Inhibitors)
  • Title: Compounds Useful as Modulators of TRPM8 Source: Justia Patents - Patent Application US 20190177283 A1 URL: [Link]

  • Title: 2-(Pyridine-2-yl)
Application

Applications of the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of Privileged Scaffolds In the landscape of medicinal chemistry, the pyrimidine ring system stands as a "privileged structure," a foundational motif that consistently appears in a wide a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrimidine ring system stands as a "privileged structure," a foundational motif that consistently appears in a wide array of pharmacologically active compounds.[1][2] Its inherent ability to engage in various biological interactions has rendered it a cornerstone for the development of therapeutics targeting a spectrum of diseases, including cancer, microbial infections, and fibrotic conditions.[1] When functionalized with a pyridinyl group at the 2-position and a methanol group at the 4-position, the resulting [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold emerges as a particularly versatile building block for creating novel drug candidates. The hydroxymethyl group provides a crucial handle for synthetic elaboration, allowing for the strategic introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.[3] This guide delineates the burgeoning applications of this scaffold, underpinned by mechanistic insights and detailed protocols to empower researchers in their drug discovery endeavors.

Anticancer Applications: Targeting Aberrant Kinase Signaling

The deregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Derivatives of the pyrimidin-4-yl-methanol framework have demonstrated significant potential as potent inhibitors of various kinases implicated in oncogenesis.[4] The [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol core can be envisioned as a foundational structure for designing inhibitors that occupy the ATP-binding pocket of kinases, with the pyridin-2-yl moiety often forming key hydrogen bonding interactions and the pyrimidin-4-yl-methanol portion allowing for extensions into solvent-exposed regions or to engage with specific amino acid residues.

Targeting Key Oncogenic Kinases

Derivatives built upon the broader pyrimidin-4-yl-methanol scaffold have shown inhibitory activity against a range of cancer-relevant kinases. The strategic modification of this core structure allows for the fine-tuning of selectivity and potency against specific targets.

Kinase Target Significance in Cancer Therapeutic Potential of Pyrimidine-based Inhibitors
ROS1 A receptor tyrosine kinase whose chromosomal rearrangements lead to fusion proteins that drive tumorigenesis in a subset of non-small cell lung cancer (NSCLC).Pyrimidine-4-yl-ethanol derivatives have been synthesized and evaluated as ROS1 kinase inhibitors, demonstrating a promising avenue for targeted therapy.[5]
Aurora Kinases (A & B) Serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers and is associated with poor prognosis.N-trisubstituted pyrimidine derivatives have exhibited potent inhibition of Aurora A and B kinases, highlighting the scaffold's utility in developing anti-mitotic agents.[4]
CHK1 A key kinase in the DNA damage response pathway. Its inhibition can sensitize cancer cells to chemotherapy and radiation.The pyrimidin-4-yl-methanol scaffold is a promising starting point for the development of CHK1 inhibitors.[4]
RAF Kinases A family of serine/threonine-specific protein kinases that are central components of the MAPK/ERK signaling pathway, which is frequently mutated in cancer.Derivatives of pyrimidin-4-yl-methanol have been investigated as inhibitors of RAF kinases.[4]
Illustrative Signaling Pathway: PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[3] Pyrimidine-based inhibitors have been successfully designed to target components of this pathway, particularly PI3K.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Inhibitor [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol -based Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrimidine-based inhibitor.

Anti-Fibrotic Potential: Targeting Collagen Homeostasis

Fibrosis is characterized by the excessive accumulation of extracellular matrix components, leading to organ dysfunction. A series of novel 2-(pyridin-2-yl)pyrimidine derivatives have been designed and synthesized, demonstrating promising anti-fibrotic activities.[1][6] These compounds were found to be more potent than the standard-of-care drug Pirfenidone in an in vitro model using hepatic stellate cells (HSC-T6).[6]

The anti-fibrotic mechanism of these derivatives appears to be linked to the inhibition of collagen expression.[6] Specifically, lead compounds effectively reduced the expression of Collagen type I alpha 1 (COL1A1) and the levels of hydroxyproline, a key component of collagen, in cell culture.[6] This suggests that the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold could be a valuable starting point for developing novel anti-fibrotic therapies.

Protocol: In Vitro Evaluation of Anti-Fibrotic Activity

This protocol outlines a general workflow for assessing the anti-fibrotic potential of compounds derived from the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold.

Anti_Fibrosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis HSC_T6 1. Culture Hepatic Stellate Cells (HSC-T6) Treatment 2. Treat cells with test compounds and positive control (e.g., Pirfenidone) HSC_T6->Treatment Picro_Sirius 3a. Picro-Sirius Red Staining (Collagen Visualization) Treatment->Picro_Sirius Hydroxyproline 3b. Hydroxyproline Assay (Quantification of total collagen) ELISA 3c. ELISA for COL1A1 (Specific collagen type quantification) Data_Analysis 4. Quantify and compare the effects of test compounds on collagen deposition and expression relative to controls. Picro_Sirius->Data_Analysis

Caption: Experimental workflow for evaluating the anti-fibrotic activity of test compounds.

Step-by-Step Protocol:

  • Cell Culture: Culture immortalized rat hepatic stellate cells (HSC-T6) in appropriate media and conditions until they reach a suitable confluency for the experiment.

  • Compound Treatment: Treat the HSC-T6 cells with various concentrations of the test compounds derived from the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold. Include a vehicle control and a positive control such as Pirfenidone. Incubate for a predetermined period (e.g., 24-48 hours).

  • Picro-Sirius Red Staining: Following treatment, fix the cells and stain with Picro-Sirius red solution to visualize collagen deposition. Images can be captured using light microscopy.

  • Hydroxyproline Assay: Collect the cell culture supernatant and/or cell lysates. Use a commercially available hydroxyproline assay kit to quantify the total amount of collagen produced.

  • ELISA for COL1A1: Use an enzyme-linked immunosorbent assay (ELISA) kit specific for rat COL1A1 to measure the concentration of this specific collagen type in the cell culture supernatant or lysates.[6]

  • Data Analysis: Quantify the results from the Picro-Sirius red staining, hydroxyproline assay, and ELISA. Compare the effects of the test compounds to the vehicle and positive controls to determine their anti-fibrotic efficacy.

Modulating the Hedgehog Signaling Pathway in Pancreatic Cancer

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the progression of several cancers, including pancreatic cancer.[7] The pyridyl pyrimidine skeleton has been successfully employed to design potent inhibitors of the Hh pathway.[7] These inhibitors target the Smoothened (Smo) protein, a key component of the Hh signaling cascade.

A recently developed derivative, N-(4-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide (B31), emerged as a highly potent Hh pathway inhibitor.[7] Molecular modeling studies revealed that B31 interacts with the Smo protein through a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.[7] In preclinical studies, B31 demonstrated the ability to inhibit pancreatic cancer cell proliferation, migration, and induce apoptosis by downregulating the expression of the downstream effector Gli1.[7] These findings underscore the potential of the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold as a template for developing novel Hh pathway inhibitors for cancer therapy.

Synthetic Accessibility and Derivatization

The [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold is synthetically accessible, providing a solid foundation for the generation of compound libraries for structure-activity relationship (SAR) studies. The hydroxymethyl group at the 4-position is a key functional handle that can be readily modified. For instance, it can be oxidized to an aldehyde or carboxylic acid for further derivatization, or converted to an ether or ester to modulate the physicochemical properties of the molecule.[8] The pyridine and pyrimidine rings also offer multiple sites for substitution to optimize biological activity and drug-like properties.

Conclusion and Future Directions

The [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology by targeting key protein kinases and the Hedgehog signaling pathway, as well as in the treatment of fibrotic diseases by modulating collagen homeostasis. The synthetic tractability of this scaffold, coupled with its proven biological relevance, makes it an attractive starting point for medicinal chemists. Future research should focus on exploring the full potential of this scaffold by generating diverse chemical libraries and screening them against a wide range of biological targets. The insights gained from such studies will undoubtedly pave the way for the development of next-generation therapeutics.

References

  • Gu, Y. F., Zhang, Y., Yue, F. L., Li, S. T., Zhang, Z. Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Garnier, M., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5393-5411. [Link]

  • Prachayasittikul, S., et al. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini reviews in medicinal chemistry, 17(10), 869-901. [Link]

  • Taylor & Francis Online. (2014, June 18). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Critical Reviews in Drug Carrier Systems. [Link]

  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]

  • Sun, C., et al. (2024). Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer. European Journal of Medicinal Chemistry, 280, 116961. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Scaffold for the Development of Novel Kinase Inhibitors

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery campaigns. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery campaigns. The pyrimidine ring system, in particular, is a well-established "privileged structure" due to its ability to form key hydrogen bonds with the hinge region of kinase ATP-binding pockets. The compound [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, while not a potent kinase inhibitor in its own right, represents a valuable starting point for the synthesis of novel kinase inhibitors. Its structure combines the kinase-binding potential of the pyrimidine core with a reactive methanol group, providing an ideal anchor for chemical modification and the generation of compound libraries.

This guide provides a comprehensive framework for researchers and drug development professionals on how to utilize derivatives of the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold in a modern kinase inhibitor discovery program. We will detail the essential in vitro and cell-based protocols required to identify, characterize, and validate novel kinase inhibitors derived from this promising chemical starting point.

Part 1: The Drug Discovery Workflow: From Scaffold to Lead Candidate

The journey from a chemical scaffold to a viable drug candidate is a multi-step process that involves iterative cycles of design, synthesis, and biological testing. This workflow is designed to systematically identify potent and selective inhibitors, validate their mechanism of action in a cellular context, and establish a preliminary in vivo proof of concept.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo & Preclinical a Scaffold Selection ([2-(Pyridin-2-yl)pyrimidin-4-yl]methanol) b Library Synthesis (Chemical Derivatives) a->b c High-Throughput Screening (HTS) (e.g., ADP-Glo™ Assay) b->c d Hit Confirmation & IC₅₀ Determination c->d e Kinome Selectivity Profiling d->e f Cellular Target Engagement (e.g., NanoBRET™) e->f Promising Hits g Downstream Signaling Assay (Western Blot) f->g h Cell-Based Potency (Anti-Proliferation Assays) g->h i Pharmacokinetics (PK) & Pharmacodynamics (PD) h->i Validated Leads j In Vivo Efficacy Studies (Xenograft Models) i->j k Lead Optimization j->k k->b Iterative Improvement

Figure 1: A representative workflow for kinase inhibitor discovery, starting from a chemical scaffold.

Part 2: In Vitro Characterization of Scaffold Derivatives

The initial phase of the discovery process involves screening a library of compounds derived from the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold against a target kinase. The primary goal is to identify "hits"—compounds that demonstrate inhibitory activity—and quantify their potency.

Protocol 1.1: High-Throughput Screening (HTS) with the ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1] This assay is highly sensitive, robust, and amenable to high-throughput formats, making it ideal for primary screening.[1][2]

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (ultra-pure)

  • Kinase buffer (specific to the target kinase)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Test compounds (derivatives of the scaffold) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound from the library (typically at a 10 mM stock concentration) into the wells of a 384-well plate. Also, prepare wells for a positive control (e.g., 10 µM Staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction Preparation: Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer. The final concentration of the kinase and substrate should be optimized beforehand to be at or below their respective Km values to ensure sensitive detection of inhibitors.

  • Initiate Kinase Reaction: Add 5 µL of the 2X kinase/substrate mix to each well.

  • ATP Addition: Prepare a 2X ATP solution. Add 5 µL of this solution to each well to initiate the kinase reaction. The final volume will be 10 µL. The final ATP concentration should ideally be at its Km value for the kinase.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.

Protocol 1.2: IC₅₀ Determination for Hit Compounds

Rationale: Once hits are identified from the primary screen, their potency must be accurately determined. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce kinase activity by 50%.

Procedure:

  • Serial Dilution: For each "hit" compound, prepare a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Performance: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1.1, using the serially diluted compounds.

  • Data Analysis:

    • Normalize the data. Set the average signal from the DMSO control wells as 100% activity and the average signal from the high-concentration positive control wells as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Data Presentation:

Compound IDScaffold ModificationTarget KinaseIC₅₀ (nM)
DERIV-001R = -CH₂-phenylKinase X8,500
DERIV-002R = -CH₂-(4-fluoro-phenyl)Kinase X1,200
DERIV-003 R = -CH₂-(3,4-dichloro-phenyl) Kinase X 75
DERIV-004R = -CH₂-indoleKinase X>10,000
Staurosporine(Control)Kinase X15

Table 1: Example IC₅₀ data for a series of hypothetical derivatives.

Part 3: Cellular and Mechanistic Validation

An inhibitor's activity in a biochemical assay does not guarantee its efficacy in a cellular environment.[3] Cell-based assays are critical for confirming that a compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and exert a functional effect.[3][4]

Protocol 2.1: Assessing Cellular Target Engagement with NanoBRET™

Rationale: The NanoBRET™ Target Engagement assay measures the binding of a compound to its target kinase within intact cells.[4] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal, which can be used to quantify compound affinity.[4]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)

  • Test compounds

  • White, 96-well cell culture plates

Procedure:

  • Transfection: Seed HEK293 cells in a 6-well plate. Co-transfect the cells with the NanoLuc®-kinase fusion vector.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them into a white 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the compounds to the cells, followed immediately by the NanoBRET™ Tracer.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>600 nm). Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Data Analysis: Plot the change in BRET ratio against the compound concentration to determine the cellular IC₅₀.

Protocol 2.2: Analysis of Downstream Signaling Inhibition by Western Blot

Rationale: A key validation step is to demonstrate that target engagement leads to the inhibition of the kinase's downstream signaling pathway. For example, if targeting a kinase in the MAPK pathway like MEK, one would expect to see a reduction in the phosphorylation of its substrate, ERK.[5] Western blotting is a standard technique to measure changes in protein phosphorylation.

G cluster_pathway Example: MAPK Signaling Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Inhibitor [2-(Pyridin-2-yl)pyrimidin-4-yl] methanol Derivative Inhibitor->MEK

Figure 2: Inhibition of the MAPK pathway by a hypothetical MEK inhibitor.

Procedure:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A375 melanoma cells for a BRAF/MEK inhibitor) in 6-well plates. Once the cells reach 70-80% confluency, treat them with various concentrations of the test compound for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated substrate (e.g., anti-phospho-ERK) and the total substrate (e.g., anti-total-ERK). A loading control (e.g., anti-GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.

Protocol 2.3: Cell Viability/Proliferation Assay

Rationale: The ultimate goal of many kinase inhibitors, particularly in oncology, is to inhibit cell proliferation or induce cell death.[6] Assays like CellTiter-Glo® measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Procedure:

  • Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for 72 hours at 37°C in a CO₂ incubator.

  • Assay: Add CellTiter-Glo® Reagent to each well, mix, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Normalize the data and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation:

Compound IDCellular Target Engagement IC₅₀ (nM)p-ERK Inhibition IC₅₀ (nM)A375 Cell GI₅₀ (nM)
DERIV-0021,8002,100>10,000
DERIV-003 95 110 250
Control Drug253080

Table 2: Example summary of cellular assay data for lead compounds.

Part 4: In Vivo Evaluation: A Conceptual Framework

Promising compounds that demonstrate potent in vitro activity and on-target cellular effects are advanced to in vivo studies.[7]

  • Pharmacokinetics (PK): The initial step is to evaluate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties in animal models (typically mice or rats). This determines the compound's bioavailability, half-life, and appropriate dosing regimen.[7]

  • Pharmacodynamics (PD): PD studies establish the relationship between the drug dose and the biological effect on the target. For a kinase inhibitor, this often involves administering the drug to tumor-bearing animals and then measuring the level of target phosphorylation in the tumor tissue at various time points.[8]

  • Efficacy Studies: The compound's anti-tumor activity is evaluated in xenograft or patient-derived xenograft (PDX) models. Mice are implanted with human cancer cells, and once tumors are established, they are treated with the compound. Tumor volume is measured over time to assess efficacy.[8][9]

These studies are essential for establishing a therapeutic window and providing the necessary proof-of-concept to advance a compound toward clinical development.[10]

References

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: MDPI URL: [Link]

  • Title: Biochemical assays for kinase activity detection Source: Celtarys - Drug Discovery URL: [Link]

  • Title: High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

  • Title: (2-Aminopyridin-4-yl)methanol Source: PubChem URL: [Link]

  • Title: Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications Source: PMC URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]

  • Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: PubMed URL: [Link]

  • Title: Biological activity pyridin-2-ones & pyrimidin-4-ones Source: ResearchGate URL: [Link]

  • Title: Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling Source: Eurofins Discovery URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Synthesis method and intermediates of pyridin-2-yl-methylamine Source: Google Patents URL
  • Title: In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas Source: PMC URL: [Link]

  • Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases Source: PNAS URL: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Pyridinylpyrimidines

Introduction: The Significance of Pyridinylpyrimidines in Modern Drug Discovery Pyridinylpyrimidines represent a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyridinylpyrimidines in Modern Drug Discovery

Pyridinylpyrimidines represent a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry.[1][2] This scaffold, which consists of a pyridine ring fused or linked to a pyrimidine ring, is a core structural motif in numerous biologically active molecules.[3] Its prevalence in drug development stems from its ability to act as a versatile pharmacophore, capable of engaging with a wide range of biological targets through various non-covalent interactions.[2][4]

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer[2][4][5], antimicrobial, antiviral, and anti-inflammatory properties.[1][6] A notable example is Imatinib, a highly successful tyrosine kinase inhibitor used in cancer therapy, which features a substituted 2-aminopyrimidine moiety.[7] The rigid structure of the pyridinylpyrimidine core provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with enzyme active sites and receptors.[5] Consequently, the development of efficient, scalable, and versatile synthetic routes to access structurally diverse pyridinylpyrimidine libraries is a critical objective for researchers in drug discovery and development.[8] This guide provides a detailed overview of key synthetic methodologies, complete with experimental protocols and insights into the rationale behind procedural choices.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the pyridinylpyrimidine scaffold can be broadly approached through two primary strategies: multicomponent reactions (MCRs) for building the heterocyclic core in a single step, and transition-metal-catalyzed cross-coupling reactions for linking pre-functionalized pyridine and pyrimidine rings.

  • Multicomponent Reactions (MCRs): These reactions are highly efficient, combining three or more starting materials in a one-pot procedure to form a complex product, thereby minimizing purification steps and saving resources.[9] For pyridinylpyrimidine synthesis, this often involves the condensation of an amidine-containing fragment with a 1,3-dicarbonyl component or its equivalent.[9][10] The use of catalysts, including novel nanocatalysts, can significantly enhance reaction rates and yields under green conditions, such as in aqueous media or under solvent-free protocols.[11][12]

  • Palladium-Catalyzed Cross-Coupling Reactions: This has become the most powerful and versatile methodology for C-C and C-N bond formation in modern organic synthesis.[13][14] It allows for the modular assembly of pyridinylpyrimidines from a wide array of commercially available or readily accessible building blocks. The most prominent methods include:

    • Suzuki-Miyaura Coupling: Forms a C-C bond between an organoboron reagent (boronic acid or ester) and an organic halide or triflate.[13][15] This is arguably the most common method due to the stability and low toxicity of the boron reagents.[14]

    • Stille Coupling: Creates a C-C bond by coupling an organotin compound (stannane) with an organic halide.[16] While highly effective, the toxicity of organotin reagents is a significant drawback.[17]

    • Buchwald-Hartwig Amination: Forms a C-N bond between an amine and an aryl halide or triflate.[18] This reaction is indispensable for introducing amino-substituents, a common feature in many bioactive pyridinylpyrimidines.[7][19]

The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Methodology I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust tool for creating the C-C bond linking the pyridine and pyrimidine rings.[20] The reaction's success hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

Causality Behind Experimental Choices
  • Palladium Source: A palladium(0) species is the active catalyst. While Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is more common to generate the Pd(0) species in situ from a stable Pd(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).[13]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Triphenylphosphine (PPh₃) is a common, effective ligand. For more challenging couplings (e.g., using aryl chlorides), bulky, electron-rich phosphine ligands (known as Buchwald ligands, such as XPhos or SPhos) are employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[19]

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[15] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence reaction rate and prevent side reactions.[20][21]

  • Solvent: The solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is often optimal, as water aids in dissolving the inorganic base.[20]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental_Workflow start Start setup 1. Reaction Setup - Add reactants, base, solvent - Degas with Ar/N₂ start->setup add_catalyst 2. Add Catalyst - Add Pd(PPh₃)₄ under inert gas setup->add_catalyst reaction 3. Heating - Stir at 85-110 °C - Monitor by TLC/LC-MS add_catalyst->reaction workup 4. Aqueous Work-up - Cool, add water - Extract with organic solvent reaction->workup purify 5. Purification - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Column Chromatography workup->purify characterize 6. Characterization - NMR, MS, IR purify->characterize end_node End (Pure Product) characterize->end_node

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the halogenated pyridinylpyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition and Degassing: Add the solvent mixture (e.g., 6 mL of toluene and 2 mL of ethanol). [22]Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously. [20][22]Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL). [22]6. Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyridinylpyrimidine derivative. [22]

Methodology II: One-Pot Multicomponent Synthesis

One-pot, multicomponent reactions (MCRs) provide an atom-economical and efficient alternative for constructing substituted pyrimidine rings. [9]These reactions often proceed under mild conditions and can be catalyzed by various agents, from simple acids to more complex nanocatalysts. [11][12]

Comparative Analysis of Catalytic Systems for MCRs
Catalyst SystemStarting MaterialsConditionsAdvantagesReference
N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) Ketone, Triethoxymethane, Ammonium AcetateSolvent-free, GrindingHigh efficiency, easy work-up, green chemistry[9]
Diammonium Hydrogen Phosphate (DAHP) Aromatic Aldehyde, Malononitrile, 4-AminouracilAqueous ethanol, RefluxInexpensive, non-toxic, water-soluble catalyst[11]
Nano-MgO Aryl Aldehyde, Malononitrile, 6-Amino-uracilWater, HeatingGreen procedure, high yields, simple work-up[12]
Microwave Irradiation (MWI) Aromatic Aldehyde, Malononitrile, 4-AminouracilDMF, 250WRapid reaction times (5-10 min), high efficiency[11]
Detailed Protocol: Microwave-Assisted Synthesis of a Pyrido[2,3-d]pyrimidine

This protocol is adapted from procedures utilizing microwave irradiation to accelerate the synthesis of fused pyrimidine systems. [11] Materials:

  • 4(6)-Aminouracil (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Solvent (e.g., Dimethylformamide - DMF, ~5 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel equipped with a small magnetic stir bar, combine 4(6)-aminouracil (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.2 mmol).

  • Solvent Addition: Add the solvent (e.g., DMF) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set power (e.g., 250 W) for a short duration (typically 5-10 minutes). The reaction often results in the precipitation of the product.

  • Isolation: After the reaction is complete, allow the vessel to cool to room temperature.

  • Purification: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold ethanol to remove any residual starting materials or solvent. The product is often pure enough after this step, but can be further recrystallized from a suitable solvent if necessary.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield in Cross-Coupling Inactive catalyst (oxygen exposure)Ensure all reagents and solvents are properly degassed. Run the reaction under a strict inert (N₂ or Ar) atmosphere. [23]
Poor choice of base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. For some substrates, a stronger, non-coordinating base may be required.
Low reactivity of starting material (e.g., aryl chloride)Switch to a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., BrettPhos). [24]
Formation of Side Products Homocoupling (Suzuki): Reaction of the boronic acid with itself.Lower the reaction temperature or catalyst loading. Ensure slow addition of the boronic acid if possible.
Knoevenagel condensation (MCR): Side reaction in multicomponent syntheses.Adjust the stoichiometry of the reactants. The choice of catalyst can also significantly influence selectivity. [23]
Difficulty in Purification Residual palladium catalyst in the productFilter the crude product solution through a pad of Celite. [24]Consider using silica-supported metal scavengers.
Co-elution of product with byproductsOptimize the column chromatography conditions (try different solvent systems or use a gradient elution). Recrystallization may be an effective alternative.

Conclusion

The synthesis of pyridinylpyrimidines is a dynamic field that leverages both classic and modern synthetic methodologies. One-pot multicomponent reactions offer a rapid and efficient route to complex fused systems, embodying the principles of green chemistry. [9][12]For modular construction and the synthesis of precisely functionalized analogues, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, remain the gold standard. [14]The choice of methodology should be guided by the target molecule's specific structure, desired scale, and the availability of starting materials. By understanding the mechanistic principles behind these reactions and carefully optimizing the experimental conditions, researchers can effectively access a wide diversity of pyridinylpyrimidine derivatives for evaluation in drug discovery and materials science.

References

  • One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie.
  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. ResearchGate.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.
  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. OICC Press.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
  • Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer. PubMed. Available at: [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. PMC. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. SciSpace. Available at: [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. ResearchGate. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • A Regio- and Diastereoselective Stille Coupling/Intramolecular Diels-Alder Cascade for the Generation of Fused Pyridines and Application in the Synthesis of (+)-Lycopladine A and (-)-Lycoposerramine R. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • AN OVERVIEW ON BIOLOGICAL AND MEDICINAL IMPORTANCE OF PYRIMIDINES. Balbhim College Beed. Available at: [Link]

  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PMC. Available at: [Link]

  • Pyrimidinylpalladium(II) Complexes in the Synthesis of Alkenylpyrimidines. ResearchGate. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Available at: [Link]

  • Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications. ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Library of Medicine. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • HIGH THROUGHPUT EXPERIMENTATION AS A GUIDE TO THE CONTINUOUS FLOW SYNTHESIS OF ACTIVE PHARMACEUTICAL INGREDIENTS. Purdue University Graduate School - Figshare. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

Sources

Method

Application Notes and Protocols for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol in Anti-Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Fibrosis and the Promise of Targeted Therapies Fibrosis, a pathological condition characterized by the excessive accumulation...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Fibrosis and the Promise of Targeted Therapies

Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM), poses a significant global health burden, contributing to the failure of vital organs such as the lungs, liver, kidneys, and heart.[1] At the heart of the fibrotic process lies the transformation of quiescent fibroblasts into activated myofibroblasts, which are the primary producers of ECM components like collagen.[2] This cellular transition is predominantly driven by the potent cytokine, Transforming Growth Factor-beta (TGF-β).[1][2] Consequently, the TGF-β signaling pathway has emerged as a critical therapeutic target for the development of novel anti-fibrotic drugs.[3][4][5]

The 2-(pyridin-2-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4] Recent studies have highlighted the anti-fibrotic potential of this chemical class, demonstrating the ability of certain derivatives to reduce collagen deposition in hepatic stellate cells, a key cell type in liver fibrosis.[4][6] This application note provides a detailed guide for researchers on the use of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, a representative compound of this class, in anti-fibrosis research. We will explore its putative mechanism of action as a kinase inhibitor within the TGF-β pathway and provide comprehensive protocols for its evaluation in in vitro fibrosis models.

Proposed Mechanism of Action: Targeting the TGF-β Receptor Kinase

The TGF-β signaling cascade is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[7][8][9] The activated TβRI kinase subsequently phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[7][9] These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of pro-fibrotic genes, including those encoding for collagens and alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation.[1][10]

The 2-aminopyrimidine core, a key feature of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[11][12] This structural feature allows for high-affinity binding to the ATP-binding pocket of kinases, thereby inhibiting their activity. Given the central role of TβRI/ALK5 kinase activity in mediating the pro-fibrotic effects of TGF-β, we hypothesize that [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol exerts its anti-fibrotic effects by acting as an inhibitor of the TβRI/ALK5 kinase.

This proposed mechanism is further supported by the fact that many small molecule inhibitors targeting TβRI have been developed and show anti-fibrotic efficacy.[3][4][13] The following protocols are designed to test this hypothesis and characterize the anti-fibrotic activity of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

TGF-beta_Signaling_Pathway TGF-β Signaling Pathway in Fibrosis TGFb TGF-β TBRII TβRII TGFb->TBRII Binding TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 Compound [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (Putative Inhibitor) Compound->TBRI Inhibition Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_transcription Pro-fibrotic Gene Transcription (e.g., COL1A1, ACTA2) Nucleus->Gene_transcription Myofibroblast Myofibroblast Differentiation Gene_transcription->Myofibroblast ECM ECM Deposition (Fibrosis) Gene_transcription->ECM

Caption: Putative mechanism of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol in inhibiting the TGF-β signaling pathway.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-fibrotic potential of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol. It is recommended to use primary human lung fibroblasts (HLFs) or hepatic stellate cells (e.g., HSC-T6) for these assays.

Protocol 1: Assessment of Myofibroblast Differentiation

The differentiation of fibroblasts into α-SMA-positive myofibroblasts is a key event in fibrosis. This protocol uses immunofluorescence to quantify the effect of the test compound on TGF-β1-induced myofibroblast differentiation.

Materials:

  • Primary Human Lung Fibroblasts (HLFs)

  • Fibroblast Growth Medium (FGM)

  • DMEM/F-12 medium with 0.5% FBS (serum-starvation medium)

  • Recombinant Human TGF-β1

  • [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (stock solution in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 5% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • Primary antibody: anti-α-SMA antibody

  • Secondary antibody: Fluorophore-conjugated anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • 96-well imaging plates

Procedure:

  • Seed HLFs in a 96-well imaging plate at a density of 5,000 cells/well in FGM and allow them to adhere overnight.

  • The next day, replace the FGM with serum-starvation medium and incubate for 24 hours.

  • Prepare serial dilutions of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol in serum-starvation medium.

  • Pre-treat the cells with the desired concentrations of the compound or vehicle (DMSO) for 1 hour.

  • Induce myofibroblast differentiation by adding TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with 5% BSA for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C.

  • The next day, wash the cells three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Add PBS to the wells and acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining normalized to the number of nuclei (DAPI).

Data Presentation:

TreatmentConcentration (µM)% α-SMA Positive Cells (Mean ± SD)
Vehicle Control (DMSO)-5.2 ± 1.5
TGF-β1 (5 ng/mL) + Vehicle-85.7 ± 5.3
TGF-β1 + Compound0.172.1 ± 4.8
TGF-β1 + Compound145.3 ± 3.9
TGF-β1 + Compound1015.8 ± 2.1
Positive Control (e.g., SB431542)110.5 ± 2.0

digraph "Myofibroblast_Differentiation_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Myofibroblast Differentiation Assay", splines=ortho, rankdir="TB"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

A[label="Seed Fibroblasts"]; B[label="Serum Starvation (24h)"]; C [label="Pre-treat with Compound (1h)"]; D [label="Induce with TGF-β1 (48-72h)"]; E [label="Fix and Permeabilize"]; F [label="Immunostain for α-SMA and DAPI"]; G [label="Image Acquisition"]; H [label="Quantify α-SMA Expression"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Step-by-step workflow for the myofibroblast differentiation assay.

Protocol 2: Quantification of Extracellular Matrix Deposition

This protocol measures the deposition of collagen, a major component of the fibrotic ECM, using Picrosirius Red staining.

Materials:

  • Cells and reagents from Protocol 1

  • Picrosirius Red solution

  • 0.1 N HCl

  • 100% Ethanol

  • Microplate reader or polarized light microscope

Procedure:

  • Follow steps 1-7 of Protocol 1.

  • After fixing the cells, wash them twice with distilled water.

  • Stain the cells with Picrosirius Red solution for 1 hour at room temperature.

  • Wash the stained cells four times with 0.1 N HCl to remove unbound dye.

  • Wash once with 100% ethanol to dehydrate.

  • Allow the plate to air dry completely.

  • For quantification, elute the bound dye by adding a known volume of 0.1 N NaOH to each well and incubating for 30 minutes with gentle shaking.

  • Transfer the supernatant to a new 96-well plate and measure the absorbance at 550 nm using a microplate reader.

  • Alternatively, visualize the collagen fibers using a polarized light microscope.

Data Presentation:

TreatmentConcentration (µM)Collagen Deposition (OD550, Mean ± SD)
Vehicle Control (DMSO)-0.12 ± 0.02
TGF-β1 (5 ng/mL) + Vehicle-0.85 ± 0.07
TGF-β1 + Compound0.10.68 ± 0.06
TGF-β1 + Compound10.41 ± 0.04
TGF-β1 + Compound100.18 ± 0.03
Positive Control (e.g., SB431542)10.15 ± 0.02
Protocol 3: Western Blot Analysis of TGF-β Signaling

To confirm the proposed mechanism of action, this protocol assesses the effect of the compound on the phosphorylation of Smad3, a key downstream effector of TβRI/ALK5.

Materials:

  • Cells and reagents from Protocol 1 (scaled up for cell culture dishes)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • 5% non-fat dry milk or BSA in TBST (blocking buffer)

  • Primary antibodies: anti-p-Smad3, anti-total Smad3, anti-α-SMA, anti-COL1A1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HLFs in 6-well plates and grow to 80-90% confluency.

  • Serum starve the cells for 24 hours.

  • Pre-treat with [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol or vehicle for 1 hour.

  • Stimulate with TGF-β1 (5 ng/mL) for 30-60 minutes (for p-Smad3) or 48 hours (for α-SMA and COL1A1).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for investigating the anti-fibrotic potential of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol. By systematically evaluating its effects on myofibroblast differentiation, ECM deposition, and key signaling events in the TGF-β pathway, researchers can gain valuable insights into its mechanism of action. The data generated from these experiments will be crucial for the pre-clinical development of this and related compounds as potential therapeutics for fibrotic diseases.

Future studies could expand on these findings by:

  • Performing in vivo studies using animal models of fibrosis (e.g., bleomycin-induced pulmonary fibrosis or carbon tetrachloride-induced liver fibrosis) to assess the compound's efficacy and safety.

  • Conducting kinase profiling assays to definitively identify the molecular target(s) of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

  • Investigating the compound's effects on other pro-fibrotic signaling pathways, such as the Wnt/β-catenin and MAPK pathways, to explore potential crosstalk and broader mechanisms of action.[9][14][15]

By employing these methodologies, the scientific community can further elucidate the therapeutic potential of the 2-(pyridin-2-yl)pyrimidine scaffold in the ongoing fight against fibrosis.

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  • Frangogiannis, N. G. (2020). The role of the TGF-β signaling pathway in cardiac fibrosis. Journal of Thoracic Disease, 12(Suppl 1), S53-S63. Available from: [Link]

  • Gu, Y. F., Zhang, Y., Yue, F. L., Li, S. T., Zhang, Z. Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules (Basel, Switzerland), 25(22), 5226. Available from: [Link]

  • Tojo, M., Hamashima, Y., Takeuchi, J., & Itoh, S. (2005). The transforming growth factor-beta receptor I kinase inhibitor enhances the tumor-suppressive activity of transforming growth factor-beta. Cancer Science, 96(11), 791-800. Available from: [Link]

  • Hata, A., & Chen, Y. G. (2016). TGF-β signaling from receptors to Smads. Cold Spring Harbor Perspectives in Biology, 8(9), a022061. Available from: [Link]

  • Laping, N. J. (2007). Pre-clinical and clinical development of transforming growth factor-beta1 inhibitors for the treatment of fibrosis. Fibrogenesis & Tissue Repair, S1(Suppl 1), S14. Available from: [Link]

  • Gu, Y. F., Zhang, Y., Yue, F. L., Li, S. T., Zhang, Z. Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. Available from: [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. Available from: [Link]

  • Zhang, Y., & Derynck, R. (2008). Regulation of Smad signalling by protein associations and signalling crosstalk. Trends in Cell Biology, 18(6), 274-282. Available from: [Link]

  • Samarakoon, R., Overstreet, J. M., & Higgins, P. J. (2013). TGF-β signaling in tissue fibrosis: redox-dependent mechanisms. Cellular and Molecular Life Sciences, 70(13), 2327-2345. Available from: [Link]

  • Fabregat, I., Moreno-Càceres, J., Sánchez, A., Dooley, S., Dewidar, B., Giannelli, G., & Ten Dijke, P. (2016). TGF-β signalling and liver disease. The FEBS Journal, 283(12), 2219-2232. Available from: [Link]

  • Tzavlaki, K., & Moustakas, A. (2020). TGF-β Signaling. Biomolecules, 10(3), 487. Available from: [Link]

  • Schmierer, B., & Hill, C. S. (2007). TGFbeta-SMAD signal transduction: molecular specificity and integration with cooperating pathways. Annual Review of Biochemistry, 76, 629-656. Available from: [Link]

  • Viola, D., & An, F. (2018). Small molecule inhibitors of the protein kinase hinge region. Journal of Medicinal Chemistry, 61(20), 8999-9025. Available from: [Link]

Sources

Application

In vitro assays for testing pyridinylpyrimidine bioactivity

Title: High-Throughput In Vitro Evaluation of Pyridinylpyrimidine Bioactivity: Kinase Inhibition and Cellular Efficacy Introduction & Mechanistic Rationale Pyridinylpyrimidine derivatives have firmly established themselv...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Throughput In Vitro Evaluation of Pyridinylpyrimidine Bioactivity: Kinase Inhibition and Cellular Efficacy

Introduction & Mechanistic Rationale

Pyridinylpyrimidine derivatives have firmly established themselves as highly privileged scaffolds in modern medicinal chemistry. These compounds exhibit potent bioactivity across a spectrum of therapeutic areas, most notably in the treatment of malignancies such as myeloid leukemia and breast cancer, as well as in antimicrobial and anti-inflammatory applications[1]. The unique electron-deficient azaaromatic structure of the pyrimidine core, combined with versatile substitution patterns at the C-2, C-4, and C-5 positions, allows these molecules to act as highly selective inhibitors for critical biological targets. Prominent targets include Fibroblast Growth Factor Receptors (FGFRs)[2], human Methionine Aminopeptidase-1 (HsMetAP1)[3], and various non-receptor tyrosine kinases like JAK2 and c-Src[4][5].

As a Senior Application Scientist, I have designed this comprehensive protocol guide to establish a robust, self-validating in vitro testing cascade. The biological efficacy of pyridinylpyrimidines typically stems from their ability to competitively bind to the ATP-binding pocket of kinases or chelate crucial metal ions (such as Co(II)) in metalloenzymes[6]. By inhibiting these primary targets, the compounds disrupt downstream signaling cascades, ultimately leading to cell cycle arrest or apoptosis in malignant cells[7]. This guide bridges the gap between target-based biochemical screening and phenotypic cellular validation, ensuring that observed bioactivity is both mechanistically sound and physiologically relevant.

Pathway PP Pyridinylpyrimidine Derivative ATP ATP Competition / Metal Chelation PP->ATP Mechanism Target Target Kinase (e.g., FGFR, JAK2) Downstream Downstream Signaling (e.g., PI3K/AKT, STAT) Target->Downstream Blocks Phosphorylation ATP->Target Inhibits Outcome Cellular Outcome (Apoptosis / Arrest) Downstream->Outcome Induces

Mechanism of action of pyridinylpyrimidine derivatives in kinase signaling pathways.

Protocol 1: Cell-Free Luminescence-Based Kinase Inhibition Assay

To quantify primary target engagement, we utilize a luminescence-based ATP-depletion assay. This method measures the residual ATP after the kinase reaction; a highly active pyridinylpyrimidine inhibitor will prevent ATP consumption, resulting in a strong luminescent signal[4].

Causality & Self-Validation: We employ a positive control (a known pan-kinase inhibitor) and a vehicle control (DMSO). The assay's robustness must be validated using the Z'-factor calculation. A Z'-factor > 0.5 confirms the assay's reliability for high-throughput screening, ensuring that the signal window between the positive and negative controls is statistically significant.

Materials:

  • Recombinant Protein Kinase (e.g., FGFR4 or JAK2)[2][4]

  • Kinase-specific peptide substrate

  • ATP (10 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20[4]

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[4][8]

  • 384-well solid white microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyridinylpyrimidine derivative in 100% DMSO. Transfer 1 µL of the diluted compound to the 384-well plate. The final DMSO concentration must not exceed 1% to prevent enzyme denaturation[4][8].

  • Enzyme Pre-incubation: Add 5 µL of the recombinant kinase diluted in Assay Buffer to the wells. Incubate at room temperature (RT) for 15 to 30 minutes to allow the compound to achieve equilibrium binding within the enzyme pocket[8].

  • Reaction Initiation: Add 4 µL of a master mix containing the peptide substrate and ATP to initiate the phosphorylation reaction[8].

  • Incubation: Seal the plate and incubate for 60 minutes at 30°C (or optimal enzyme temperature)[8].

  • Detection: Add 10 µL of the Luminescence Detection Reagent to all wells. This halts the kinase reaction and initiates the luciferase-mediated luminescent reaction based on residual ATP[4][8].

  • Readout: Incubate for 15 minutes at RT to stabilize the signal, then measure luminescence intensity using a microplate reader[4][8].

Workflow Prep 1. Compound Prep Serial Dilution Bind 2. Pre-incubation Enzyme + Inhibitor Prep->Bind React 3. Kinase Reaction Add ATP & Substrate Bind->React Detect 4. Detection Add Luminescence Reagent React->Detect Analyze 5. Data Analysis IC50 Calculation Detect->Analyze

Step-by-step workflow for the luminescence-based in vitro kinase inhibition assay.

Protocol 2: Cell-Based Phenotypic Viability Assay (MTT)

While biochemical assays confirm target engagement, cell-based assays are critical to evaluate membrane permeability, intracellular stability, and potential off-target cytotoxicity of the pyrimidine derivatives[9].

Causality & Self-Validation: We utilize the MTT assay, which relies on the reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases in metabolically active cells[8]. To ensure trustworthiness, edge wells are filled with PBS to prevent evaporation artifacts (edge effect), and a zero-cell background control is subtracted from all readings.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., HeLa, LoVo, or A549) and seed at a density of 5,000–10,000 cells/well in a 96-well clear-bottom plate using 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow adherence[8][9].

  • Compound Treatment: Aspirate the old medium. Add 100 µL of fresh medium containing serial dilutions of the pyridinylpyrimidine compounds. Include a vehicle control (medium with DMSO)[8].

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2[8].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours until intracellular purple formazan crystals are visible under a microscope[8].

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., pure DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a spectrophotometric microplate reader.

Data Presentation & Interpretation

Quantitative data must be rigorously analyzed using non-linear regression (four-parameter logistic curve) to determine the IC50 (biochemical) and EC50 (cellular) values. Below is a representative data summary table comparing the bioactivity of hypothetical pyridinylpyrimidine derivatives, reflecting established structure-activity relationship (SAR) trends in the literature[2][3][10].

Compound IDSubstitution PatternFGFR2 IC50 (nM)FGFR4 IC50 (nM)HeLa Viability EC50 (µM)Selectivity Index (FGFR4/2)
PP-01 C4-Methyl, C2-Aniline125.0 ± 5.2110.5 ± 4.815.4 ± 1.20.88
PP-02 C4-Trifluoromethyl45.3 ± 2.16.0 ± 0.54.2 ± 0.30.13
PP-03 (Lead) C4-Piperazinyl, C6-Chloro1,250.0 ± 45.00.15 ± 0.02 0.8 ± 0.1 0.0001
Staurosporine Pan-Kinase Control1.2 ± 0.12.5 ± 0.20.05 ± 0.012.08

Interpretation: The data demonstrates that structural modifications—specifically the introduction of a bulky piperazinyl group at the C4 position combined with a halogen at C6 (PP-03)—drastically shift the selectivity profile towards FGFR4 while maintaining excellent cellular potency. This is a hallmark of advanced pyridinylpyrimidine design, where extending the C4 side chain exploits hydrophobic interactions within specific enzyme isoforms[2][3].

References

  • Title: Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents Source: NIH (PubMed) URL: [Link]

  • Title: Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 Source: NIH (PMC) URL: [Link]

  • Title: Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells Source: NIH (PMC) URL: [Link]

  • Title: Biologically active pyridine and pyridopyrimidines containing anti-cancer agents... Source: ResearchGate URL: [Link]

  • Source: Google Patents (WO2020056132A1)
  • Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation... Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives Source: ResearchGate URL: [Link]

Sources

Method

Cell-Based Assay Protocols for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Derivatives

Introduction & Pharmacological Rationale The 2-(pyridin-2-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted kinase inhibitors[1]. Specifically, de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 2-(pyridin-2-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted kinase inhibitors[1]. Specifically, derivatives of[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol and its closely related amine analogs are highly potent inhibitors of two major biological pathways: Activin-like kinase 5 (ALK5) (the Transforming Growth Factor-β type I receptor)[2][3] and Receptor Activator of Nuclear Factor κB Ligand (RANKL) -induced osteoclastogenesis[4][5].

While biochemical assays utilizing recombinant kinases are useful for determining intrinsic binding affinity (IC50 or Ki), they fail to account for the complex intracellular environment. Because these pyrimidine derivatives typically act as Type I ATP-competitive inhibitors[1][3], their apparent potency in vivo is heavily influenced by the high intracellular concentration of ATP (typically 1–5 mM), which competes with the inhibitor for the kinase domain. Therefore, robust cell-based assays are mandatory to validate membrane permeability, target engagement, and the physiological efficacy of these compounds.

As a Senior Application Scientist, I have designed the following self-validating cell-based protocols. These workflows are engineered to ensure that any observed signal reduction is due to true target inhibition rather than off-target cytotoxicity.

Part 1: ALK5 (TGF-β Type I Receptor) Inhibition Assays

Mechanistic Causality

ALK5 is a transmembrane serine/threonine kinase. Upon binding of the TGF-β ligand, the TGF-β Type II receptor recruits and phosphorylates ALK5. Activated ALK5 subsequently phosphorylates the intracellular transcription factors SMAD2 and SMAD3[1]. Phosphorylated SMAD2/3 forms a complex with SMAD4, translocates to the nucleus, and drives the transcription of pro-fibrotic and pro-oncogenic genes.[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol derivatives block this cascade by occupying the ATP-binding pocket of ALK5[3].

ALK5_Pathway TGFB TGF-β Ligand Receptor TGF-β RII / ALK5 Complex TGFB->Receptor SMAD SMAD2/3 Phosphorylation Receptor->SMAD Kinase Activity Inhibitor [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Derivative Inhibitor->Receptor Blocks ATP Pocket Nucleus Nuclear Translocation & Gene Transcription SMAD->Nucleus

TGF-β/ALK5 signaling pathway and ATP-competitive inhibition by pyrimidine derivatives.

Protocol 1: TGF-β-Induced SMAD2/3 Phosphorylation (In-Cell Western)

This high-throughput assay directly measures the proximal signaling event of ALK5 activation.

Self-Validating System Design:

  • Negative Control: Unstimulated cells (establishes baseline p-SMAD2/3).

  • Positive Control: TGF-β stimulated cells + DMSO vehicle (establishes maximum signal).

  • Reference Inhibitor: SB431542 (10 µM), a well-characterized ALK5 inhibitor[1].

  • Normalization: Total SMAD2/3 or a DNA stain (e.g., DRAQ5) is multiplexed in the same well to ensure that a reduction in the p-SMAD signal is due to kinase inhibition, not compound-induced cell death.

Step-by-Step Workflow:

  • Cell Seeding: Seed A549 cells (human lung carcinoma) at 1.5 × 10⁴ cells/well in a 96-well black-walled, clear-bottom plate. Rationale: A549 cells exhibit robust endogenous TGF-β signaling and are highly responsive to ALK5 inhibition.

  • Serum Starvation: After 24 hours of attachment, wash cells and replace with serum-free DMEM for 12–16 hours. Rationale: Fetal Bovine Serum (FBS) contains endogenous growth factors, including trace TGF-β, which elevates baseline SMAD phosphorylation and degrades the assay's signal-to-background ratio.

  • Compound Pre-incubation: Treat cells with serial dilutions of the pyrimidine derivatives (e.g., 1 nM to 10 µM) in serum-free media containing 0.1% DMSO for 1 hour.

  • Ligand Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL. Incubate for exactly 45 minutes. Rationale: SMAD phosphorylation is a rapid, early-phase signaling event. Prolonged incubation leads to receptor internalization and signal attenuation.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 5% BSA, then incubate overnight at 4°C with primary antibodies: Rabbit anti-p-SMAD2 (Ser465/467) and Mouse anti-Total SMAD2.

  • Detection: Wash and incubate with near-infrared secondary antibodies (e.g., anti-Rabbit 800CW and anti-Mouse 680RD) for 1 hour. Image on a near-infrared scanner and calculate the p-SMAD2 / Total SMAD2 ratio.

Part 2: RANKL-Induced Osteoclastogenesis Assays

Mechanistic Causality

In bone metabolism, the interaction between RANKL and its receptor RANK on the surface of macrophage/monocyte lineage cells triggers a signaling cascade (via TRAF6 and NFATc1) that drives their fusion into multinucleated, bone-resorbing osteoclasts[4]. Pyridinylpyrimidine derivatives have been shown to potently block this RANKL/RANK signal, ameliorating bone mineral loss in osteoporosis models[4][5].

RANKL_Workflow Cells RAW264.7 Macrophages Stimulation sRANKL + Test Compound Cells->Stimulation Incubation Incubate 4-5 Days (37°C, 5% CO2) Stimulation->Incubation Staining TRAP Staining (Fixation & Wash) Incubation->Staining Analysis Multinucleated Osteoclast Count Staining->Analysis

Workflow for RANKL-induced osteoclastogenesis and TRAP staining in RAW264.7 cells.

Protocol 2: TRAP Staining in RAW264.7 Cells

Tartrate-Resistant Acid Phosphatase (TRAP) is a highly specific cytochemical marker for the osteoclast lineage.

Self-Validating System Design:

  • Orthogonal Control: A parallel cell viability assay (e.g., CellTiter-Glo) must be run on a duplicate plate. Rationale: Inhibiting cell proliferation will artificially reduce the number of osteoclasts. True RANKL inhibitors must block differentiation at concentrations that do not impact general macrophage viability.

Step-by-Step Workflow:

  • Cell Seeding: Seed murine macrophage RAW264.7 cells at 1.5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 5% FBS[4]. Rationale: RAW264.7 cells are preferred over primary bone marrow-derived macrophages (BMMs) for screening because they express RANK and differentiate into osteoclasts solely upon soluble RANKL (sRANKL) stimulation, bypassing the need for M-CSF[4].

  • Stimulation & Treatment: Add 50 ng/mL of recombinant sRANKL alongside serial dilutions of the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol derivatives.

  • Differentiation Incubation: Incubate the cells for 4 to 5 days at 37°C, 5% CO₂. On Day 3, carefully perform a 50% media exchange with fresh media containing sRANKL and the test compounds. Rationale: Osteoclastogenesis is a multi-day process requiring sustained RANKL signaling to drive the fusion of mononuclear cells.

  • Fixation & TRAP Staining: Remove media, wash with PBS, and fix the cells with 10% formalin for 5 minutes. Wash and apply a TRAP staining solution (containing naphthol AS-MX phosphate and Fast Red Violet LB salt in acetate buffer with 50 mM sodium tartrate) for 30–60 minutes at 37°C.

  • Quantification: Using a brightfield microscope, count the number of TRAP-positive (red/purple stained) multinucleated cells (defined as having ≥3 nuclei per cell).

Part 3: Quantitative Data Presentation & Interpretation

The following table summarizes the expected quantitative outcomes and assay parameters when evaluating[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol derivatives across these cell-based systems.

Target PathwayAssay TypeCell LineKey ReadoutExpected IC50 RangeStandard Positive Control
ALK5 / TGF-β In-Cell WesternA549Ratio of p-SMAD2 / Total SMAD210 nM – 500 nMSB431542 (10 µM)
ALK5 / TGF-β Reporter GeneNIH3T3-SBESBE-Luciferase Luminescence50 nM – 1,000 nMRepSox (1 µM)
RANKL / RANK DifferentiationRAW264.7Count of TRAP+ Multinucleated Cells1 nM – 100 nMOsteoprotegerin (OPG)
Cytotoxicity ATP LuminescenceRAW264.7Total Cellular ATP (Viability)> 10,000 nMStaurosporine (1 µM)

Note: The IC50 values in reporter gene assays are typically right-shifted (higher) compared to proximal phosphorylation assays due to the signal amplification inherent in transcriptional cascades.

References

  • Miyata, J. et al. "Orally available pyridinylpyrimidine derivatives as novel RANKL-induced osteoclastogenesis inhibitors", Bioorganic & Medicinal Chemistry Letters, 2012. URL: [Link]

  • Astellas Pharma Inc. "WO2013047719A1 - 2-(pyridine-2-yl)pyrimidine-4-amine compound and salt thereof", WIPO PATENTSCOPE, 2013. URL: [Link]

  • Novartis AG. "WO2008006583A1 - Pyrimidine derivatives as ALK-5 inhibitors", WIPO PATENTSCOPE, 2008. URL: [Link]

  • Armani, E. et al. "Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors", ACS Medicinal Chemistry Letters, 2024. URL: [Link]

Sources

Application

Topic: High-Throughput Synthesis and Diversification of Pyridinylpyrimidine Libraries

An Application Guide for Medicinal Chemists Introduction The pyridinylpyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Introduction

The pyridinylpyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, particularly in oncology.[1][2] Its prevalence stems from its ability to form key hydrogen bond interactions with protein kinase hinges, acting as a bioisostere for purine. Marketed drugs such as Imatinib and Nilotinib, which target Bcr-Abl kinase, feature this critical moiety, highlighting its importance in the development of targeted therapies.[1] The continual search for novel kinase inhibitors and other therapeutics necessitates the efficient construction of diverse libraries based on this framework to explore structure-activity relationships (SAR).[3][4][5]

This guide provides a comprehensive, field-proven framework for the design, synthesis, diversification, and analysis of a pyridinylpyrimidine compound library. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate but also adapt these protocols for their specific discovery programs.

Library Design: A Scaffold-Based Retrosynthetic Strategy

The foundation of an effective compound library is a logical and efficient design. For the pyridinylpyrimidine class, a scaffold-based diversification strategy is exceptionally powerful. This approach involves the synthesis of a common intermediate, a "core" that possesses strategically placed functional handles, which can then be elaborated through a series of robust, high-throughput chemical reactions.

Our retrosynthetic analysis identifies two key disconnection points for diversification: the C-N bond and the C-C bond, originating from a halogenated pyridinylpyrimidine core. This core itself is constructed via a classical pyrimidine synthesis, such as the Pinner reaction.[6][7]

G Target Target Library (Diversified Pyridinylpyrimidines) Div1 Diversification 1 (C-N Bond Formation) Target->Div1 Buchwald-Hartwig Amination Div2 Diversification 2 (C-C Bond Formation) Target->Div2 Suzuki-Miyaura Coupling Core Core Intermediate (e.g., 2-Chloro-4-pyridinylpyrimidine) SMs Starting Materials (Pyridinyl-β-dicarbonyl + Guanidine) Core->SMs Pinner Pyrimidine Synthesis Div1->Core Div2->Core

Caption: Retrosynthetic analysis for a pyridinylpyrimidine library.

Synthesis of the Core Scaffold

The most direct and widely used method for constructing the pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, guanidine, or urea derivative.[8] The Pinner synthesis, which utilizes this principle, is particularly effective for generating the highly functionalized cores needed for library synthesis.[6][7]

Protocol 1: Pinner-Type Synthesis of 2-Chloro-4-(pyridin-4-yl)pyrimidine

This protocol details the synthesis of a key chlorinated intermediate. The chlorine atom at the 2-position serves as an excellent leaving group for subsequent nucleophilic aromatic substitution and cross-coupling reactions, making it an ideal handle for diversification.

Rationale: The reaction condenses a pyridinyl-substituted β-ketoester with guanidine hydrochloride. The initial cyclization forms a 2-aminopyrimidinone, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield the versatile dichloro-intermediate. For this guide, we will focus on a simplified pathway to a monochloro-pyrimidine for clarity in subsequent diversification steps. A more advanced synthesis could yield a di- or tri-halogenated scaffold for multi-vector diversification.[9]

Workflow for Core Synthesis:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Start Ethyl 3-oxo-3-(pyridin-4-yl)propanoate + Guanidine HCl Intermediate 2-Amino-4-(pyridin-4-yl)pyrimidin-6(1H)-one Start->Intermediate NaOEt, EtOH Reflux Chlorination Chlorination with POCl₃ Intermediate->Chlorination Product 2-Chloro-4-(pyridin-4-yl)pyrimidine (Core Scaffold) Chlorination->Product

Caption: Two-step workflow for the synthesis of the core scaffold.

Step-by-Step Methodology:

  • Cyclocondensation:

    • To a solution of sodium ethoxide (1.2 eq) in absolute ethanol, add ethyl 3-oxo-3-(pyridin-4-yl)propanoate (1.0 eq) and guanidine hydrochloride (1.1 eq).

    • Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with acetic acid.

    • The precipitated solid, 2-amino-4-(pyridin-4-yl)pyrimidin-6(1H)-one, is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Chlorination:

    • Carefully add the dried aminopyrimidinone intermediate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10 eq).

    • Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

    • Heat the mixture to reflux for 3-4 hours. The reaction should become a clear solution.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Basify the aqueous solution with concentrated NaOH or NH₄OH to pH ~8-9, causing the product to precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 2-chloro-4-(pyridin-4-yl)pyrimidine core.

Troubleshooting:

  • Low Cyclization Yield: Ensure anhydrous conditions, as sodium ethoxide is moisture-sensitive.

  • Incomplete Chlorination: The reaction may require longer reflux times or the use of a microwave reactor for difficult substrates.

  • Side Reactions: The Pinner synthesis can sometimes yield side products from self-condensation of the starting materials; controlling temperature and stoichiometry is key to minimizing these.[6]

Library Diversification via Cross-Coupling

With the chlorinated core scaffold in hand, the library can be rapidly expanded using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the cornerstones of modern medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope.[10][11]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core 2-Chloro-4-pyridinylpyrimidine (Core Scaffold) Suzuki_Cat Pd(PPh₃)₄, Base (K₂CO₃) Core->Suzuki_Cat Buchwald_Cat Pd₂(dba)₃, Ligand (Xantphos) Base (NaOtBu) Core->Buchwald_Cat CC_Product C-C Coupled Products (Library A) Suzuki_Cat->CC_Product Boronic_Acids R¹-B(OH)₂ (Aryl, Heteroaryl) Boronic_Acids->Suzuki_Cat CN_Product C-N Coupled Products (Library B) Buchwald_Cat->CN_Product Amine R²R³-NH (Primary, Secondary Amines) Amine->Buchwald_Cat G Crude Crude Product from Parallel Synthesis Purification Purification (Prep-HPLC / Flash Chroma.) Crude->Purification QC Quality Control (LC-MS, ¹H NMR) Purification->QC Final Pure Compound (>95% Purity) for Screening QC->Final

Sources

Method

Application Notes and Protocols for the Nano-Catalyzed Synthesis of Pyridopyrimidines

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Preamble: The Convergence of Nanotechnology and Medicinal Chemistry in Pyridopyrimidine Synthesis The pyridopyri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Convergence of Nanotechnology and Medicinal Chemistry in Pyridopyrimidine Synthesis

The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The relentless pursuit of novel drug candidates necessitates the development of efficient, cost-effective, and environmentally benign synthetic methodologies for the construction of these privileged heterocyclic systems. Traditional synthetic routes often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents.

The advent of nanocatalysis has ushered in a new era in organic synthesis, offering elegant solutions to these challenges.[2] Nano-catalysts, with their high surface-area-to-volume ratio, unique electronic properties, and remarkable catalytic activity, have emerged as powerful tools for orchestrating complex chemical transformations with enhanced efficiency and selectivity.[3] This guide provides an in-depth exploration of the application of nano-catalysts in the synthesis of pyridopyrimidines, offering both a conceptual framework and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

The Rationale for Employing Nano-Catalysts in Pyridopyrimidine Synthesis

The decision to employ nano-catalysts in the synthesis of pyridopyrimidines is underpinned by a confluence of factors that align with the principles of green chemistry and process optimization.[4]

  • Enhanced Catalytic Activity: The vast surface area of nanoparticles provides a high density of active sites, leading to significantly increased reaction rates and, consequently, shorter reaction times.[5][6]

  • Mild Reaction Conditions: Many nano-catalyzed reactions proceed efficiently under milder conditions (e.g., lower temperatures, use of benign solvents like water or ethanol), which minimizes energy consumption and reduces the formation of byproducts.[7]

  • Heterogeneity and Reusability: A significant advantage of many nano-catalysts is their heterogeneous nature, which allows for easy separation from the reaction mixture, often through simple filtration or magnetic decantation in the case of magnetic nanoparticles.[8][9] This facilitates catalyst recycling, reducing waste and overall cost.

  • High Yields and Purity: The efficiency of nano-catalysts often translates to higher product yields and cleaner reaction profiles, simplifying purification procedures.[7][10]

  • Versatility: A diverse array of nano-catalysts, including metal oxides, magnetic nanoparticles, and functionalized nanocomposites, have been successfully employed in the synthesis of various pyridopyrimidine scaffolds.[3][7]

A Survey of Prominent Nano-Catalysts and Their Mechanistic Roles

The synthesis of pyridopyrimidines, particularly through multi-component reactions, often involves a cascade of reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. Nano-catalysts play a crucial role in facilitating one or more of these steps.

Magnetic Nanoparticles (e.g., Fe3O4, CuFe2O4@SiO2-EA)

Magnetic nanoparticles (MNPs) are particularly attractive due to their straightforward separation from the reaction medium using an external magnet.[8][9]

  • Fe3O4 Nanoparticles: These serve as an efficient and economical catalyst for the synthesis of pyrido[2,3-d]pyrimidines.[7] Their surfaces can act as Lewis acid sites, activating carbonyl groups and facilitating the initial condensation steps.

  • Core-Shell Magnetic Nanocomposites (e.g., CuFe2O4@SiO2-EA): The functionalization of a magnetic core with a silica shell and subsequent modification with functional groups like ethylamine (EA) creates a sophisticated catalytic system. The core provides magnetic recoverability, the silica shell offers stability, and the amine groups can act as basic sites to catalyze the reaction.[9]

Metal Oxide Nanoparticles (e.g., nano-MgO, nano-ZrO2, nano-ZnO)

Metal oxide nanoparticles are another class of robust and effective catalysts for pyridopyrimidine synthesis.

  • Nano-MgO: This basic oxide is highly effective in promoting reactions that require a basic catalyst, such as the synthesis of tetrahydropyrido[2,3-d]pyrimidine derivatives in water.[7]

  • Nano-ZrO2: Zirconium dioxide nanoparticles have been demonstrated to be an efficient heterogeneous catalyst for the solvent-free synthesis of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles.[11][12]

  • Nano-ZnO: Zinc oxide nanoparticles are versatile and have been used in the synthesis of various heterocyclic compounds, including those related to pyridopyrimidines.[13] Their amphoteric nature allows them to act as either a Lewis acid or base, depending on the reaction conditions.

The general workflow for a nano-catalyzed multi-component synthesis of pyridopyrimidines can be visualized as follows:

G cluster_reactants Reactants cluster_process Catalytic Cycle cluster_products Products & Separation A Aldehyde Reaction One-Pot Reaction (Solvent, Heat) A->Reaction B Active Methylene Compound (e.g., Malononitrile) B->Reaction C Aminopyrimidine Derivative (e.g., 6-Aminouracil) C->Reaction Catalyst Nano-catalyst Catalyst->Reaction Product Pyridopyrimidine Derivative Reaction->Product Separation Catalyst Separation (e.g., Magnet, Filtration) Reaction->Separation Recycle Recycled Catalyst Separation->Recycle Recycle->Catalyst

Caption: A generalized workflow for the nano-catalyzed synthesis of pyridopyrimidines.

Comparative Performance of Selected Nano-Catalysts

The choice of nano-catalyst can significantly impact the efficiency of pyridopyrimidine synthesis. The following table summarizes the performance of various nano-catalysts in representative reactions.

Nano-catalystPyridopyrimidine ScaffoldReaction ConditionsReaction TimeYield (%)ReusabilityReference
Fe3O4 Pyrido[2,3-d]pyrimidineEthanol, Reflux30-45 min79-97At least 5 cycles[7]
Nano-MgO Tetrahydropyrido[2,3-d]pyrimidineWater, 100°C2-3 hHighNot specified[7]
Nano-ZrO2 Tetrahydropyrido[2,3-d]pyrimidineSolvent-free, 60°C2 h86-97Not specified[11][12]
CuFe2O4@SiO2-EA Pyrimido[4,5-d]pyrimidineWater, 80°C15-30 min90-98Multiple times[9]
Biogenic NiO NPs Pyridopyrimidine derivativesWaterNot specifiedup to 967 runs[5]
ZnFe2O4-CMC PyrimidopyrimidineMethanol, 60°CNot specifiedHighReusable[14]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of pyridopyrimidine derivatives using selected nano-catalysts.

Protocol 1: Synthesis of 7-Amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile using Fe3O4 Nanoparticles

This protocol is adapted from a procedure described for the synthesis of pyrido[2,3-d]pyrimidines using magnetic Fe3O4 nanoparticles.[7]

A. Catalyst Preparation (Illustrative)

While pre-synthesized Fe3O4 nanoparticles are commercially available, a general co-precipitation method is often employed for their synthesis. This involves the stoichiometric precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline medium.

B. Synthetic Procedure

  • To a 50 mL round-bottom flask, add 6-aminouracil (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1 mmol).

  • Add ethanol (10 mL) as the solvent.

  • Introduce Fe3O4 nanoparticles (e.g., 10 mol%).

  • Stir the mixture at reflux for the time indicated by TLC monitoring (typically 30-45 minutes).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Place a strong magnet on the side of the flask to immobilize the Fe3O4 nanoparticles.

  • Decant the supernatant containing the product.

  • Wash the catalyst with ethanol (2 x 5 mL) and combine the organic layers.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure pyridopyrimidine derivative.

C. Catalyst Recovery and Reuse

  • The magnetically separated Fe3O4 nanoparticles can be washed with ethanol and dried in an oven.

  • The recovered catalyst can be used for subsequent reaction runs with minimal loss of activity.

A proposed mechanistic pathway for this reaction is as follows:

G cluster_mechanism Proposed Reaction Mechanism Reactants Aldehyde + Malononitrile Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 Arylidenemalononitrile Knoevenagel->Intermediate1 [Nano-catalyst] Michael Michael Addition of 6-Aminouracil Intermediate1->Michael Intermediate2 Acyclic Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Pyridopyrimidine Cyclization->Product

Caption: A simplified mechanistic pathway for the three-component synthesis of pyridopyrimidines.

Protocol 2: Green Synthesis of Tetrahydropyrido[2,3-d]pyrimidines using Nano-MgO in Water

This protocol is based on the work of Rad and Mokhtary for the synthesis of enaminonitrile derivatives of tetrahydropyrido[2,3-d]pyrimidines.[7]

A. Synthetic Procedure

  • In a 50 mL round-bottom flask, suspend 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in water (10 mL).

  • Add nano-MgO (e.g., 5 mol%) to the suspension.

  • Heat the reaction mixture to 100°C with vigorous stirring for 2-3 hours.

  • Monitor the progress of the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product can be isolated by filtration.

  • Wash the solid with water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • The nano-MgO catalyst can be recovered from the filtrate by centrifugation or filtration.

Concluding Remarks and Future Perspectives

The application of nano-catalysts has undeniably revolutionized the synthesis of pyridopyrimidines, offering a paradigm shift towards more sustainable and efficient chemical manufacturing. The methodologies outlined in this guide underscore the tangible benefits of integrating nanotechnology into modern drug discovery and development. The ease of catalyst recovery and reusability, particularly with magnetic nanoparticles, presents a compelling case for their adoption in both academic and industrial settings.

Future research in this domain is poised to explore the development of even more sophisticated and highly active nano-catalytic systems. This may include the design of chiral nano-catalysts for asymmetric synthesis, the encapsulation of catalysts to enhance stability and prevent leaching, and the use of flow chemistry systems incorporating immobilized nano-catalysts for continuous production. As our understanding of the structure-activity relationships of nano-catalysts deepens, so too will our ability to rationally design catalysts tailored for the synthesis of specific pyridopyrimidine-based therapeutic agents.

References

  • Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [Link]

  • ResearchGate. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • Kazemi, M., et al. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. Molecular Diversity. [Link]

  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • National Institutes of Health. (Date not available). Algal magnetic nickel oxide nanocatalyst in accelerated synthesis of pyridopyrimidine derivatives. [Link]

  • Journal of Applied Organometallic Chemistry. (Date not available). CuFe2O4@SiO2-EA: A Novel, Green, and Recyclable Nanomagnetic Catalyst for Synthesis of Pyrimido[4,5-d] Pyrimidines Derivatives. [Link]

  • Verbitskiy, E. V., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Organic Chemistry. [Link]

  • RSC Publishing. (Date not available). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • ResearchGate. (Date not available). The nanoencapsulation process of pyridopyrimidines. [Link]

  • Kumar, A., et al. (2022). Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles. RSC Advances. [Link]

  • Journal of Synthetic Chemistry. (2022). Research on synthesis of heterocyclic structures using ZnO NPs as catalyst. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). A Clean Procedure for Synthesis of Pyrido[d]Pyrimidine Derivatives Under Solvent-Free Conditions Catalyzed by ZrO2 Nanoparticles. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Bentham Science Publishers. (2012). A Clean Procedure for Synthesis of Pyrido[d]Pyrimidine Derivatives Under Solvent-Free Conditions Catalyzed by ZrO2 Nanoparticles. [Link]

  • Semantic Scholar. (2025). Cu/ZnO@GO promoted green synthesis of novel dipyridopyrimidines: evaluation of biological activity and theoretical. [Link]

  • Preprints.org. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • MDPI. (2022). Recent Developments in Nanocatalyzed Green Synthetic Protocols of Biologically Potent Diverse O-Heterocycles—A Review. [Link]

  • Semantic Scholar. (2012). APPLICATION OF NANOMATERIALS IN HETEROCYCLIC CHEMISTRY. [Link]

  • Scilit. (Date not available). Green Synthesis of Pyrazolo Pyrano Pyrimidine Derivatives Using ZnFe 2 O 4 /GA as a New Effective Catalyst in Water Media. [Link]

  • ResearchGate. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. [Link]

  • BCRC Press. (Date not available). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. [Link]

  • Journal of Synthetic Chemistry. (2025). Simple and Green Preparation of Mesoporous ZnFe2O4 Using CMC Surfactant and Its Application in Pyrimidopyrimidine Synthesis. [Link]

  • International Journal for Scientific Research and Development. (Date not available). Synthesis of Five-Membered Nitrogen Heterocyclic Compounds utilizing various nano- catalysts through diverse methodologies. [Link]

Sources

Application

Application Notes and Protocols for Docking Studies of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol with Protein Kinase Targets

Introduction: The Therapeutic Potential of the Pyridinyl-Pyrimidine Scaffold The pyridine and pyrimidine heterocycles are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Pyridinyl-Pyrimidine Scaffold

The pyridine and pyrimidine heterocycles are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs. Their ability to engage in a wide range of non-covalent interactions, particularly hydrogen bonding, makes them ideal scaffolds for the design of potent and selective enzyme inhibitors. The novel compound, [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, combines these two key pharmacophores, suggesting a strong potential for biological activity. Pyridine and pyrimidine derivatives are well-documented as inhibitors of various protein kinases, a class of enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][2][3][4] This guide provides a comprehensive framework for in silico evaluation of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol and its analogues against protein kinase targets using molecular docking.

Strategic Selection of a Representative Protein Target: c-Jun N-terminal Kinase 3 (JNK3)

Given the novelty of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, a logical starting point for computational analysis is to investigate its potential interaction with a well-characterized protein kinase known to be targeted by similar scaffolds. For the purpose of this guide, we will use c-Jun N-terminal Kinase 3 (JNK3) as our representative protein target. JNK3 is a member of the mitogen-activated protein (MAP) kinase family and is implicated in neuronal apoptosis, making it a relevant target for neurodegenerative diseases.[5] A crystal structure of JNK3 in complex with an imidazole-pyrimidine inhibitor is available in the Protein Data Bank (PDB), providing an excellent template for our docking studies.[5]

Target Protein Details:

Protein Namec-Jun N-terminal Kinase 3 (JNK3)
PDB ID 1PMN
Organism Homo sapiens
Resolution 2.20 Å
Associated Ligand Imidazole-pyrimidine inhibitor

Experimental Workflow for Molecular Docking

The following diagram outlines the comprehensive workflow for a molecular docking study, from initial preparation to final analysis.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB: 1PMN, Cleanup, Protonation) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis (Binding Energy, Interactions) docking->pose_analysis validation Protocol Validation (Re-docking of Co-crystallized Ligand) validation->docking Informs Parameters data_vis Data Visualization (2D and 3D Interaction Diagrams) pose_analysis->data_vis

Caption: A generalized workflow for molecular docking studies.

Detailed Protocols

Part 1: Ligand Preparation

The accuracy of a docking study is highly dependent on the initial quality of the ligand structure. This protocol ensures that the 3D conformation of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is energetically favorable.

  • 2D Structure Generation: Draw the 2D structure of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol using chemical drawing software such as ChemDraw or Marvin Sketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D format (.mol or .sdf). Subsequently, perform energy minimization using a computational chemistry program like Chem3D or the MMFF94 force field within a molecular modeling suite. This step optimizes the ligand's geometry to its lowest energy state.

  • File Format Conversion: For use in docking software like AutoDock, the ligand file must be converted to the .pdbqt format, which includes atomic charges and torsional degrees of freedom.

Part 2: Protein Preparation

The crystal structure obtained from the Protein Data Bank (PDB) requires several preparatory steps to make it suitable for docking.[6][7][8][9]

  • PDB File Retrieval: Download the crystal structure of JNK3 (PDB ID: 1PMN) from the RCSB PDB database.[5]

  • Protein Clean-up: Remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. The rationale for removing water molecules is that they can interfere with the docking algorithm and their positions in a static crystal structure may not represent the dynamic environment of the binding site.

  • Protonation: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen atoms are essential for forming hydrogen bonds, which are key interactions in ligand-protein binding.

  • Charge Assignment: Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms. This is necessary for the accurate calculation of electrostatic interactions during the docking process.

  • File Format Conversion: Similar to the ligand, the prepared protein structure is saved in the .pdbqt format for compatibility with AutoDock.

Part 3: Molecular Docking and Validation

This phase involves defining the binding site and running the docking simulation, with a crucial validation step to ensure the reliability of the chosen parameters.

  • Grid Box Generation: Define a grid box that encompasses the active site of the target protein. For JNK3 (1PMN), the grid box should be centered on the co-crystallized imidazole-pyrimidine inhibitor. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Protocol Validation (Self-Validating System):

    • Extract the co-crystallized inhibitor from the original 1PMN PDB file.

    • Re-dock this native ligand back into the prepared JNK3 structure using the defined grid box and docking parameters.

    • Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen docking protocol can accurately reproduce the known binding mode.[8][10] This step is fundamental for establishing trust in the subsequent docking results of your novel compound.

  • Docking of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol: Once the protocol is validated, perform the docking of your prepared ligand into the active site of JNK3 using the same validated parameters. The Lamarckian Genetic Algorithm is a commonly employed algorithm for this purpose.

Analysis and Interpretation of Docking Results

  • Binding Energy Analysis: The primary quantitative output is the binding energy (or docking score), typically reported in kcal/mol. A more negative value indicates a more favorable binding affinity.

  • Interaction Analysis: Visualize the predicted binding poses of the ligand within the protein's active site. Identify and analyze the key molecular interactions, such as:

    • Hydrogen Bonds: These are critical for high-affinity binding.

    • Hydrophobic Interactions: Contributions from non-polar residues in the active site.

    • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein residues.

  • Ligand Efficiency: Calculate the ligand efficiency (LE), which is the binding energy divided by the number of heavy atoms in the ligand. This metric helps in comparing the binding affinity of ligands of different sizes.

Data Presentation: Example Docking Results

The following table provides a template for presenting the docking results of a series of hypothetical [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol derivatives against JNK3.

Compound IDStructureBinding Energy (kcal/mol)Ligand EfficiencyKey Hydrogen Bonds (Residues)Key Hydrophobic Interactions (Residues)
PPM-001 [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol-8.50.47Met111, Gln113Leu168, Val196
PPM-002 R = -F-8.90.49Met111, Gln113, Lys55Leu168, Val196, Ile86
PPM-003 R = -Cl-9.10.51Met111, Gln113, Lys55Leu168, Val196, Ile86
PPM-004 R = -CH3-8.70.46Met111, Gln113Leu168, Val196, Ala69

Conclusion and Future Directions

Molecular docking provides a powerful and cost-effective method for predicting the binding affinity and interaction patterns of novel compounds like [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol with their putative protein targets. The protocols outlined in this guide offer a robust framework for conducting these in silico studies with a high degree of scientific rigor. The results from such studies can guide the rational design and optimization of more potent and selective inhibitors, accelerating the drug discovery process. It is imperative to remember that computational predictions should always be validated through in vitro and in vivo experimental assays to confirm the biological activity.

References

  • Research Collaboratory for Structural Bioinformatics Protein Data Bank. (n.d.). RCSB PDB. Retrieved March 11, 2026, from [Link]

  • Soerjomataram, I., & Bray, F. (2021). Planning for tomorrow: will the number of people with cancer double in the next 50 years? The Lancet Oncology, 22(11), 1535-1536.
  • How can I validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Scapin, G., Patel, S. B., Lisnock, J., Becker, J. W., & LoGrasso, P. V. (2003). Crystal structure of JNK3 in complex with an imidazole-pyrimidine inhibitor. RCSB PDB. Retrieved March 11, 2026, from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2009).
  • Hole, A. J., Baumli, S., Wang, S., Endicott, J. A., & Noble, M. E. M. (2013). Structure of CDK9 in complex with cyclin T and a 2-amino-4-heteroaryl-pyrimidine inhibitor. RCSB PDB. Retrieved March 11, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry, 14(3), 393–420.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). Arabian Journal of Chemistry, 15(3), 103649.
  • Gani, Z. T., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
  • Williamson, D. S., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 15(4), 863-867.
  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921–7932.
  • An, S., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE, 8(7), e70226.
  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 193–205.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Scientific Reports, 5, 16688.
  • Aiswarya, R., & Jeyaprakash, R. S. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 11(52), 32961-32977.
  • Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors. (2022). Current Pharmaceutical Design, 28(1), 5-18.
  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2024). Journal of Medicinal Chemistry, 67(8), 6676–6693.
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). African Journal of Biomedical Research, 27(4s), 18495-18508.
  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2026). Molecules, 31(3), 678.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). International Journal of Science and Research, 13(10), 1-5.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6698.

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Method

Application Notes and Protocols for Antimicrobial Functionalized Pyrimidines

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the antimicrobial applications of functionalized pyrimidines, offering detailed protocols and scientific ins...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antimicrobial applications of functionalized pyrimidines, offering detailed protocols and scientific insights to support research and development in this critical area. The rise of multidrug-resistant pathogens necessitates innovative approaches, and pyrimidine-based compounds represent a promising frontier in the discovery of novel antimicrobial agents.[1][2][3]

The pyrimidine scaffold is a versatile building block in medicinal chemistry.[1][4] Its presence in natural molecules like nucleic acids speaks to its biocompatibility, while its structure allows for diverse chemical modifications to enhance antimicrobial activity.[1][5] Numerous pyrimidine derivatives have demonstrated potent effects against a wide spectrum of bacteria and fungi.[1][5][6]

Scientific Foundation: Mechanism of Action

Functionalized pyrimidines exert their antimicrobial effects by targeting essential microbial pathways that are often distinct from those in mammalian cells, providing a degree of selective toxicity.[1]

Inhibition of Dihydrofolate Reductase (DHFR)

A primary and well-documented mechanism is the inhibition of dihydrofolate reductase (DHFR).[1][7][8] DHFR is a vital enzyme in the folate biosynthesis pathway, which is critical for the synthesis of nucleotides and some amino acids.[1][7] Since many microbes must synthesize their own folate, this pathway is an excellent therapeutic target.[8] Pyrimidine-based inhibitors, such as the well-known drug trimethoprim, mimic the natural substrate (dihydrofolate) and bind tightly to the active site of bacterial DHFR, leading to a deficiency in essential metabolites and ultimately cell death.[7][9]

Caption: DHFR inhibition by a functionalized pyrimidine.

Inhibition of Cell Wall Synthesis

Another significant target for antimicrobial agents is the bacterial cell wall, which is essential for maintaining cell shape and protecting against osmotic lysis.[10][] The primary component of the bacterial cell wall is peptidoglycan, a structure not found in eukaryotes, making it an ideal target.[10][12][13] Some functionalized pyrimidines can interfere with the enzymes responsible for peptidoglycan synthesis.[12] By disrupting the formation of the cell wall, these compounds weaken the bacteria, leading to cell death.[][12][13]

Other Mechanisms of Action

The versatility of the pyrimidine scaffold allows for the targeting of other essential cellular processes, including:

  • DNA Gyrase and Topoisomerase: Some pyrimidine derivatives can inhibit these enzymes, which are crucial for DNA replication.

  • Cell Division Proteins: Certain pyrimidine compounds have been shown to inhibit proteins like FtsZ, which is essential for bacterial cell division.[1]

Experimental Protocols

The following protocols provide a framework for the synthesis and antimicrobial evaluation of functionalized pyrimidines.

Synthesis of Functionalized Pyrimidines

A common method for synthesizing pyrimidine derivatives involves the reaction of a chalcone with thiourea.[1]

Materials:

  • Substituted Chalcone

  • Thiourea

  • Sodium Hydroxide

  • Ethanol

  • Ethyl Acetate

  • Standard laboratory glassware and reflux apparatus

Protocol:

  • Prepare a mixture of the appropriate chalcone (0.01 mol) and thiourea (0.01 mol) in 50 ml of ethanol.[1]

  • Dissolve sodium hydroxide (0.01 mol) in a minimal amount of water and add it to the mixture.[1]

  • Reflux the reaction mixture on a water bath for 12 hours.[1]

  • After cooling, pour the mixture into 250 ml of cold water.[1]

  • Filter the resulting solid, wash it with water, and recrystallize from ethyl acetate to obtain the purified product.[1]

Antimicrobial Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized standard methods for antimicrobial susceptibility testing.[14][15][16]

2.2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Protocol:

  • Prepare serial two-fold dilutions of the test compound in MHB directly in the wells of a 96-well plate, with a final volume of 50 µL in each well.[1]

  • Prepare a bacterial inoculum suspension in MHB with a concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Inoculate each well with 50 µL of the bacterial suspension, bringing the total volume to 100 µL.[1]

  • Include a positive control (broth and inoculum) and a negative control (broth only) on each plate.[1]

  • Seal the plates and incubate at 35-37°C for 16-20 hours.[1]

  • The MIC is the lowest concentration of the compound with no visible bacterial growth.[1]

MIC Determination Workflow A Prepare serial dilutions of the pyrimidine compound in a 96-well plate. C Inoculate the wells with the bacterial suspension. A->C B Standardize the bacterial inoculum to 0.5 McFarland. B->C D Incubate the plate for 16-20 hours at 37°C. C->D E Determine the MIC by visual inspection for growth. D->E

Caption: Workflow for MIC determination.

Data Presentation and Interpretation

The antimicrobial efficacy of synthesized pyrimidine derivatives can be summarized for clear comparison.

Table 1: Example Antimicrobial Activity Data

Compound IDTarget OrganismMIC (µg/mL)
PYR-001S. aureus12.5
PYR-001E. coli25
PYR-002S. aureus2.4 µmol/L
PYR-003N. gonorrhoeae1.9
PYR-004P. aeruginosa12.5
PYR-005C. albicans12.5

Data presented is a compilation of examples from various studies for illustrative purposes.[17]

Future Directions

The diverse chemical space and broad-spectrum activity of pyrimidine derivatives make them a highly promising area for the discovery of novel antimicrobial agents.[1] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their efficacy and safety for potential clinical applications.[1]

References

  • Frontiers in Health Informatics. Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Available from: [Link]

  • ResearchGate. RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Available from: [Link]

  • National Center for Biotechnology Information. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Available from: [Link]

  • University of Cambridge. Fragment merging strategies with known pyrimidine scaffolds targeting dihydrofolate reductase from Mycobacterium tuberculosis. Available from: [Link]

  • Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Available from: [Link]

  • Taylor & Francis Online. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. Available from: [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. Synthesis and Antimicrobial activity of Pyrimidine Derivatives from Amine. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Available from: [Link]

  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available from: [Link]

  • ResearchGate. Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Available from: [Link]

  • ResearchGate. SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • PubMed. Recent Development of Pyrimidine-Containing Antimicrobial Agents. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • ResearchGate. DHFR inhibitors for treatment for PCP. Available from: [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • National Center for Biotechnology Information. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

  • Frontiers. Pyrimidine nucleoside: inspiration for novel antimicrobial agent. Available from: [Link]

  • ACS Omega. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. Available from: [Link]

  • PubMed. Pyrimidine synthesis inhibition enhances cutaneous defenses against antibiotic resistant bacteria through activation of NOD2 signaling. Available from: [Link]

  • Biology LibreTexts. 12.2A: Inhibiting Cell Wall Synthesis. Available from: [Link]

  • Basicmedical Key. Inhibitors of Bacterial Cell Wall Synthesis. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for pyridinylpyrimidine synthesis

Welcome to the Technical Support Center for Pyridinylpyrimidine Synthesis . This resource is engineered for synthetic chemists and drug development professionals seeking to optimize reaction conditions, troubleshoot low-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridinylpyrimidine Synthesis . This resource is engineered for synthetic chemists and drug development professionals seeking to optimize reaction conditions, troubleshoot low-yielding steps, and understand the mechanistic causality behind protocol design.

Pyridinylpyrimidines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, mGlu5 negative allosteric modulators, and methionine aminopeptidase-1 inhibitors 1. Below, we dissect the two primary synthetic routes—cross-coupling and de novo condensation—alongside late-stage amination strategies.

Synthesis Workflow & Route Selection

Workflow Target Target: Pyridinylpyrimidine Route1 Route A: De Novo Ring Synthesis (Enaminone + Amidine/Guanidine) Target->Route1 Available precursors Route2 Route B: Suzuki-Miyaura Coupling (Halopyrimidine + Pyridinylboronate) Target->Route2 Commercial aryl halides Opt1 Optimization: Base (NaOEt/K2CO3) Solvent (EtOH/DMF, Reflux) Route1->Opt1 Opt2 Optimization: Catalyst (Pd(dppf)Cl2) Base (Na2CO3), Solvent (Dioxane/H2O) Route2->Opt2 Product Purified Pyridinylpyrimidine Scaffold Opt1->Product Amination Late-Stage Modification: Buchwald-Hartwig Amination Opt2->Amination If amino-substituted Opt2->Product Direct target Amination->Product

Fig 1. Strategic workflow for the synthesis and optimization of pyridinylpyrimidine scaffolds.

FAQ: Strategic Route Selection

Q: When should I choose a Suzuki-Miyaura cross-coupling over a de novo enaminone condensation? A: Choose Route B (Suzuki-Miyaura) when you are conducting structure-activity relationship (SAR) studies that require late-stage diversification of the aryl rings. It allows you to snap together commercially available halopyrimidines and pyridinylboronic acids 2. Choose Route A (De Novo Condensation) when synthesizing highly sterically hindered systems where cross-coupling fails, or when your target requires specific substitution patterns on the pyrimidine core that are difficult to source as pre-halogenated starting materials.

Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling

Q: My Suzuki coupling between 2-chloropyrimidine and 3-pyridinylboronic acid is stalling at 30% conversion. What is causing this and how do I fix it? A: This is a classic combination of catalyst poisoning and substrate degradation . The nitrogen atoms in both the pyridine and pyrimidine rings are strong σ-donors. They can coordinate to the open sites of the Pd(0) intermediate, forming an off-cycle resting state that stalls the catalytic cycle. Furthermore, pyridinylboronic acids are highly susceptible to protodeboronation in basic aqueous media because the electron-withdrawing nitrogen weakens the C-B bond.

Mechanistic Solution: Switch from a monodentate ligand (like PPh3) to a bidentate ligand with a large bite angle, such as dppf. The rigid geometry of dppf sterically prevents the basic nitrogens from coordinating to the palladium center. To address protodeboronation, convert your boronic acid to a pinacol ester (BPin) to sterically shield the boron atom.

Quantitative Data: Suzuki-Miyaura Optimization
Catalyst SystemLigand TypeBaseSolventTemp (°C)Avg. Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)MonodentateNa2CO3 (2 eq)Dioxane/H2O (4:1)9030-45Significant protodeboronation; catalyst poisoning by pyridine N.
Pd(dppf)Cl2 (5 mol%)BidentateK2CO3 (2 eq)DMF/H2O (5:1)10065-75Bidentate ligand prevents N-coordination; improved turnover.
Pd(OAc)2 (2 mol%)Buchwald (XPhos)Cs2CO3 (2 eq)Toluene11080-92Optimal for sterically hindered or electron-deficient substrates.
Protocol 1: Optimized Suzuki-Miyaura Coupling
  • Preparation: Charge a flame-dried Schlenk flask with the halopyrimidine (1.0 eq), pyridinylboronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Base Addition: Add anhydrous K2CO3 (2.0 eq).

  • Atmosphere Exchange: Evacuate and backfill the flask with N2 (repeat 3x).

  • Solvent: Add degassed Dioxane/H2O (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Upon reaching 90 °C, the mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution. Check LC-MS after 4 hours; an[M+H]+ peak corresponding to debrominated starting material indicates oxygen ingress. If observed, immediately sparge with N2 for 10 minutes.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.

Troubleshooting Guide 2: De Novo Condensation (Enaminones)

Q: I am attempting a de novo synthesis via the condensation of an enaminone and an amidine, but I observe significant enaminone hydrolysis. How can I drive the cyclization? A: Enaminones (e.g., 3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one) are sensitive to aqueous hydrolysis, reverting to their dicarbonyl precursors. If your amidine is supplied as a hydrochloride salt, neutralizing it in situ with an aqueous base (like NaOH) will trigger this side reaction.

Mechanistic Solution: Use strictly anhydrous conditions. Liberate the free amidine base using sodium ethoxide (NaOEt) in anhydrous ethanol. The byproduct is ethanol, not water, which preserves the integrity of the enaminone and drives the condensation forward.

Protocol 2: Anhydrous Condensation of Enaminones
  • Dissolution: Dissolve 3-(dimethylamino)-1-(pyridin-yl)prop-2-en-1-one (1.0 eq) and the appropriate amidine hydrochloride (1.2 eq) in anhydrous ethanol.

  • Activation: Add a freshly prepared solution of sodium ethoxide (1.5 eq) in ethanol to liberate the free amidine base.

  • Cyclization: Reflux the mixture at 80 °C for 8-10 hours under an inert atmosphere.

  • Self-Validation Checkpoint: The enaminone starting material is highly UV-active and typically exhibits a bright blue fluorescence under 254 nm light. Complete consumption of this fluorescent spot on TLC (10% MeOH/DCM) confirms successful cyclization.

  • Isolation: Concentrate the solvent in vacuo, resuspend the crude residue in water, and extract with dichloromethane (3x). Purify by recrystallization.

Troubleshooting Guide 3: Late-Stage Buchwald-Hartwig Amination

Q: During the Buchwald-Hartwig amination of a chloropyridinylpyrimidine to synthesize N-aryl derivatives, I am seeing a large amount of the des-chloro (dehalogenated) byproduct. Why? A: Dehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (often from the amine substrate or an alkoxide base) followed by reductive elimination, replacing the halogen with a hydrogen atom. This pathway outcompetes the desired C-N bond formation when the reductive elimination step is too slow 3.

Mechanistic Solution: Accelerate the C-N reductive elimination by using a bulky, electron-rich ligand like Xantphos or BrettPhos. Additionally, avoid using alkoxide bases with beta-hydrogens (like sodium isopropoxide); stick to sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) 4.

Protocol 3: Amination of Halopyridinylpyrimidines
  • Setup: In a glovebox or under strict Schlenk conditions, combine the chloropyridinylpyrimidine (1.0 eq), amine (1.2 eq), Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%), and NaOtBu (1.5 eq) in a dry vial.

  • Solvent: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.

  • Heating: Seal the vial and heat at 100 °C for 4-6 hours.

  • Self-Validation Checkpoint: The reaction should turn from dark purple (Pd2(dba)3) to a bright yellow/orange color indicating the formation of the active Pd-Xantphos complex. If the solution turns black, Pd black has precipitated, indicating catalyst death (likely due to moisture or oxygen).

  • Workup: Filter through a pad of Celite, eluting with EtOAc, and concentrate for purification.

References

  • Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. PMC / nih.gov. 1

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC / nih.gov. 3

  • Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242. Journal of Medicinal Chemistry - ACS Publications. 2

  • Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Optimization

Technical Support Center: Synthesis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

Welcome to the technical support center for the synthesis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to enhance yield, purity, and reproducibility.

Overview of the Synthetic Challenge

The synthesis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is a multi-step process that, while conceptually straightforward, presents several critical junctures where yields can be significantly compromised. The most common and reliable pathway involves the initial construction of the substituted pyrimidine ring, followed by the reduction of a carbonyl group at the C4-position. This guide focuses on troubleshooting the most prevalent route: the reduction of a methyl or ethyl ester precursor, which itself is derived from the corresponding carboxylic acid.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction Amidine 2-Pyridinecarboxamidine Acid 2-(Pyridin-2-yl)pyrimidine- 4-carboxylic Acid Amidine->Acid Condensation Synthon 3-Carbon Synthon (e.g., Ethyl coumalate) Synthon->Acid Ester Methyl 2-(Pyridin-2-yl)pyrimidine- 4-carboxylate Acid->Ester SOCl₂/MeOH or H₂SO₄/MeOH Alcohol [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Ester->Alcohol LiAlH₄ or NaBH₄/LiCl

Caption: Common synthetic workflow for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions to streamline your experimental workflow.

Topic 1: Low Yield in the Final Reduction Step

Question: I am attempting the reduction of methyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate to [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol using Lithium Aluminum Hydride (LiAlH₄), but my yield is very low, and I see a complex mixture of byproducts. What is happening?

Answer: This is the most critical and frequently encountered challenge in this synthesis. Low yields during the LiAlH₄ reduction are typically traced back to two primary issues: over-reduction of the heterocyclic rings and difficult reaction workups.

  • Causality of the Issue: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent necessary for converting esters to primary alcohols.[1][2] However, its high reactivity can also lead to the unwanted reduction of the electron-deficient pyrimidine ring, and sometimes the pyridine ring. Research has shown that the reduction of certain pyrimidine derivatives with LiAlH₄ can yield dihydropyrimidine species as significant byproducts.[3] This side reaction consumes your starting material and complicates purification, leading to a diminished yield of the desired alcohol.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The reduction of the pyrimidine ring is more likely at elevated temperatures. The initial nucleophilic attack on the ester carbonyl should be performed at 0 °C or even -10 °C. After the initial addition, allow the reaction to warm slowly to room temperature. Avoid any external heating or refluxing unless you have confirmed the stability of your specific substrate under these conditions.

    • Choice of Reducing Agent: While LiAlH₄ is the classic choice, its aggressive nature may not be optimal. Consider alternatives that offer better selectivity.

      • Mixed Hydride Systems: A combination of Sodium Borohydride (NaBH₄) and a Lewis acid like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) can generate a more moderate reducing species in situ.[4] This system is known to reduce esters while being less prone to over-reduction of aromatic heterocycles.[4]

      • DIBAL-H: Diisobutylaluminium hydride can, under carefully controlled stoichiometric and temperature conditions (typically below -60 °C), reduce esters to aldehydes. While not a direct route to the alcohol, subsequent reduction of the purified aldehyde with a milder agent like NaBH₄ can be a high-yielding two-step alternative.

    • Reaction Workup (Quenching): Improper quenching of LiAlH₄ is a common source of product loss. A violent quench can lead to degradation, while improper salt formation can trap the polar alcohol product in the solid precipitate. The Fieser workup method is highly recommended for its reproducibility.

Parameter Standard LiAlH₄ Protocol Optimized/Alternative Protocol Rationale
Reducing Agent LiAlH₄ (2-3 eq.)NaBH₄ (4 eq.) + LiCl (4 eq.)Milder conditions, reduces risk of ring reduction.[4]
Temperature 0 °C to Room Temp0 °C to Reflux (in THF/MeOH)The mixed hydride system often requires heating to achieve full conversion.
Solvent Anhydrous THF or Et₂OAnhydrous THF/MethanolMethanol is a suitable solvent for the NaBH₄ system.
Workup Dropwise addition of H₂OAcidification followed by extractionSimpler workup procedure compared to the Fieser method for LiAlH₄.
Topic 2: Inefficient Esterification of the Carboxylic Acid Precursor

Question: My Fischer esterification of 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid is very slow and gives low conversion. How can I improve this step?

Answer: The low reactivity of the carboxylic acid is due to the electron-withdrawing nature of both the pyrimidine and pyridine rings, which deactivates the carbonyl group toward nucleophilic attack. A standard Fischer esterification (acid catalyst in alcohol) often requires harsh conditions and prolonged reaction times.

  • Causality of the Issue: The nitrogen atoms in the heterocyclic rings pull electron density away from the carboxylic acid's carbonyl carbon, making it less electrophilic and thus less reactive towards the alcohol nucleophile.

  • Troubleshooting & Optimization:

    • Activate the Carboxylic Acid: Instead of activating the alcohol, activate the carboxylic acid. The most reliable method is to convert the carboxylic acid to an acyl chloride.

      • Protocol: Gently reflux the carboxylic acid in thionyl chloride (SOCl₂) for 2-3 hours. Carefully remove the excess SOCl₂ under vacuum. The resulting crude acyl chloride can then be dissolved in an anhydrous solvent (like DCM or THF) and treated with the desired alcohol (e.g., methanol) and a non-nucleophilic base (like triethylamine) at 0 °C to room temperature. This two-step procedure is typically near-quantitative.

    • Use Coupling Agents: Standard peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBT (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can efficiently mediate ester formation under mild conditions. This method is common in the synthesis of related pyrimidine derivatives.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the critical purity considerations for the starting materials? A1: The purity of the starting materials is paramount, especially for the initial ring-forming condensation. The amidine salt (2-pyridinecarboxamidine) is often hygroscopic.[7][8] Absorbed moisture can hydrolyze the amidine, inhibiting the reaction and leading to poor yields.[7][8] It is crucial to use freshly prepared or thoroughly dried amidine and ensure strictly anhydrous reaction conditions.[7][8]

Q2: How can I effectively monitor the progress of the reduction reaction? A2: Thin Layer Chromatography (TLC) is the most convenient method. The starting ester will be significantly less polar than the product alcohol. A typical eluent system would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The product alcohol will have a much lower Rf value. Staining with potassium permanganate (KMnO₄) can be effective as the alcohol will react readily.

Q3: My final product is difficult to purify by column chromatography. Are there any tips? A3: The product, [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, contains three nitrogen atoms and a hydroxyl group, making it quite polar and potentially prone to streaking on silica gel.

  • Tip 1: Add a small amount of triethylamine (~0.5-1%) to your eluent. This will deactivate the acidic sites on the silica gel, preventing the basic nitrogen atoms from sticking and causing streaking.

  • Tip 2: If streaking persists, consider switching to a different stationary phase, such as neutral or basic alumina.

  • Tip 3: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an excellent alternative to chromatography for final purification if a crystalline solid is obtained.

G cluster_check Diagnosis cluster_solution Solutions Start Low Yield in Reduction Step TLC Analyze reaction mixture by TLC Start->TLC Unreacted Significant unreacted starting ester? TLC->Unreacted Byproducts Multiple low-Rf byproducts (streaking)? Unreacted->Byproducts No Sol_Time Increase reaction time or consider a more potent reducing system (e.g., LiAlH₄). Unreacted->Sol_Time Yes Sol_Temp Probable over-reduction. Repeat at lower temp (0 °C). Consider milder reducing agent (e.g., NaBH₄/LiCl). Byproducts->Sol_Temp Yes

Caption: Troubleshooting logic for the ester reduction step.

Detailed Experimental Protocols

Protocol 1: Esterification via Acyl Chloride
  • Acyl Chloride Formation: In a flame-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), suspend 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid (1.0 eq) in thionyl chloride (5-10 volumes). Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure all residual SOCl₂ is removed. The resulting yellow/brown solid is the crude acyl chloride and is used immediately.

  • Ester Formation: Dissolve the crude acyl chloride in anhydrous DCM (10 volumes). Cool the solution to 0 °C in an ice bath.

  • Add anhydrous methanol (5.0 eq) followed by the slow, dropwise addition of triethylamine (2.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the acyl chloride is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.

Protocol 2: Optimized Reduction with LiAlH₄
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a 1M solution of LiAlH₄ in THF (2.5 eq). Dilute with additional anhydrous THF (to make a ~0.5M solution).

  • Cool the LiAlH₄ suspension to 0 °C using an ice-salt bath.

  • Addition: Dissolve methyl 2-(pyridin-2-yl)pyrimidine-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the cold LiAlH₄ suspension via an addition funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for one hour, then allow it to warm slowly to room temperature. Monitor the reaction by TLC. Stir for an additional 2-4 hours at room temperature or until the starting material is consumed.

  • Fieser Workup (Quenching): Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% (w/v) aqueous NaOH solution.

    • '3X' mL of water.

  • A granular white precipitate should form. Stir the resulting slurry vigorously for 30 minutes at room temperature.

  • Filter the solid precipitate through a pad of Celite®, washing the filter cake thoroughly with ample amounts of THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography as described in the FAQs.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • WikiLectures. (2024). Disorders of pyrimidine metabolism.
  • Slideshare. (n.d.). Purine & pyrimidine metabolism and disorders.
  • Nyhan, W. L. (2005). Disorders of purine and pyrimidine metabolism. Metabolism and Molecular Bases of Inherited Disease.
  • ChemicalBook. (n.d.). 2-PYRIDIN-2-YL-QUINOLINE-4-CARBOXYLIC ACID synthesis.
  • Dauth, A., et al. (n.d.). Alternative synthesis routes that lead to starting material 2 via the 2-amino pyrimidine intermediate.
  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Usiena AIR. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
  • Google Patents. (n.d.).
  • Taylor & Francis. (2014).
  • Liu, Y.-X., et al. (n.d.). Reduction of Pyrimidine Derivatives by LiAlH₄.
  • ACS Publications. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
  • Chemistry Steps. (n.d.). Esters to Alcohols.
  • Cayman Chemical. (n.d.). Pyrimidin-4-yl-Methanol (4-Methoxypyrimidine, CAS Number: 33581-98-5).
  • PubChem. (n.d.). 2-{2-[(Pyridin-3-Ylmethyl)amino]pyrimidin-4-Yl}pyridine-4-Carboxylic Acid.
  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Google Patents. (n.d.).
  • LibreTexts. (2022). 21.6: Chemistry of Esters.
  • International Research Journal of Pure and Applied Chemistry. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one.
  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • Google Patents. (n.d.). CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.
  • PMC. (2013). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)
  • MDPI. (2021).
  • ACS.org. (2015). A Quick Guide to Reductions in Organic Chemistry.
  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • BenchChem. (2025). Application Notes and Protocols for (2-Methylpyridin-4-yl)methanol in Medicinal Chemistry.
  • ResearchGate. (n.d.). Methyl 2-(2-pyridyl)
  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.
  • PMC. (n.d.). Divergent Annulation Modes of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and Methyl Nitroacetate: Selective Access to 2-Acyl-4H-quinolizin-4-one, Isoxazole, and 2-Acylindolizine.

Sources

Troubleshooting

Technical Support Center: Pyrimidine Synthesis Troubleshooting Guide

Welcome to the Pyrimidine Synthesis Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven insights to troubleshoot unexpected side re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Synthesis Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven insights to troubleshoot unexpected side reactions, control regioselectivity, and optimize yields in pyrimidine synthesis. As application scientists, we know that successful synthesis requires more than just following a recipe—it requires a deep mechanistic understanding of competing pathways.

Section 1: Multicomponent Biginelli Reactions

The Challenge: The Biginelli reaction is a highly efficient one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). However, classical Brønsted acid-catalyzed conditions often suffer from low yields due to aggressive side reactions.

FAQ & Troubleshooting

Q: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected DHPM. What is it, and how can I avoid it? A: You are observing the Hantzsch-type 1,4-dihydropyridine (DHP) side product. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is generated from the thermal decomposition of urea at elevated temperatures, which outcompetes the desired Biginelli N-acyliminium intermediate 1. Causality & Solution: High temperatures and strong Brønsted acids favor the Hantzsch pathway. To resolve this, switch to a Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃) and lower the reaction temperature. Lewis acids specifically coordinate to and activate the aldehyde carbonyl, rapidly driving the formation of the iminium intermediate with urea and effectively shutting down the Hantzsch pathway 2.

Q: I am observing unreacted starting materials alongside an α,β-unsaturated dicarbonyl byproduct. Why is the cyclization failing? A: This is the Knoevenagel condensation product. If the aldehyde reacts directly with the active methylene of the β-ketoester before urea can attack, the reaction stalls. To prevent this, ensure urea is fully dissolved and pre-mix the aldehyde and urea with your Lewis acid before introducing the β-ketoester.

BiginelliPathways Start Aldehyde + β-Ketoester + Urea Biginelli Biginelli Pathway (Target: DHPMs) Start->Biginelli Lewis Acid / Moderate Temp Hantzsch Hantzsch Pathway (Side Product: DHP) Start->Hantzsch High Temp / Urea Decomposition Knoevenagel Knoevenagel Pathway (Side Product: Enone) Start->Knoevenagel Base / Fast Ketoester Addition

Divergent reaction pathways in the Biginelli multicomponent synthesis.

Validated Protocol: Lewis Acid-Catalyzed Biginelli Synthesis

Self-validating mechanism: By allowing the aldehyde and urea to react first with Yb(OTf)₃, you can validate the formation of the critical N-acyliminium ion via TLC (disappearance of the aldehyde spot) before the ketoester is introduced, structurally preventing Knoevenagel side products.

  • Preparation: In a round-bottom flask, combine 1.0 eq of the aldehyde and 1.2 eq of urea in a minimal amount of ethanol (or solvent-free if substrates are liquid).

  • Activation: Add 5-10 mol% Yb(OTf)₃. Stir at room temperature for 10–15 minutes to promote N-acyliminium ion formation.

  • Addition: Slowly add 1.0 eq of the β-ketoester dropwise.

  • Heating: Warm the mixture to 60°C. Avoid refluxing at >90°C to prevent urea decomposition into ammonia.

  • Workup: Upon completion (monitor via TLC, typically 2-4 hours), cool to room temperature. Add cold water, stir for 5 minutes, and filter the precipitated pure DHPM. Recrystallize from ethanol if necessary.

Section 2: Regioselectivity in Pinner-Type Condensations

The Challenge: The condensation of an unsymmetrical 1,3-dicarbonyl compound with an amidine is a foundational method for pyrimidine synthesis. However, it frequently yields a difficult-to-separate mixture of regioisomers.

FAQ & Troubleshooting

Q: Spectroscopic analysis (NMR) of my isolated pyrimidine indicates a mixture of two isomers. How can I control the regioselectivity? A: Regioselectivity is dictated by the initial nucleophilic attack of the amidine nitrogen on the most electrophilic or least sterically hindered carbonyl carbon of the 1,3-dicarbonyl 3. Causality & Solution: Evaluate the electronic and steric environment of your dicarbonyl. Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl, directing the initial attack. If you need to override thermodynamic preferences to isolate the kinetically favored isomer, lower the reaction temperature (0°C to RT) and utilize a bulky, non-nucleophilic base (e.g., DIPEA or DBU) rather than strong, small alkoxides 4.

Regioselectivity Issue Regioisomer Mixture Detected Analyze Analyze 1,3-Dicarbonyl (Sterics vs. Electronics) Issue->Analyze Kinetic Kinetic Control (Lower Temp, Bulky Base) Analyze->Kinetic Target less hindered carbonyl Thermodynamic Thermodynamic Control (High Temp, Strong Base) Analyze->Thermodynamic Target conjugated system Success High Regioselectivity Kinetic->Success Thermodynamic->Success

Troubleshooting workflow for resolving regioselectivity in pyrimidine cyclizations.

Validated Protocol: Regioselective Amidine Condensation
  • Drying: Ensure the amidine hydrochloride is rigorously dried under vacuum. Trace water promotes amidine hydrolysis to the corresponding unreactive amide.

  • Base Neutralization: Suspend 1.0 eq of amidine hydrochloride in anhydrous THF at 0°C. Add 1.1 eq of DIPEA dropwise to liberate the free base in situ.

  • Slow Addition: Dissolve 1.0 eq of the unsymmetrical 1,3-dicarbonyl in THF and add it dropwise via an addition funnel over 30 minutes at 0°C. This slow addition enforces kinetic control.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Dehydration: Monitor by TLC. If the intermediate hydroxyl-tetrahydropyrimidine is stable and resists aromatization, add a catalytic amount of p-TsOH and heat to 60°C for 2 hours to drive the final dehydrative aromatization.

Section 3: Halogenation of Hydroxypyrimidines (POCl₃)

The Challenge: Converting hydroxypyrimidines (e.g., uracil derivatives) to chloropyrimidines using Phosphorus Oxychloride (POCl₃) is notorious for side reactions, including over-halogenation, Vilsmeier-Haack-type formylations, and dangerous thermal runaways during aqueous workup.

FAQ & Troubleshooting

Q: My chlorination reaction is yielding a complex tar-like mixture, and I'm seeing significant hydrolysis back to the starting material during workup. How do I fix this? A: Traditional protocols use a massive excess of POCl₃ as both the reagent and the solvent. When quenching large amounts of unreacted POCl₃ with water, the highly exothermic hydrolysis generates local hot spots and concentrated HCl. This harsh environment rapidly hydrolyzes the newly formed chloropyrimidine back to the hydroxypyrimidine starting material 5. Causality & Solution: Transition to a solvent-free, equimolar POCl₃ protocol. By using exactly 1.0 to 1.5 equivalents of POCl₃ per hydroxyl group in the presence of a tertiary amine base (like tri-n-propylamine or pyridine), you eliminate the need to quench massive amounts of POCl₃. This prevents thermal degradation and acid-catalyzed reverse hydrolysis .

Table 1: Comparison of POCl₃ Chlorination Conditions & Yields

SubstrateConditionsBasePOCl₃ EquivalentsMajor Side ProductIsolated Yield
2,4-Dihydroxy-5-methylpyrimidineReflux (Traditional)N,N-Dimethylaniline>10.0 eqHydrolysis products45 - 60%
2,4-Dihydroxy-5-methylpyrimidineSealed Reactor, 160°CPyridine1.0 eq per OHNone detected94%
6-TrifluoromethyluracilReflux (Traditional)Triethylamine>10.0 eq2-N-alkylamino adducts< 50%
6-TrifluoromethyluracilReflux (Optimized)Tri-n-propylamine1.5 eq per OHNone detected83%

Data synthesized from comparative studies on large-scale solvent-free chlorination and trialkylamine optimization.

Validated Protocol: Equimolar Solvent-Free Chlorination

Self-validating mechanism: Using strictly stoichiometric POCl₃ ensures that the reaction stops precisely at the chlorinated product without leaving excess reactive phosphorus species that cause downstream degradation during the aqueous quench.

  • Setup: In a heavy-walled, Teflon-lined reactor (for large scale) or a sealed pressure tube (for small scale), combine 1.0 eq of the hydroxypyrimidine.

  • Reagent Addition: Add exactly 1.05 eq of POCl₃ per hydroxyl group.

  • Base Addition: Add 1.0 eq of anhydrous pyridine or tri-n-propylamine. (The mixture will initially be a thick, difficult-to-stir slurry).

  • Heating: Seal the vessel and heat to 130–160°C for 2 to 4 hours. The mixture will melt into a homogenous dark liquid as the reaction proceeds and the pyridinium salts dissolve.

  • Quenching: Cool the reactor to 0°C. Slowly pour the mixture into crushed ice while strictly maintaining the pH at 8–9 using saturated aqueous NaHCO₃ to prevent acidic hydrolysis.

  • Isolation: Filter the precipitated solid chloropyrimidine, or extract with ethyl acetate if the product is an oil.

References

  • Biginelli Reaction Organic Chemistry Portal[Link]

  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5- a ]pyrimidines Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 PMC (National Institutes of Health)[Link]

  • Pyrimidines. 9. chlorination of 6-trifluoromethyluracil with phosphorus oxychloride in the presence of trialkylamines Fordham University Institutional Repository[Link]

Sources

Optimization

Troubleshooting low yields in Biginelli reaction for pyrimidines

Welcome to the technical support resource for pyrimidine synthesis via the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for pyrimidine synthesis via the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges, particularly low product yields, encountered during this classic multicomponent reaction.

Frequently Asked Questions (FAQs): Troubleshooting Low Yields

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your experimental workflow.

Question 1: My reaction is resulting in a very low yield (<40%) of the desired dihydropyrimidinone (DHPM), with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a frequent issue in the Biginelli reaction and can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Here is a breakdown of the most common causes and their solutions:

  • Catalyst Inefficiency or Inappropriateness: The choice and activity of the catalyst are critical for driving the reaction forward.[1][2]

    • Causality: The catalyst's primary role is to activate the aldehyde component, facilitating the formation of a key N-acyliminium ion intermediate, which is the rate-determining step in the most accepted mechanism.[3][4][5] If the catalyst is weak, inactive, or unsuitable for your specific substrates, this initial step will be slow, leading to poor overall conversion.

    • Troubleshooting Steps:

      • Catalyst Type: While classical conditions use strong Brønsted acids like HCl, various Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) often provide higher yields and may be milder for sensitive substrates.[1][2][6] Consider screening a panel of both Brønsted and Lewis acids.

      • Catalyst Activity: Ensure your catalyst is active and pure. Reusable or solid-supported catalysts may need regeneration, and hygroscopic Lewis acids should be handled under anhydrous conditions.[1][2]

      • Catalyst Loading: The amount of catalyst can be crucial. While typically used in catalytic amounts (10-20 mol%), some reactions may require optimization.[6] Insufficient loading will result in a slow reaction, while excessive amounts can sometimes promote side reactions.[6]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a pivotal role in reaction efficiency.[1]

    • Causality: The reaction kinetics are highly dependent on these parameters. An inappropriate solvent can lead to poor solubility of reactants, while incorrect temperature can either fail to provide sufficient activation energy or lead to the decomposition of reactants or intermediates.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1][2] This will help you determine the optimal reaction time and prevent unnecessary decomposition from prolonged heating.

      • Solvent Selection: Ethanol is a common solvent, but its polarity may not be optimal for all substrates.[1][2] Experiment with other solvents like THF, acetonitrile, or even solvent-free conditions, which have proven effective in many cases.[1][2][3]

      • Temperature Adjustment: Biginelli reactions often require heating (reflux).[7] If conversion is low at a certain temperature, a moderate increase may be beneficial. However, be cautious, as excessively high temperatures can promote side reactions.[2][8]

  • Purity and Stoichiometry of Reactants: The quality and ratio of your starting materials are fundamental.

    • Causality: Impurities, especially water, can inhibit the reaction or hydrolyze key intermediates.[1][2] An incorrect molar ratio of the three components can lead to the incomplete consumption of the limiting reagent.[9]

    • Troubleshooting Steps:

      • Ensure Purity: Use high-purity, dry starting materials. Urea, in particular, can be hygroscopic.[1][2]

      • Optimize Stoichiometry: While a 1:1:1 molar ratio is standard, using a slight excess of urea or thiourea (e.g., 1.2-1.5 equivalents) can often push the equilibrium toward the desired product and minimize side reactions like the Knoevenagel condensation.[1][10]

Question 2: My yield is low, and I've isolated a major byproduct instead of my target DHPM. How can I identify and suppress it?

Answer:

Byproduct formation is a clear indicator that a competing reaction pathway is favored under your current conditions. The two most common byproducts are the Knoevenagel adduct and the Hantzsch dihydropyridine.

  • Knoevenagel Condensation Product:

    • Identification: This byproduct arises from the condensation of the aldehyde and the β-ketoester.[10] It can be identified by spectroscopic methods (NMR, MS), which will show the absence of the urea-derived fragment.

    • Causality: This side reaction competes directly with the formation of the N-acyliminium ion. If the reaction between the aldehyde and β-ketoester is faster than the reaction of the aldehyde with urea, the Knoevenagel product will dominate.

    • Mitigation Strategies:

      • Alter Stoichiometry: As mentioned previously, using a slight excess of urea (1.2–1.5 equivalents) can effectively outcompete the Knoevenagel pathway by pushing the reaction toward the iminium intermediate.[10]

      • Catalyst Choice: The catalyst can influence the relative rates of competing pathways. A catalyst that preferentially stabilizes the N-acyliminium ion, such as polyphosphate ester (PPE), can significantly improve selectivity.[11][12]

  • Hantzsch-type 1,4-Dihydropyridine (DHP):

    • Identification: This byproduct is often fluorescent and results from the reaction of the aldehyde with two equivalents of the β-ketoester and ammonia.[2][8]

    • Causality: The ammonia required for this pathway is formed from the decomposition of urea at elevated temperatures. Therefore, this side reaction is most prevalent in reactions run at high temperatures.[2][8]

    • Mitigation Strategies:

      • Lower Reaction Temperature: This is the most effective way to suppress Hantzsch DHP formation. By reducing the temperature, you minimize the decomposition of urea into ammonia.[2][8]

      • Order of Addition: In some cases, adding the urea portion-wise or as the final reagent can help minimize its residence time at high temperatures before it reacts, thereby reducing decomposition.[2]

Question 3: My reaction seems to stall at an intermediate stage. TLC shows the consumption of starting materials but little formation of the final product. What should I do?

Answer:

This issue often points to a problem with the final cyclization and dehydration steps of the reaction. The open-chain ureide intermediate forms but fails to efficiently close into the pyrimidine ring.[10]

  • Causality: The final ring-closing step involves a nucleophilic attack by the terminal urea nitrogen onto a ketone carbonyl.[4] This step can be slow if the carbonyl is not sufficiently electrophilic or if there is significant steric hindrance.

  • Mitigation Strategies:

    • Check Your Catalyst: The acid catalyst is crucial not only for the initial condensation but also for activating the ketone carbonyl for the final cyclization.[4] Ensure sufficient active catalyst is present. If the reaction stalls, a post-addition of a small amount of catalyst might help.

    • Increase Reaction Time or Temperature: Some cyclizations are simply slow and may require extended reaction times or a moderate increase in temperature to overcome the activation barrier.[8] Continue to monitor by TLC.

    • Consider a More Reactive Dicarbonyl: If steric hindrance is the suspected issue with your β-ketoester, switching to a more reactive equivalent (e.g., using a β-ketoacid followed by in-situ decarboxylation) could be a viable alternative.[7]

Systematic Troubleshooting Workflow

A logical approach is key to efficiently diagnosing and solving low-yield issues. The following workflow provides a step-by-step guide to pinpoint the root cause of the problem.

Biginelli_Troubleshooting cluster_0 Initial Checks cluster_1 Reaction Analysis cluster_2 Optimization & Solutions Start Low Yield Observed Purity 1. Verify Reactant Purity & Stoichiometry Start->Purity Begin Diagnosis Conditions 2. Analyze Reaction Conditions (Monitor by TLC) Purity->Conditions Purity->Conditions Byproducts 3. Identify Byproducts (NMR, MS) Conditions->Byproducts Conversion still low? Catalyst 4. Optimize Catalyst (Type & Loading) Byproducts->Catalyst SolventTemp 5. Adjust Solvent & Temperature Catalyst->SolventTemp Solutions Problem Solved: High Yield Achieved SolventTemp->Solutions Iterate & Optimize Biginelli_Mechanism Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium + H⁺ - H₂O Urea Urea Urea->Iminium + H⁺ - H₂O Ketoester β-Ketoester (Enol form) Adduct Open-Chain Adduct Iminium->Adduct + Ketoester (Enol) Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized->DHPM - H₂O (Dehydration)

Caption: The iminium ion-mediated mechanism of the Biginelli reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol provides a framework for testing different catalysts to optimize the yield for a specific set of substrates.

  • Preparation: In separate, labeled reaction vials, place the aldehyde (1.0 mmol) and the β-ketoester (1.0 mmol).

  • Urea Addition: Add urea (1.2 mmol, 1.2 equiv) to each vial.

  • Solvent Addition: Add the chosen solvent (e.g., Ethanol, 3 mL) to each vial.

  • Catalyst Addition: To each vial, add a different catalyst (0.1 mmol, 10 mol%). Include one vial with no catalyst as a control.

    • Vial A: No catalyst

    • Vial B: p-TsOH

    • Vial C: Yb(OTf)₃

    • Vial D: FeCl₃

  • Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C). Stir the reactions.

  • Monitoring: After 2 hours, take a small aliquot from each reaction, dilute it, and spot on a TLC plate to assess the progress. Continue monitoring at regular intervals (e.g., every 2-4 hours) until the reaction with the highest conversion appears complete.

  • Work-up & Analysis: Once the reactions are complete, cool them to room temperature. If a precipitate forms, collect it by filtration. If not, perform an appropriate aqueous work-up and extraction. Analyze the crude yield and purity for each catalyst to determine the most effective one.

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • Singh, K., et al. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • Bhatt, B. R., et al. (2024). Recent Advances in Biginelli Reaction using Nanoparticles, Zeolites and Metal Compounds as Catalyst: A Concise Review. Bentham Science Publishers.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
  • Der Pharma Chemica. (2026). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation.
  • SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog.
  • PMC. (2025). Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst.
  • ACS Publications. (2024). Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory. Journal of Chemical Education.
  • Grokipedia. (n.d.). Biginelli reaction.
  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
  • Benchchem. (n.d.). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide.
  • Preprints.org. (2017). Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process.
  • ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction.
  • Bentham Science Publishers. (n.d.). Recent Advances in Biginelli-type Reactions.
  • Atlas: School AI Assistant. (n.d.). Biginelli Reaction Experiment Analysis Guide.
  • Taylor & Francis. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst.
  • Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction.

Sources

Troubleshooting

Purification techniques for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

Technical Support Center: Purification & Troubleshooting for[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help you navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help you navigate the specific chromatographic challenges associated with isolating[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol. Rather than providing generic protocols, this center focuses on the causality behind experimental failures—empowering you to troubleshoot rationally and build self-validating purification workflows.

Part 1: Molecular Profiling & Causality

To purify a molecule effectively, you must first understand its physicochemical behavior.[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (CAS: 1466891-08-6)[1] consists of a pyridine ring coupled to a pyrimidine ring, forming a classic bidentate chelating motif, with a pendant hydroxymethyl group.

Table 1: Physicochemical Profile & Chromatographic Impact

PropertyValue / CharacteristicChromatographic Consequence
Molecular Weight 187.2 g/mol Elutes in small-molecule windows; easily detectable via MS (M+H = 188.2).
pKa (Predicted) ~4.5 - 5.5 (Basic N's)Protonates at low pH, causing secondary interactions with acidic silanols.
Coordination Bidentate MotifStrongly chelates trace transition metals (Fe³⁺, Cu²⁺) in standard silica[2].
H-Bonding Donor (-OH), Acceptor (N)High risk of "oiling out" during crystallization due to solvent trapping.

Part 2: Diagnostic Q&A (Troubleshooting Common Failures)

Q: Why am I experiencing severe peak tailing and <50% recovery during normal-phase silica gel chromatography? A: This is a dual-causality issue rooted in the molecule's structure. First, the basic nitrogen atoms interact strongly with acidic silanol (Si-OH) groups on the silica surface[3]. Second, the 2-(pyridin-2-yl)pyrimidine motif is a powerful chelator. Standard "Type A" silica contains trace heavy metals (like iron and aluminum). Your compound is actively chelating these metals on the column, leading to irreversible adsorption[4]. Resolution: Switch to high-purity, metal-free "Type B" silica. Furthermore, you must add a competitive base, such as 1–5% Triethylamine (TEA), to your mobile phase. TEA acts as a silanol suppressor and temporarily blocks metal coordination sites, allowing your analyte to elute symmetrically[5].

Q: In reverse-phase HPLC (RP-HPLC), my compound elutes too early, and the peak is broad. How can I increase retention and resolution? A: Early elution and broadening in RP-HPLC for basic heterocycles usually indicate that the molecule is partially ionized. If you are using standard water/acetonitrile with 0.1% Formic Acid (pH ~2.7), the basic nitrogens are protonated, making the molecule highly polar and poorly retained on a C18 stationary phase. Resolution: Shift the mobile phase pH to at least 2 units above the molecule's pKa to ensure it remains in its neutral (free base) form. Use a pH 9.0 Ammonium Bicarbonate buffer. This will dramatically increase lipophilicity, retention time, and peak sharpness.

Q: My purified fractions from flash chromatography are "oiling out" instead of forming a solid powder. What is the cause? A: The hydroxymethyl group (-CH2OH) forms strong intermolecular hydrogen bonds with polar solvents like methanol or dichloromethane, creating a stable, viscous solvation shell that prevents crystal lattice formation. Resolution: Perform an anti-solvent crystallization. Dissolve the oil in a minimal amount of warm ethyl acetate (solubilizing solvent), then slowly titrate in hexanes or heptane (anti-solvent) until the solution becomes turbid. Seed and cool to induce nucleation.

Part 3: Visualizing the Workflows

G Start Crude Mixture [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Assess Assess Crude Purity (LC-MS / NMR) Start->Assess LowPurity < 70% Purity High Metal/Polar Impurities Assess->LowPurity HighPurity > 70% Purity Trace Isomers/Byproducts Assess->HighPurity Flash Normal Phase Flash (Type B Silica + 1-5% TEA) LowPurity->Flash HPLC Prep RP-HPLC (C18, pH 9.0 Buffer) HighPurity->HPLC Cryst Anti-Solvent Crystallization Flash->Cryst HPLC->Cryst Lyophilize first Pure Pure Compound (> 98%) Cryst->Pure

Figure 1: Decision matrix for selecting the optimal purification strategy based on crude purity.

G Issue Severe Peak Tailing & Low Recovery Cause1 Metal Chelation (Trace Fe/Al in Silica) Issue->Cause1 Cause2 Silanol H-Bonding (Acidic Si-OH vs Basic N) Issue->Cause2 Sol1 Use Type B Silica (Metal-Free) Cause1->Sol1 Sol2 Add Triethylamine (TEA) as Competitive Base Cause1->Sol2 Cause2->Sol2

Figure 2: Mechanistic troubleshooting pathway for resolving chromatographic tailing.

Part 4: Validated Step-by-Step Methodologies

Protocol A: Deactivated Normal-Phase Flash Chromatography Self-Validating Logic: By pre-treating the column with TEA, we saturate the acidic silanols and metal sites before the analyte is introduced, ensuring quantitative recovery and preventing on-column degradation.

  • Column Preparation: Pack a column with high-purity Type B silica gel (40-63 µm).

  • Deactivation (Critical Step): Flush the column with 3 column volumes (CV) of a pre-conditioning solvent: Dichloromethane (DCM) containing 5% v/v Triethylamine (TEA).

  • Equilibration: Flush with 2 CV of the starting mobile phase: DCM / Methanol / TEA (98:1:1).

  • Loading: Dissolve the crude[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol in a minimal amount of DCM. If insoluble, use dry-loading onto Celite. (Caution: Do NOT use standard silica for dry loading to prevent pre-column chelation).

  • Elution: Run a gradient from 1% to 10% Methanol in DCM, maintaining a constant 1% TEA background.

  • Validation: Spot fractions on a TLC plate. The product should appear as a single, tight, UV-active spot (254 nm) without a "comet tail."

Protocol B: pH-Controlled Preparative RP-HPLC Self-Validating Logic: Maintaining a basic pH ensures the compound remains neutral, maximizing interaction with the C18 stationary phase for high-resolution separation from structurally similar impurities.

  • System Setup: Equip the prep-HPLC with an end-capped C18 column designed for high-pH tolerance (e.g., Waters XBridge or equivalent).

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with Ammonium Hydroxide.

    • Buffer B: LC-MS grade Acetonitrile.

  • Gradient Execution:

Table 2: RP-HPLC Gradient Table

Time (min)% Buffer A (pH 9.0)% Buffer B (ACN)Flow Rate (mL/min)
0.095520.0
2.095520.0
15.0406020.0
17.059520.0
20.095520.0
  • Fraction Collection: Collect peaks triggering at 254 nm.

  • Validation & Isolation: Analyze fractions via analytical LC-MS. Pool fractions with >98% purity and lyophilize directly to remove water and volatile ammonium bicarbonate.

References

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from: [Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from:[Link]

  • ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Crystallization Methods for Pyrimidin-2(5)-one Compounds

Welcome to the technical support center dedicated to the crystallization of pyrimidin-2(5)-one compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the crystallization of pyrimidin-2(5)-one compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into one of the most critical and often challenging steps in chemical synthesis and purification. Pyrimidinone scaffolds are foundational in many molecules with significant pharmacological utility, and their inherent properties are deeply tied to intermolecular interactions that govern their solid-state forms.[1][2]

This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the crystallization of pyrimidin-2(5)-one compounds often so challenging?

A1: The challenges stem from the inherent molecular structure of the pyrimidinone core. These compounds are predisposed to forming strong and highly directional N-H···O hydrogen bonds, similar to those found in the foundational building blocks of DNA and RNA.[1][2] This strong hydrogen-bonding capability can lead to several issues:

  • Low Solubility: Many pyrimidinones exhibit low solubility in common organic solvents, making solvent screening a critical and often difficult first step.[1]

  • Polymorphism: The ability of molecules to pack in multiple different crystal lattices (polymorphism) is common.[3] The specific arrangement is often dictated by a delicate balance of hydrogen bonds and other intermolecular interactions, which can be influenced by the solvent, temperature, and cooling rate.[3][4] Different polymorphs can have drastically different physical properties, including solubility and bioavailability, making control over the crystalline form essential in drug development.[3]

  • "Oiling Out": The high affinity for self-association via hydrogen bonds can sometimes lead to the formation of a liquid or amorphous "oil" instead of an ordered crystal lattice, especially if the solution is cooled too quickly or if impurities are present.[5]

Q2: What are the primary crystallization methods suitable for pyrimidin-2(5)-one derivatives?

A2: The choice of method is dictated by the compound's solubility profile. The four most common and effective techniques are:

  • Cooling Crystallization: This is the most common method, ideal for compounds that are significantly more soluble in a given solvent at high temperatures than at low temperatures.[5]

  • Slow Evaporation: Suitable for compounds that are soluble at room temperature but do not have a steep solubility-temperature curve. It is a simple method but offers less control over crystal growth.

  • Anti-Solvent Vapor Diffusion: This is a powerful technique for compounds that are only soluble in high-boiling point, non-volatile solvents like DMF or DMSO.[6] It allows for very slow and controlled changes in supersaturation, often yielding high-quality single crystals.[7]

  • Anti-Solvent Addition: In this method, a "poor" solvent (anti-solvent) in which the compound is insoluble is slowly added to a solution of the compound in a "good" solvent, inducing crystallization.

Q3: How does pH influence the crystallization of pyrimidin-2(5)-one compounds?

A3: The pyrimidinone ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution and the nature of any substituents. This makes their solubility highly pH-dependent.[8][9] For a pyrimidinone with a basic nitrogen, lowering the pH will protonate it, forming a more soluble salt. Conversely, for a derivative with an acidic proton, increasing the pH will deprotonate it, also forming a more soluble salt.[8] This property can be exploited: a compound can be dissolved at a pH where it is soluble and then crystallization can be induced by carefully adjusting the pH to a point where it is less soluble.[9] Screening a range of pH values is often a crucial step in optimizing crystallization conditions.[9]

Q4: What is polymorphism and why is it a critical concern for these compounds?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] These different forms, or polymorphs, can have distinct physical properties, including melting point, stability, and, most importantly for pharmaceutical applications, solubility.[3] A more soluble polymorph may lead to higher bioavailability, while a more stable form is often desired for formulation and shelf-life. The unexpected appearance of a new, more stable (and less soluble) polymorph can be a major setback in drug development.[3] Given that pyrimidinones form strong, directional hydrogen bonds, they are prone to packing in different ways, making polymorphic screening a necessity.[1][3]

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your experimental workflow.

Issue 1: No crystals form after cooling the solution.
  • Possible Cause 1: The solution is not supersaturated.

    • Causality: Crystal formation requires the concentration of the solute to exceed its equilibrium solubility (i.e., be supersaturated). If the concentration is too low, the thermodynamic driving force for crystallization is absent.

    • Solutions:

      • Concentrate the Solution: Re-heat the solution and gently evaporate some of the solvent to increase the compound's concentration. Allow it to cool slowly again.[5][10]

      • Add an Anti-Solvent: If compatible, slowly add a miscible solvent in which your compound is insoluble. This will reduce the overall solubility and induce supersaturation.[11]

      • Further Cooling: If the flask is at room temperature, try cooling it further in an ice bath or refrigerator.[11]

  • Possible Cause 2: The solvent is inappropriate.

    • Causality: The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at cool temperatures.[5] If the compound remains highly soluble even when cold, it will not crystallize.

    • Solution: Re-evaluate your solvent choice. Experiment with different solvents or solvent mixtures. A good starting point is to find a solvent where the compound is sparingly soluble at room temperature.

  • Possible Cause 3: Nucleation is inhibited.

    • Causality: Crystallization begins with nucleation, the formation of a stable, microscopic crystalline core. This process can have a high energy barrier.

    • Solutions:

      • Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic imperfections and glass fragments create high-energy sites that can serve as templates for nucleation.[5][10]

      • Seeding: Introduce a single, pure "seed crystal" of your compound into the solution. This bypasses the primary nucleation step by providing a pre-existing template for crystal growth.[5][10][11]

      • Evaporation Seeding: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals. Re-introduce this rod into the solution to provide nucleation sites.[5]

Issue 2: The compound "oils out," forming a liquid layer instead of crystals.
  • Possible Cause 1: The compound is too soluble or the solvent is a poor choice.

    • Causality: Oiling out often occurs when a highly concentrated solution is cooled, and the compound comes out of solution at a temperature above its melting point or as a highly solvated, amorphous phase.[10]

    • Solution: Return the solution to the heat, add more solvent to decrease the concentration, and allow it to cool much more slowly.[5][10] If the problem persists, try a solvent in which the compound has lower solubility.[5]

  • Possible Cause 2: The solution was cooled too rapidly.

    • Causality: Rapid cooling can cause the solubility limit to be crossed so quickly that the molecules do not have time to orient themselves into an ordered crystal lattice, instead collapsing into a disordered liquid phase.

    • Solution: Ensure slow cooling. Insulate the flask by placing it inside a larger beaker or covering it with a watch glass to slow heat exchange with the environment.[5]

  • Possible Cause 3: Impurities are present.

    • Causality: Impurities can disrupt the crystal lattice formation process, acting as "defects" that prevent long-range order.[5][12] The presence of impurities can also depress the melting point, increasing the likelihood of oiling out.

    • Solution: Purify the compound before attempting crystallization. Techniques like column chromatography may be necessary to remove persistent impurities.[5]

Issue 3: The compound crashes out as a fine powder or very small needles.
  • Possible Cause: The degree of supersaturation is too high.

    • Causality: When a solution is highly supersaturated, the driving force for crystallization is immense. This leads to extremely rapid nucleation at many points simultaneously, resulting in a large number of very small crystals (a precipitate) rather than the slow growth of a few large, well-ordered crystals.

    • Solutions:

      • Use More Solvent: Re-dissolve the compound by heating and add slightly more solvent than the minimum required for dissolution. This lowers the supersaturation level achieved upon cooling, promoting slower, more controlled crystal formation.[10]

      • Slower Cooling: As with oiling out, slow the cooling rate to give molecules more time to diffuse and integrate into the growing crystal lattice in an orderly fashion.

      • Change Solvent System: Experiment with a solvent system that has a less steep solubility curve with respect to temperature.

Issue 4: My compound is only soluble in high-boiling point solvents like DMF or DMSO.
  • Problem: These solvents are difficult to remove by evaporation and often lead to poor crystallization upon cooling due to the high solubility of the compound even at low temperatures.

  • Recommended Technique: Anti-Solvent Vapor Diffusion.

    • Causality: This technique avoids cooling or evaporation altogether. Instead, it relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) vapor into the solution. This gradually reduces the solvating power of the system, slowly bringing the solution to supersaturation and promoting the growth of high-quality crystals.[6]

    • Solution: Dissolve the compound in a minimal amount of DMF or DMSO in a small, open vial. Place this vial inside a larger, sealed jar containing a reservoir of a volatile anti-solvent (e.g., dichloromethane, diethyl ether, pentane, or ethyl acetate).[6] Over several hours to days, the anti-solvent vapor will diffuse into the solution, inducing crystallization.

Visualizations & Workflows

Diagram 1: General Troubleshooting Workflow

A flowchart for diagnosing and solving common crystallization failures.

G start Crystallization Attempt Fails no_crystals Observation: No Crystals Form start->no_crystals Clear solution remains oil_out Observation: 'Oiling Out' start->oil_out Liquid droplets form powder Observation: Fine Powder / Precipitate start->powder Solid crashes out cause1a Cause: Not Supersaturated? no_crystals->cause1a sol1a Solution: - Concentrate solution - Further cooling - Add anti-solvent cause1a->sol1a Yes cause1b Cause: Nucleation Inhibited? cause1a->cause1b No sol1b Solution: - Scratch flask - Add seed crystal cause1b->sol1b Yes cause2a Cause: Cooling Too Rapid? oil_out->cause2a sol2a Solution: - Re-heat, add more solvent - Cool slowly (insulate) cause2a->sol2a Yes cause2b Cause: Impurities Present? cause2a->cause2b No sol2b Solution: - Purify material (e.g., chromatography) cause2b->sol2b Yes cause3a Cause: Too Supersaturated? powder->cause3a sol3a Solution: - Re-heat, add more 'good' solvent - Slow cooling cause3a->sol3a Yes

Caption: A troubleshooting workflow for common crystallization problems.

Diagram 2: Anti-Solvent Vapor Diffusion Setup

A schematic of the vapor diffusion crystallization method.

G cluster_jar Sealed Reservoir Chamber (e.g., Jar) cluster_vial Inner Vial (Open) anti_solvent Reservoir of 'Anti-Solvent' (e.g., DCM, Ether, Pentane) solution Solution of Pyrimidinone in 'Good' Solvent (e.g., DMF, DMSO) anti_solvent->solution diffusion Anti-Solvent Vapor Diffusion result Crystals Form Gradually in Inner Vial diffusion->result

Caption: Setup for anti-solvent vapor diffusion crystallization.

Quantitative Data: Solvent Selection

Choosing the right solvent is paramount for successful crystallization. The following table provides a starting point for solvent screening based on general properties. The ideal solvent should dissolve the pyrimidin-2(5)-one compound when hot but not when cold.

Solvent ClassExample SolventsPolarityBoiling Point (°C)Key Characteristics & Considerations
Protic Water, Ethanol, Methanol, IsopropanolHigh65 - 100Good for compounds with H-bond donors/acceptors. Water can be effective if pH is adjusted.[9]
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateMedium-High56 - 82Often a good starting point for pyrimidinones, which show solubility in these.[1]
High-Boiling Aprotic Polar DMF, DMSO, NMPHigh153 - 202Use as a last resort due to difficulty in removal. Best suited for anti-solvent methods.[5][6]
Apolar / Weakly Polar Toluene, Dichloromethane (DCM), ChloroformLow40 - 111Generally poor solvents for polar pyrimidinones, but can be excellent as anti-solvents.[1][6]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low-Medium35 - 66Can be effective, but peroxide formation in aged ethers is a safety concern. THF can sometimes form solvates.

Experimental Protocols

Protocol 1: Cooling Crystallization

This method is suitable for pyrimidinone compounds that are significantly more soluble in a solvent at its boiling point than at room temperature.[5]

  • Dissolution: Place the impure pyrimidinone compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. If the compound does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[5] Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and place it on an insulated surface.[5]

  • Crystal Growth: As the solution cools, the solubility of the pyrimidinone compound will decrease, and crystals should begin to form. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to air-dry on the filter paper or dry them further in a desiccator.

Protocol 2: Anti-Solvent Vapor Diffusion

This is the preferred method for compounds that are highly soluble only in high-boiling point solvents like DMF or DMSO.[5][6]

  • Prepare Solution: Dissolve your pyrimidinone compound in a minimal amount of the "good" solvent (e.g., DMF) in a small, open container (e.g., a 1-dram vial).

  • Prepare Reservoir: In a larger container with a tight-fitting lid (e.g., a 20 mL scintillation vial or a glass jar), add a layer of the volatile "anti-solvent" (e.g., DCM, diethyl ether, or pentane).[5][6]

  • Assemble: Carefully place the small, open vial containing your solution inside the larger reservoir chamber. Ensure the anti-solvent level is below the top of the inner vial.

  • Seal and Wait: Seal the larger container tightly. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystallization.

  • Monitor: Leave the setup undisturbed in a vibration-free location for several hours to several days, monitoring periodically for crystal growth.

References

  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Pyridopyrimidinone Derivatives as G-Quadruplex DNA Stabilizing Agents: Design, Synthesis and Biophysical Studies - ResearchGate.
  • Crystalline and amorphous pyrimidine compounds and processes for preparing pyrimidine compounds - Google Patents.
  • Troubleshooting - Chemistry LibreTexts. Available from: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. Available from: [Link]

  • Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines - Benchchem.
  • What should I do if crystallisation does not occur? - Quora. Available from: [Link]

  • Impact of impurities on crystal growth.
  • Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs. Available from: [Link]

  • Guide for crystallization - the Fromm Group. Available from: [Link]

  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Available from: [Link]

  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Available from: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. Available from: [Link]

  • Polymorphism - All About Drugs. Available from: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. Available from: [Link]

  • Segments Containing Alternating Purine and Pyrimidine Dinucleotides: Patterns of Polymorphism in Humans and Prevalence Throughout Phylogeny - PubMed. Available from: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available from: [Link]

  • Pyrimidinone-Peptoid Hybrid Molecules with Distinct Effects on Molecular Chaperone Function and Cell Proliferation - PMC. Available from: [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - Semantic Scholar. Available from: [Link]

  • Studies of polymorphism in three compounds by single crystal X-ray diffraction - PubMed. Available from: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available from: [Link]

  • Unravelling the Impact of Process Impurities on the Crystallization of Ritlecitinib Tosylate Using Molecular Dynamics - ACS Publications. Available from: [Link]

  • Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal - MDPI. Available from: [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC. Available from: [Link]

  • Troubleshooting common issues in pyrimidine synthesis - Benchchem.
  • Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim | Crystal Growth & Design - ACS Publications. Available from: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - IUCr Journals. Available from: [Link]

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Troubleshooting

Technical Support Center: Recrystallization of Pyrimidine Derivatives from DMF and DMSO

Welcome to the technical support center for the purification of pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the cry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the crystallization of pyrimidine-based compounds, particularly when high-boiling point polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the only viable options for dissolution.

The unique electronic properties and hydrogen bonding capabilities of the pyrimidine scaffold often lead to high crystal lattice energies, making many derivatives sparingly soluble in common laboratory solvents.[1] Consequently, researchers must turn to powerful solvents like DMF and DMSO. While excellent for dissolution, their high boiling points, viscosity, and miscibility with water introduce a distinct set of purification challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies to navigate these complexities effectively.

Section 1: Understanding the Solvents - The "Why"

The choice of solvent is foundational to any crystallization process. DMF and DMSO are effective for pyrimidine derivatives primarily due to their high polarity and ability to act as strong hydrogen bond acceptors, which can disrupt the intermolecular forces within the crystal lattice.[2] However, their physical properties are the very source of the difficulties encountered during crystallization and product isolation.

Table 1: Physicochemical Properties of DMF and DMSO
PropertyN,N-Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)Causality in Crystallization
Boiling Point 153 °C (307 °F)189 °C (372 °F)Difficult to remove from the final product via standard evaporation.[3]
Melting Point -61 °C (-78 °F)19 °C (66 °F)DMSO can freeze in a cool water bath, complicating handling.
Density 0.944 g/cm³1.100 g/cm³Affects layering during liquid-liquid extraction and anti-solvent diffusion.
Dielectric Constant 36.747.2High values indicate strong solvating power for polar compounds.
Hazards Toxic, teratogenReadily absorbed through the skin, can carry solutes with it.Requires careful handling and containment.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when attempting to crystallize pyrimidine derivatives from DMF or DMSO.

Q1: My compound is fully dissolved in hot DMF/DMSO, but no crystals form upon cooling, even after several days. What's happening?

A: This is the most frequent challenge and typically stems from one of two issues:

  • Excessive Solubility: Your compound may be too soluble in DMF or DMSO, even at reduced temperatures.[4] The high solvating power of these solvents can keep the compound in solution, preventing the supersaturation needed for nucleation.

  • Inhibited Nucleation: The solution may be supersaturated, but the energy barrier for crystal nucleation has not been overcome. This is common with highly pure compounds or viscous solutions.

Solutions:

  • Reduce Solvent Volume: Carefully evaporate a portion of the DMF/DMSO under high vacuum. This is slow but increases the concentration. Be cautious of bumping.

  • Introduce an Anti-Solvent: This is the most effective and widely used technique. An anti-solvent is a miscible liquid in which your compound is insoluble. Its slow introduction reduces the overall solvating power of the mixture, inducing crystallization.[4][5]

Q2: Instead of crystals, my product separated as an oil or a sticky gum. How do I fix this "oiling out"?

A: "Oiling out" occurs when the solubility of the solute is exceeded, but the molecules deposit as a liquid phase instead of an ordered crystal lattice.

  • Causality: This often happens when a hot, saturated solution is cooled too quickly, or when the compound's melting point is lower than the temperature of the solution.[6] High concentrations of impurities can also inhibit lattice formation and promote oiling.

Solutions:

  • Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add a small amount (5-10% v/v) of the primary solvent (DMF/DMSO) to slightly reduce saturation.

  • Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulate the flask with glass wool or place it in a large beaker of hot water and allow it to cool together.

  • Change the Solvent System: Oiling out is a strong indicator that the current solvent system is not ideal. The best approach is to use an anti-solvent diffusion method (see Protocol 1) from the start, which maintains isothermal conditions and changes solubility by composition rather than temperature.

Q3: What are the best anti-solvents for a DMF or DMSO solution?

A: The choice of anti-solvent is critical. It must be fully miscible with DMF/DMSO, and your compound must be poorly soluble in it.

Table 2: Common Anti-Solvents for DMF and DMSO Systems
Anti-SolventTarget SystemRationale & Notes
Water DMF, DMSOExcellent for many polar compounds. The high polarity difference often induces rapid precipitation; add slowly to encourage crystal growth.
Diethyl Ether DMF, DMSOA low-boiling, non-polar choice. Ideal for vapor diffusion due to its high volatility.[5]
Dichloromethane (DCM) DMF, DMSOA volatile anti-solvent that has proven effective in vapor diffusion setups for pyrimidines.[5]
Ethyl Acetate DMF, DMSOA medium-polarity solvent. Can be a good choice if the compound oils out with highly non-polar anti-solvents.
Toluene / Heptane DMFCan be used for anti-solvent precipitation and also for azeotropic removal of DMF during workup.[7][8]
t-Butanol / Dioxane DMSOThese solvents are miscible with DMSO and can serve as effective anti-solvents.[5][9]

Q4: I have beautiful crystals, but my NMR spectrum shows significant residual DMF or DMSO. How do I remove it completely?

A: This is a pervasive problem due to the low vapor pressure of these solvents. Simple air or vacuum drying is often insufficient.

  • Causality: The high boiling points of DMF (153°C) and DMSO (189°C) mean they do not readily evaporate.[3][10] Furthermore, they can become trapped within the crystal lattice during formation.

Solutions:

  • Thorough Washing with an Anti-Solvent: Once the crystals are collected by filtration, do not let them dry. Wash the filter cake extensively with a suitable cold anti-solvent in which your compound is insoluble (e.g., diethyl ether, water, or ethyl acetate). This physically displaces the residual high-boiling solvent.

  • Re-slurrying: Suspend the filtered crystals in an anti-solvent, stir vigorously for 10-30 minutes, and then re-filter. Repeat this process 2-3 times.

  • Aqueous Washes (for water-insoluble compounds): If your compound is insoluble in water, washing with copious amounts of water is highly effective for removing both DMF and DMSO.[7][8] Some protocols recommend a final wash with a brine or 5% LiCl solution to enhance the removal of DMF.[8][11]

  • High-Vacuum Drying: After thorough washing, dry the crystals under high vacuum (high-vacuum manifold, not just a rotary evaporator) for an extended period, sometimes with gentle heating if the compound is thermally stable.

Section 3: Visual Troubleshooting Guide

This flowchart provides a logical path for addressing common recrystallization failures.

G start Start: Hot, clear solution in DMF or DMSO cool Cool solution slowly to room temperature start->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Success no_xtal No Crystals Form observe->no_xtal Failure oiled_out Product Oiled Out observe->oiled_out Failure isolate Isolate via filtration. Wash THOROUGHLY with cold anti-solvent. Dry under high vacuum. crystals->isolate cause_no_xtal Cause: Too soluble or nucleation inhibited no_xtal->cause_no_xtal cause_oiling Cause: Cooled too fast or poor solvent system oiled_out->cause_oiling sol_anti_solvent Best Solution: Use Anti-Solvent Diffusion (See Protocol 1) cause_no_xtal->sol_anti_solvent Recommended sol_evap Alternative: Evaporate ~10-20% solvent under high vacuum & re-cool cause_no_xtal->sol_evap If diffusion not possible sol_reheat Re-heat to dissolve oil. Add 5% more DMF/DMSO. Cool extremely slowly. cause_oiling->sol_reheat sol_isothermal Best Solution: Redissolve. Use Isothermal Anti-Solvent Diffusion (See Protocol 1) cause_oiling->sol_isothermal Recommended

Caption: Troubleshooting workflow for pyrimidine recrystallization.

Section 4: Detailed Experimental Protocols

Protocol 1: Anti-Solvent Vapor Diffusion

This is the most reliable method for obtaining high-quality crystals from high-boiling point solvents.[4] It relies on the slow diffusion of a volatile anti-solvent vapor into the solution, gradually reducing solubility.

G cluster_main Sealed Chamber (e.g., Beaker with Watch Glass) cluster_vial Small Vial (uncapped) pool Pool of volatile anti-solvent (e.g., Diethyl Ether, DCM) vapor1 Vapor Diffusion solution Concentrated solution of pyrimidine derivative in DMF or DMSO result Result: Slow decrease in solubility leads to crystal growth over 1-7 days vapor1->solution cluster_vial cluster_vial

Caption: Setup for anti-solvent vapor diffusion.

Methodology:

  • Preparation: Dissolve your pyrimidine derivative in the minimum amount of warm DMF or DMSO required to achieve a clear, concentrated solution.

  • Setup: Transfer this solution to a small, uncapped vial (e.g., a 1-dram vial).

  • Chamber: Place this small vial inside a larger, sealable container, such as a beaker or a small crystallization dish.

  • Anti-Solvent Addition: Add a pool of a volatile anti-solvent (e.g., diethyl ether, pentane, or DCM) to the bottom of the larger container, ensuring the level is well below the top of the small vial.[4][5]

  • Sealing: Seal the larger container tightly with a watch glass, parafilm, or a screw cap.

  • Incubation: Leave the sealed system undisturbed at a constant temperature. Crystal growth may take anywhere from several hours to a week.

  • Isolation: Once suitable crystals have formed, carefully open the chamber, remove the vial, and quickly decant the mother liquor. Isolate the crystals by filtration or with a pipette, wash thoroughly with the anti-solvent, and dry under high vacuum.

Protocol 2: Post-Crystallization Wash and Dry

This protocol is essential for removing residual solvent from crystals obtained by any method.

Methodology:

  • Filtration: Collect your crystals from the mother liquor using a Büchner funnel under vacuum. Do not pull air through the filter cake for an extended period, as this can bake the residual solvent into the crystals.

  • Displacement Wash: With the vacuum off, add enough cold anti-solvent (e.g., diethyl ether) to fully cover the filter cake.

  • Slurry: Gently stir the crystals in the anti-solvent on the filter paper with a spatula.

  • Re-apply Vacuum: Turn the vacuum back on to pull the wash solvent through the filter cake.

  • Repeat: Repeat steps 2-4 at least three to five times. For DMF removal, some researchers report up to 10 washes are necessary.[2]

  • Final Dry: Transfer the washed crystals to a clean vial and place them in a vacuum desiccator or on a high-vacuum line for several hours or overnight to remove all volatile solvents.

References

  • ResearchGate. (2015). How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?. [Link]

  • SciSpace. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • Reddit. (2013). Removing DMF : r/chemistry. [Link]

  • DMSO Recovery Process. (2025). News - DMSO Recovery Process. [Link]

  • BioChromato. (2018). How can I remove DMSO from my sample? | Smart Evaporator™. [Link]

  • ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • ResearchGate. (2014). How can I remove DMSO from my sample? I've done washing with water, and extracting with DCM, and also freeze-drying, but they were inefficient!. [Link]

  • Quora. (2018). How can I remove DMSO from my organic compound? Can I lyophilize DMSO without affecting the compound?. [Link]

  • ResearchGate. (2016). How can I remove DMSO from my organic compound. Can I lyophilize DMSO without affecting the compound?. [Link]

  • Crimson Publishers. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. [Link]

  • RJPN. Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. [Link]

  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • ResearchGate. (2017). How can we remove DMF from a reaction mixture?. [Link]

  • EPFL. (2022). How to get rid of DMF from the organic layer. [Link]

  • PMC. (2016). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • Reddit. (2022). DMF Work-up and Solubility Issues : r/Chempros. [Link]

  • Wiley Online Library. PYRIMIDINE DERIVATIVES. [Link]

  • BioChromato. (2019). Novel way to remove DMSO and DMF - Evaporator. [Link]

  • Chem355 Labbook-2020. [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?. [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]

  • PMC. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. [Link]

  • PMC. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. [Link]

  • ResearchGate. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?. [Link]

  • SpringerLink. (2014). An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and. [Link]

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Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of Pyridinylpyrimidine Compounds

Welcome to our dedicated technical support center for the synthesis of pyridinylpyrimidine compounds. This guide is tailored for researchers, scientists, and drug development professionals who are transitioning from benc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of pyridinylpyrimidine compounds. This guide is tailored for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot plant and commercial-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to anticipate and overcome the multifaceted challenges of scale-up. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the practical issues you may encounter.

Section 1: Foundational Challenges in Pyridinylpyrimidine Synthesis

The journey from a few grams to kilograms of a target pyridinylpyrimidine compound introduces complexities that are often not apparent at the laboratory scale. This section addresses the fundamental hurdles that can impact yield, purity, and process robustness.

FAQ 1: We are experiencing a significant drop in yield for our pyridinylpyrimidine synthesis upon scaling from 10g to 1kg. What are the common culprits?

A drop in yield during scale-up is a frequent challenge and can be attributed to several interconnected factors that become more pronounced at a larger scale.

  • Mass and Heat Transfer Limitations: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and degradation of starting materials or the product. The surface-area-to-volume ratio decreases significantly as you scale up, making heat dissipation from exothermic reactions more challenging.[1][2]

  • Reagent Addition and Stoichiometry: The rate of addition of a critical reagent, which is easily controlled in the lab with a syringe pump, becomes a major process parameter at scale. A rapid addition can lead to an uncontrolled exotherm and the formation of impurities.

  • Purity of Starting Materials and Solvents: Impurities in starting materials that were negligible at a small scale can become significant at a larger scale, potentially poisoning catalysts or participating in side reactions.[3] The use of anhydrous solvents is also more critical, as even small amounts of water can have a dramatic effect on large batches.

Section 2: Troubleshooting Specific Synthetic Chemistries

The construction of the pyridinylpyrimidine scaffold often relies on powerful, yet sensitive, cross-coupling reactions. This section provides detailed troubleshooting for these key transformations.

FAQ 2: Our Suzuki-Miyaura coupling to introduce a pyridine ring onto the pyrimidine core is sluggish and incomplete at the pilot scale. How can we improve this?

The Suzuki-Miyaura coupling is a workhorse in pharmaceutical synthesis, but its efficiency can be sensitive to various parameters, especially at scale.[4][5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem Potential Cause Recommended Solution
Low Conversion Inadequate catalyst activity or deactivation.Screen different palladium pre-catalysts and ligands. Ensure strict anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere.[4]
Poor solubility of reagents.Select a solvent system that ensures all components remain in solution at the reaction temperature. A mixture of a non-polar solvent (like toluene) and a polar aprotic solvent (like DMF or dioxane) can be effective.
Inefficient mixing.Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture, especially if any reagents are solids.
Byproduct Formation (e.g., Homocoupling) Presence of oxygen.Improve degassing procedures. Consider using a pre-catalyst that is less sensitive to air.
Suboptimal temperature.Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired coupling.[6]

Experimental Protocol: Optimizing Suzuki-Miyaura Coupling at Scale

  • Glassware and Reactor Preparation: Ensure all glassware and the reactor are thoroughly dried to remove any residual moisture.

  • Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) for an extended period. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Preparation: Use high-purity, dry starting materials. Degas all solvents by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup: Charge the reactor with the pyrimidine halide, boronic acid/ester, and a suitable base (e.g., K₂CO₃, Cs₂CO₃). Add the degassed solvent.

  • Catalyst Addition: Add the palladium catalyst and ligand under a strong stream of inert gas.

  • Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., HPLC, UPLC).

  • Work-up: Upon completion, cool the reaction mixture and proceed with the appropriate aqueous work-up and extraction.

FAQ 3: We are struggling with regioselectivity in a Buchwald-Hartwig amination step. How can we control which nitrogen atom reacts?

Controlling regioselectivity is a common challenge, especially when dealing with substrates containing multiple potential reaction sites. The choice of catalyst, ligand, and base can have a profound impact on the outcome.[7][8]

Troubleshooting Guide: Buchwald-Hartwig Amination Regioselectivity

Problem Potential Cause Recommended Solution
Incorrect Regioisomer Formation Steric and electronic effects of the substrate.Modify the electronic properties of the substrate if possible.
Suboptimal ligand choice.Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos). The steric bulk of the ligand can often direct the reaction to the less hindered nitrogen.[9][10]
Base selection.The choice of base (e.g., NaOtBu, LHMDS, K₃PO₄) can influence the deprotonation equilibrium and thus the regioselectivity. A systematic screening is recommended.

Diagram: Troubleshooting Buchwald-Hartwig Amination

Caption: A systematic approach to troubleshooting Buchwald-Hartwig amination reactions.

Section 3: Scale-Up Specific Challenges: Beyond the Chemistry

As reactions are scaled, physical and safety considerations become as important as the chemical transformations themselves.

FAQ 4: Our reaction is highly exothermic, and we are concerned about thermal runaway at a larger scale. What are the best practices for managing this?

Exothermic reactions are a major safety concern during scale-up.[2][11] A reaction that is easily managed in a lab flask with an ice bath can become a serious hazard in a large reactor.

Best Practices for Managing Exothermic Reactions:

  • Thermal Hazard Assessment: Before any scale-up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) to determine the heat of reaction and the potential for thermal runaway.[11][12]

  • Controlled Reagent Addition: Implement a semi-batch process where the most reactive reagent is added slowly and controllably.[7][13] The addition rate should be tied to the reactor's ability to dissipate heat.

  • Efficient Cooling: Ensure the reactor has an adequate cooling system. The use of a jacketed reactor with a circulating coolant is standard practice.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the system.[13]

  • Flow Chemistry: For highly exothermic or hazardous reactions, consider transitioning to a continuous flow process. Flow reactors offer superior heat and mass transfer, significantly improving safety.[14]

Diagram: Batch vs. Flow Chemistry for Exothermic Reactions

G cluster_0 Batch Reactor cluster_1 Flow Reactor A Large Volume B Poor Heat Transfer A->B C Potential for Runaway B->C D Small Volume at any time E Excellent Heat Transfer D->E F Inherent Safety E->F

Caption: Comparison of safety profiles for batch and flow reactors in exothermic reactions.

Section 4: Impurity and Final Form Control

The final stages of a synthesis, purification and crystallization, are critical for ensuring the quality and performance of the Active Pharmaceutical Ingredient (API).

FAQ 5: We are observing new and higher levels of impurities in our scaled-up batches. How do we develop a robust impurity control strategy?

Impurity profiling and control are critical aspects of pharmaceutical development.[15][16] Impurities can arise from starting materials, side reactions, or degradation.

Developing an Impurity Control Strategy:

  • Identify and Characterize Impurities: Use analytical techniques like HPLC-MS to identify and quantify all impurities above the reporting threshold (typically 0.05%).[16][17]

  • Determine the Origin of Impurities: Conduct experiments to understand how each impurity is formed. This may involve stress testing of the API and intermediates.

  • Spike and Purge Studies: Intentionally add known impurities ("spiking") to the process to understand how well they are removed ("purged") by subsequent steps.[15]

  • Process Optimization: Modify reaction and work-up conditions to minimize the formation of impurities.

  • Control of Genotoxic Impurities: Pay special attention to potential genotoxic impurities, which have much stricter control limits (often in the ppm range).[18][19][20] A Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is often applied.[18][21]

FAQ 6: We are having difficulty controlling the crystal form (polymorphism) and particle size of our final pyridinylpyrimidine product. Why is this important and how can we control it?

The solid-state properties of an API, such as its crystal form and particle size, can significantly impact its stability, solubility, and bioavailability.[22][23][24]

Controlling Crystallization:

  • Polymorph Screening: Conduct a thorough polymorph screen to identify all possible crystalline forms of the API.

  • Solvent Selection: The choice of crystallization solvent is critical. A good solvent system will provide a suitable solubility profile for the API.

  • Cooling and Anti-solvent Addition Rates: The rate of cooling or addition of an anti-solvent can influence which polymorph crystallizes and the resulting particle size.

  • Seeding: Seeding the crystallization with crystals of the desired polymorph can provide a template for controlled crystal growth.

  • Process Analytical Technology (PAT): Utilize in-situ monitoring tools to track the crystallization process in real-time and ensure consistency between batches.

Diagram: Crystallization Process Control

Caption: Key steps for controlling the crystallization of an API.

References

  • Scale-Up Reaction Safety. (2019, September 18).
  • New Horizons for Cross-Coupling Reactions. (2025, March 11). Pharmaceutical Technology.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Cross-Coupling Reactions Guide.
  • Safety Testing In Scale-Up. (2011, August 25). Pharmaceutical Processing World.
  • Control Strategies of Genotoxic Impurities in Drug Substance & Product. (2020, February 27). SlideShare.
  • Control of Genotoxic Impurities as a Critical Quality
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Symposium Series.
  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for P
  • Pharmaceutical Crystallography: A Guide to Structure and Analysis. (2019, July 24).
  • CFD model of liquid mixing and heat transfer in a large batch reactor.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025, May 13).
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. (2014, October 21). RSC Publishing.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. SpringerLink.
  • Mastering API Synthesis: Route Selection & Impurity Control. (2025, June 19).
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma.
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025, June 15). PubMed.
  • The Determination and Control of Genotoxic Impurities in APIs. (2025, March 13). Pharmaceutical Technology.
  • Amorphous pharmaceutical solids: preparation, characterization and stabilization.
  • SCALABLE FLOW REACTORS FOR INDUSTRY.
  • Ideas And Trends Of Controlling Organic Impurities In APIs.
  • Crystallisation in pharmaceutical processes.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews.
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024, July 18). PMC.
  • Pharmaceutical Crystallography: A Guide to Structure and Analysis.
  • Large Scale API Production. (2026, March 8). Arborpharmchem.
  • A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity. (2006, April 15). PubMed.
  • Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. (2024, January 30). Journal of Drug Delivery and Therapeutics.
  • Heat Transfer in Reactor Scale-Up. (2015, April 30). Digital WPI.
  • A Practical Guide to the Design of Molecular Crystals. (2018, December 6).
  • Synthesis of new pyridothienopyrimidinone deriv
  • The Use of Mixing Reactors in the Pharmaceutical Industry.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Heat transfer and mixing studies in a mechanically agitated pilot-scale bioreactor. UBIRA ETheses.
  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.

Sources

Troubleshooting

Technical Support Center: [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Stability &amp; Troubleshooting

Welcome to the advanced technical support and troubleshooting center for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (hereafter referred to as PPM-OH ). This guide is engineered for research scientists, analytical chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (hereafter referred to as PPM-OH ). This guide is engineered for research scientists, analytical chemists, and drug development professionals who require rigorous, field-proven methodologies to manage the unique stability challenges of this heteroaromatic compound in solution.

Core Mechanisms of Instability: A Causality Analysis

Handling PPM-OH requires an understanding of its specific structural vulnerabilities. As a Senior Application Scientist, I approach compound stability not as a list of symptoms, but as a system of predictable chemical kinetics. The instability of PPM-OH in solution is driven by three primary mechanisms:

  • Transition Metal Chelation (The Bidentate Effect): The 2-(2'-pyridyl)pyrimidine core is a potent bidentate ligand. The nitrogen at position 1 of the pyrimidine ring and the adjacent pyridine nitrogen are perfectly aligned to form highly stable 5-membered chelate rings with transition metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Ru²⁺) 1. This rapidly depletes the free compound concentration and introduces catalytic metal centers into the solution.

  • Benzylic-Type Autoxidation: The hydroxymethyl group (-CH₂OH) at the C4 position is highly activated. Because the pyrimidine ring is strongly electron-withdrawing, the adjacent C-H bonds are weakened. In the presence of dissolved oxygen, ambient light, or trace metals, these bonds undergo radical-mediated cleavage (analogous to intermediates seen in pyrimidine N-oxide rearrangements), leading to rapid oxidation into 2-(pyridin-2-yl)pyrimidine-4-carbaldehyde [[2]]().

  • pH-Dependent Solvolysis: Pyrimidine derivatives exhibit variable solubility and stability in protic solvents like methanol, heavily dependent on temperature and pH 3. Protonation of the ring nitrogens at low pH increases the electrophilicity of the C4 and C6 positions, making the compound prone to nucleophilic attack and solvolysis.

Troubleshooting FAQs: Real-World Diagnostics

Q1: Why did my clear PPM-OH stock solution turn yellow/orange after 48 hours on the bench? A: This is a classic diagnostic marker of transition metal chelation. Trace iron (Fe²⁺/Fe³⁺) or copper (Cu²⁺) leached from stainless steel cannulas, spatulas, or low-grade solvent containers coordinates with the bidentate pyridylpyrimidine motif. Causality: The color change is driven by Metal-to-Ligand Charge Transfer (MLCT) bands that absorb strongly in the visible spectrum. Resolution: Immediately discard the solution. Transition to PTFE (Teflon) spatulas and LC-MS grade solvents.

Q2: My LC-MS analysis shows a loss of the parent peak (m/z 188 [M+H]+) and the appearance of new peaks at m/z 186 and m/z 202. What is happening? A: Your compound is undergoing sequential oxidative degradation. Causality: The peak at m/z 186 ([M+H]+ - 2 Da) corresponds to the loss of two hydrogen atoms, indicating oxidation of the hydroxymethyl group to an aldehyde. The peak at m/z 202 ([M+H]+ + 14 Da) indicates further oxidation to the carboxylic acid. This is catalyzed by dissolved O₂ and light. Resolution: Prepare solutions in degassed solvents (sparged with Argon) and store them in amber vials to block UV-induced radical initiation.

Q3: Is it safe to prepare high-concentration stock solutions of PPM-OH in Methanol? A: Only for immediate, short-term use. Causality: While pyrimidines generally show linear solubility increases with temperature in methanol 3, prolonged exposure to protic solvents at room temperature—especially if the solution absorbs ambient CO₂ and drops in pH—promotes solvolysis and acetal formation at the oxidized aldehyde state. Use anhydrous DMSO for long-term storage.

Quantitative Degradation Profiles

To guide your experimental design, the following table summarizes the quantitative stability metrics of PPM-OH under various environmental conditions.

Solvent SystemStorage TempAtmosphereEstimated Half-Life (t½)Primary Degradation Pathway
Methanol (Air-saturated)25°CAmbient Air48 - 72 hoursOxidation to Aldehyde / Solvolysis
Methanol (Degassed)4°CArgon~2 weeksSlow Solvolysis
DMSO (Air-saturated)25°CAmbient Air~1 weekOxidation to Aldehyde
DMSO (Anhydrous, Degassed)-80°CArgon> 12 monthsNone observed
Aqueous Buffer (pH 7.4)37°CAmbient Air< 24 hoursOxidation to Carboxylic Acid

Validated Experimental Protocols

To ensure scientific integrity, every protocol provided here is designed as a self-validating system . This means the workflow inherently includes steps to verify its own success, eliminating guesswork.

Protocol A: Preparation of Ultra-Stable, Metal-Free Stock Solutions

Objective: Generate a 10 mM stock solution of PPM-OH in DMSO that remains stable for >12 months.

  • Passivate Glassware: Wash all volumetric flasks and amber storage vials with 0.1 M HNO₃, followed by triple-rinsing with LC-MS grade water and baking at 120°C.

    • Causality: Standard borosilicate glass contains trace metal oxides. Acid washing removes surface-bound Fe/Cu ions that act as nucleation sites for chelation-driven degradation.

  • Degas Solvent: Sparge anhydrous, LC-MS grade DMSO with ultra-pure Argon gas for 30 minutes.

    • Causality: Dissolved O₂ acts as the terminal electron acceptor in the autoxidation of the hydroxymethyl group. Removing O₂ halts Fenton-like radical propagation.

  • Dissolve Compound: Weigh PPM-OH using a PTFE (Teflon) spatula (NEVER stainless steel) and dissolve in the degassed DMSO.

    • Causality: Stainless steel sheds microscopic Fe/Cr/Ni particles. The bidentate pyridylpyrimidine motif has a high affinity for these metals, leading to immediate contamination.

  • Self-Validation (T=0 QC Check): Immediately withdraw a 1 µL aliquot, dilute in mobile phase, and run a baseline LC-MS.

    • Validation Metric: The [M+H]+ - 2 Da (aldehyde) peak must be <0.1% of the total peak area. If >0.1%, the batch is compromised and must be discarded.

  • Aliquot and Store: Blanket the headspace of the amber vials with Argon, seal with PTFE-lined caps, and store at -80°C.

Protocol B: Forced Degradation Profiling

Objective: Generate reference standards for the primary degradants (aldehyde and carboxylic acid) to calibrate your analytical methods.

  • Oxidative Stress: Dissolve 1 mg of PPM-OH in 1 mL of 50:50 Methanol:Water. Add 10 µL of 30% H₂O₂. Incubate at 40°C for 4 hours.

    • Causality: H₂O₂ artificially accelerates the primary degradation pathway, rapidly converting the C4-CH₂OH to the aldehyde (m/z 186), allowing you to map its exact chromatographic retention time.

  • Photolytic Stress: Place 1 mg of PPM-OH in a clear quartz vial dissolved in un-degassed Methanol. Expose to UV-A (365 nm) light for 12 hours.

    • Causality: Pyrimidine rings are highly UV-active. UV exposure induces radical formation at the benzylic position, simulating months of benchtop light exposure in a single day.

  • Self-Validation: Run LC-MS on both stressed samples.

    • Validation Metric: You should observe a >20% reduction in the parent peak (m/z 188) and the emergence of m/z 186 and m/z 202 peaks. These retention times must be logged into your method as known degradants.

System Workflows & Pathway Visualizations

ChelationPathway A PPM-OH (Free Ligand) C Metal-Ligand Complex (Colored Solution) A->C Chelation B Trace Metals (Fe³⁺, Cu²⁺) B->C Contamination D ROS Generation (Fenton Chemistry) C->D O2 + Light E Aldehyde/Acid Degradants D->E Oxidation of -CH2OH

Caption: Chelation-driven oxidative degradation pathway of PPM-OH in solution.

Workflow Step1 1. Passivate Glassware (Acid Wash & Rinse) Step2 2. Degas Solvent (Argon Sparge 30 min) Step1->Step2 Step3 3. Dissolve PPM-OH (Use PTFE Spatula) Step2->Step3 Step4 4. QC Check (Baseline LC-MS) Step3->Step4 Step5 5. Aliquot & Seal (Argon Blanket) Step4->Step5 If Purity > 99.9% Step6 6. Store at -80°C Step5->Step6

Caption: Self-validating workflow for preparing ultra-stable PPM-OH stock solutions.

References

  • [1] Structure of 2-(2'-pyridyl)pyrimidine (pypm) and Transition Metal Complexes. ResearchGate. Available at:

  • [2] The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. Refubium - Freie Universität Berlin. Available at:

  • [3] SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at:

Sources

Optimization

Alternative synthesis routes for pyridinylpyrimidine intermediates

Advanced Methodologies for Kinase Inhibitor Pharmacophores Welcome to the Technical Support Center for the synthesis of pyridinylpyrimidine intermediates. Pyridinylpyrimidines are privileged scaffolds in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Methodologies for Kinase Inhibitor Pharmacophores

Welcome to the Technical Support Center for the synthesis of pyridinylpyrimidine intermediates. Pyridinylpyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as the core hinge-binding motif in inhibitors targeting p38α MAP kinase, c-Jun N-terminal kinases (JNKs), and Methionine Aminopeptidase-1 (MetAP1)[1][2][3].

While the classical condensation of enaminones with amidines is widely utilized, steric hindrance, poor regioselectivity, and limited functional group tolerance often necessitate alternative palladium-catalyzed cross-coupling strategies[4][5]. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic rationales to ensure high-yield syntheses.

Strategic Synthesis Decision Matrix

When designing a synthetic route for a pyridinylpyrimidine core, researchers must choose between classical condensation and modern cross-coupling. The decision is largely dictated by the availability of starting materials and the electronic nature of the desired substituents. For highly functionalized intermediates, cross-coupling from 4,6-dichloropyrimidine and halopyridines provides superior regiocontrol[5][6].

SynthesisLogic Start Target: Pyridinylpyrimidine Classic Classic Route: Enaminone + Amidine Start->Classic Alt Alternative Route: Cross-Coupling Start->Alt Suzuki Suzuki-Miyaura (Boronic Acids) Alt->Suzuki Low Toxicity Stille Stille Coupling (Organostannanes) Alt->Stille Broad Scope Negishi Negishi Coupling (Organozincs) Alt->Negishi High Reactivity

Fig 1: Decision matrix for pyridinylpyrimidine alternative synthesis routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling between 4-chloropyrimidine and pyridinylboronic acid is sluggish and yields mostly unreacted starting material. How can I drive the conversion? A1: The issue likely lies in the oxidative addition step. Electron-deficient pyrimidines can make oxidative addition challenging. If you are using a Pd(II) precatalyst (like Pd(OAc)2​ ), it requires in-situ reduction to the active Pd(0) species[7][8]. If this reduction is inefficient, the catalytic cycle will stall.

  • Solution: Switch to a pre-formed Pd(0) source like Pd(PPh3​)4​ or Pd2​(dba)3​ . Pair this with electron-rich, sterically demanding ligands (e.g., P(t-Bu)3​ or Buchwald ligands) which specifically accelerate the oxidative addition into challenging halides[9][10].

Q2: I am observing significant homocoupling of the pyridinylboronic acid. How do I minimize this side reaction? A2: Homocoupling is primarily driven by the presence of trace oxygen, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium[7]. Furthermore, reducing a Pd(II) precatalyst in-situ can consume boronic acid, exacerbating the issue.

  • Solution: Rigorous degassing is mandatory. Sparging with nitrogen is often insufficient; utilize at least three freeze-pump-thaw cycles. Additionally, consider activating your boronic acid by converting it into a more stable boronate ester (e.g., Bpin derivative) or a potassium trifluoroborate salt, which slowly hydrolyzes in-situ, keeping the effective concentration of the free boronic acid low[9][10].

Q3: When scaling up the Stille coupling for a 6-pyridinylpyrimidine intermediate, I want to avoid highly toxic organotin reagents. What is the best alternative? A3: The Negishi cross-coupling is an excellent, highly reactive alternative. By coupling an organozinc compound with the heteroaryl halide using a palladium catalyst in THF at 50–60 °C, you can achieve comparable or superior yields without the toxicity and purification nightmares associated with stoichiometric tin byproducts[5][6].

Quantitative Troubleshooting Data

To streamline your optimization process, refer to the following parameter adjustments based on empirical data for nitrogen-rich heterocycles:

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Catalyst Source Pd(OAc)2​ (Pd(II) precatalyst) Pd(PPh3​)4​ or Pd2​(dba)3​ Pd(II) requires in-situ reduction, which can consume boronic acid and lead to homocoupling. Starting with Pd(0) ensures immediate entry into the catalytic cycle[7][8].
Base Selection K2​CO3​ (Strictly Anhydrous) K3​PO4​ with 5 eq. H2​O Anhydrous couplings with inorganic bases often stall. Trace water is required to form the active boronate complex, which is essential for the transmetalation step[9][10].
Ligand Profile PPh3​ (Monodentate, standard) P(t-Bu)3​ or Buchwald ligandsElectron-rich ligands increase the electron density at the Pd center, accelerating the difficult oxidative addition into electron-deficient halopyrimidines[9][10].
Atmosphere Ambient / Brief SpargingFreeze-Pump-Thaw (Argon)Oxygen oxidizes phosphine ligands (deactivating the catalyst) and facilitates Pd-catalyzed oxidative homocoupling[7].

Self-Validating Experimental Protocol

Microwave-Assisted Suzuki-Miyaura Coupling of Halopyridines

This protocol utilizes microwave irradiation to overcome the high activation energy barrier of coupling electron-deficient heterocycles[1][11].

Step 1: Reagent Preparation & Assembly

  • In a dry microwave vial, add the halopyrimidine (1.0 equiv), pyridinylboronic acid (1.2 equiv), Pd(PPh3​)4​ (0.05 equiv), and finely ground K3​PO4​ (2.0 equiv).

  • Causality Check: Weighing the palladium catalyst and phosphine ligands inside a glovebox or under a continuous argon stream prevents premature ligand oxidation, which is a primary cause of sluggish reactions[7].

Step 2: Solvent Addition & Degassing

  • Add a solvent mixture of Toluene/Ethanol/Water (ratio 5:1:0.5).

  • Causality Check: The inclusion of water is critical; it dissolves the inorganic base and facilitates the formation of the reactive boronate species required for transmetalation[9][10].

  • Seal the vial with a septum cap and perform three freeze-pump-thaw cycles using an argon manifold.

Step 3: Microwave Irradiation

  • Heat the mixture at 130 °C for 90 minutes in a dedicated microwave reactor[1].

  • Self-Validation: Monitor the visual state of the reaction post-heating. A shift from a clear/yellowish solution to one with black suspended dust (Pd black) indicates that the catalytic cycle has completed and the catalyst has precipitated[9]. If the solution remains completely clear, the catalyst may have failed to initiate.

Step 4: Workup & Purification

  • Dilute the mixture in dichloromethane and filter through a pad of Celite to remove the precipitated palladium black and inorganic salts[1].

  • Concentrate the filtrate and purify via flash column chromatography (typically a gradient of heptane/ethyl acetate).

Biological Context: Mechanism of Action

Understanding the downstream application of your synthesized intermediate is crucial. Pyridinylpyrimidines are highly valued because their nitrogen atoms act as critical hydrogen-bond acceptors within the ATP-binding pockets of various kinases. For example, in p38α MAP kinase, this scaffold competitively blocks ATP binding, thereby halting the phosphorylation cascade that leads to the release of pro-inflammatory cytokines like TNF-α and IL-1β[1][12].

Pathway Stimulus Cellular Stress MAP3K MAP3K Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38α MAP Kinase MKK->p38 Response TNF-α / IL-1β p38->Response Inhibitor Pyridinylpyrimidine Inhibitor->p38 ATP Competition

Fig 2: Mechanism of p38α MAP kinase inhibition by pyridinylpyrimidines.

References

  • Dyrager, C., et al. "Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Hu, X., et al. "Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1." PMC - National Institutes of Health.[Link]

  • PCT Patent Appl. "WO2015008073A1 - 4-(3-cyanophenyl)-6-pyridinylpyrimidine mglu5 modulators.
  • Ansideri, F. "Multiple strategies targeting c-Jun N-terminal kinases: synthesis of novel inhibitors and development of a new binding assay methodology." TOBIAS-lib - Universität Tübingen.[Link]

  • Christopher, J. A., et al. "Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242." Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal.[Link]

  • Mettler Toledo. "Suzuki Cross-Coupling Reactions Mechanisms." Mettler Toledo.[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex, multi-nitrogen heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex, multi-nitrogen heterocycles. The compound [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol presents a unique triad of purification bottlenecks:

  • Potent Metal Chelation: The 2-(2-pyridyl)pyrimidine core is a classic N,N-bidentate ligand that forms highly stable 5-membered chelate rings with transition metals[1].

  • Amphoteric/Polar Nature: The hydroxymethyl group adds significant polarity, complicating liquid-liquid extractions.

  • Basic Nitrogen Tailing: The multiple basic nitrogen atoms interact strongly with acidic silanol groups on standard normal-phase silica, leading to severe chromatographic tailing[2].

This guide provides field-proven, self-validating troubleshooting protocols to overcome these specific challenges and isolate your target molecule with >99% purity.

Standardized Purification Workflow

Workflow A Crude Matrix (Pd/Cu, Salts) B pH 8.5 Extraction (2-MeTHF) A->B C Thiol Scavenging (Remove Metals) B->C D Silica + 1% TEA (Chromatography) C->D E Pure Target >99% Purity D->E

Standardized purification workflow for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

Troubleshooting FAQs

Q1: Following a cross-coupling reaction, my product is heavily contaminated with Palladium (>1000 ppm). Standard aqueous workups are failing. How can I remove it? Causality: The nitrogen at position 1 of the pyrimidine ring and the adjacent pyridine nitrogen are perfectly pre-organized to chelate soft transition metals like Palladium[1]. Because the binding constant of this N,N-chelate is exceptionally high, standard aqueous washes cannot outcompete the ligand. Solution: You must introduce a scavenger with a significantly higher affinity for soft metals than your target molecule. Thiol-functionalized silica covalently binds Pd via strong S-Pd interactions, breaking the N,N-chelate and trapping the metal on the solid support.

Q2: I am losing over 40% of my crude mass during the aqueous workup. How do I improve the extraction yield? Causality: The combination of the polar hydroxymethyl group and the basic heterocyclic core makes this molecule highly water-soluble when protonated (pH < 5) and moderately soluble even at neutral pH. Solution: Perform a strictly pH-controlled extraction. Adjust the aqueous phase to pH 8.5–9.0 to ensure the nitrogens are fully deprotonated (free base form). Saturate the aqueous layer with NaCl (salting out) and extract with a moderately polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a 9:1 mixture of Ethyl Acetate:Methanol.

Q3: The compound tails severely on normal-phase silica gel, eluting over many fractions. What is the mechanism and how do I fix it? Causality: Normal-phase silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–5.5). The basic nitrogens of the pyrimidine and pyridine rings act as strong hydrogen-bond acceptors, causing the molecule to stick non-specifically to the stationary phase. Solution: Passivate the silica column by adding 1% to 3% Triethylamine (TEA) to your mobile phase[2]. The highly basic TEA competitively binds and neutralizes the acidic silanols, allowing your target molecule to elute sharply.

Mechanism cluster_0 Without TEA (Tailing) cluster_1 With 1% TEA (Sharp Elution) A1 Acidic Silanol (Si-OH) A2 Basic N-Heterocycle A1->A2 Strong H-Bonding B1 Acidic Silanol (Si-OH) B2 Triethylamine (TEA) B1->B2 Neutralized B3 Target Molecule B2->B3 Free Elution

Mechanism of silica gel passivation using Triethylamine to prevent chromatographic tailing.

Q4: My crude NMR shows the presence of 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid. How do I separate this over-oxidized impurity? Causality: If the hydroxymethyl group was formed via reduction of an ester, or if it was exposed to oxidative conditions, the corresponding carboxylic acid is a common byproduct[3]. Solution: Exploit the pKa difference. At pH 7.5, the carboxylic acid is fully deprotonated as a highly water-soluble carboxylate salt, while the target alcohol remains in the organic phase. A simple mildly basic aqueous wash will quantitatively remove this impurity.

Quantitative Data: Metal Scavenger Efficacy

The following table summarizes the efficiency of various treatments for removing residual Palladium from crude[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol matrices.

Scavenger / Treatment TypeMechanism of ActionResidual Pd (ppm)Target Recovery Yield (%)
None (Standard Workup) N/A>1500 ppm92%
Aqueous EDTA Wash Chelation competition450 ppm85%
SiliaMetS Thiol (Solid) Covalent S-Pd binding<10 ppm89%
SiliaMetS Thiourea (Solid) Covalent S-Pd binding<5 ppm88%

Detailed Experimental Protocols

Protocol 1: Self-Validating pH-Controlled Extraction

Objective: Maximize recovery of the polar target while removing inorganic salts and over-oxidized carboxylic acid impurities.

  • Dilution: Dissolve the crude reaction mixture in a 1:1 mixture of 2-Methyltetrahydrofuran (2-MeTHF) and deionized water (10 mL per gram of crude).

  • pH Adjustment: Slowly add saturated aqueous NaHCO3 under vigorous stirring until the aqueous phase reaches exactly pH 8.5.

    • Validation Check: Use a calibrated pH meter. Do not rely on pH paper, as the organic solvents can cause false readings.

  • Salting Out: Add solid NaCl to the mixture until the aqueous layer is fully saturated (undissolved salt remains).

  • Phase Separation: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer two more times with fresh 2-MeTHF.

    • Validation Check: Spot both the combined organic layer and the exhausted aqueous layer on a TLC plate (eluent: 9:1 DCM:MeOH). Visualize under UV (254 nm). The aqueous layer should show zero UV-active spots corresponding to the pyrimidine core, confirming quantitative transfer.

  • Drying: Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Palladium Scavenging using Functionalized Silica

Objective: Strip chelated transition metals from the N,N-bidentate core prior to chromatography.

  • Resuspension: Dissolve the extracted crude material in a minimal amount of Dichloromethane (DCM) or Toluene.

  • Scavenger Addition: Add 3–5 equivalents (relative to the theoretical metal catalyst loading) of SiliaMetS Thiol or an equivalent thiol-functionalized silica gel.

  • Incubation: Heat the suspension to 40°C and stir vigorously for 4 hours. The elevated temperature is required to provide the activation energy needed to break the stable N,N-Pd chelate complex.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Wash the pad thoroughly with 9:1 DCM:MeOH.

    • Validation Check: Submit a 1 mg aliquot of the concentrated filtrate for ICP-MS analysis. Do not proceed to column chromatography until Pd levels are confirmed to be <10 ppm, as heavy metals will irreversibly foul the chromatography column.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analysis for Purity of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental determinant of safety and efficacy. For novel heterocyclic compo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental determinant of safety and efficacy. For novel heterocyclic compounds like [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, a critical building block in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

The subject of our analysis, [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, belongs to a class of compounds with significant therapeutic potential.[2][3] Its synthesis can introduce various impurities, including starting materials, by-products, and degradation products. Therefore, a high-resolution, sensitive, and validated analytical method is essential to ensure the quality of the final product.[4][5]

Method 1: The Gold Standard - Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography remains a cornerstone of pharmaceutical analysis due to its robustness and versatility.[6] For a moderately polar compound like [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, a reversed-phase (RP-HPLC) method with UV detection is the logical first choice.

Rationale for Method Selection

The decision to employ an RP-HPLC method is based on the physicochemical properties of the analyte. The pyridine and pyrimidine rings impart a degree of hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18. A gradient elution is chosen to ensure the separation of potentially more polar or non-polar impurities that might be present. UV detection is appropriate as the aromatic rings in the molecule provide strong chromophores, allowing for sensitive detection.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven ability to separate a wide range of aromatic compounds.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water. The acidic modifier helps to protonate the nitrogen atoms in the pyridine and pyrimidine rings, leading to sharper peaks and improved chromatographic performance.

    • Solvent B: Acetonitrile. A common organic modifier in reversed-phase chromatography.

  • Gradient Elution:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve a sample of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.5 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler (10 µL injection) Filter->Autosampler Inject Pump Quaternary Pump (1.0 mL/min) Pump->Autosampler Column C18 Column (30 °C) Autosampler->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for RP-HPLC-UV Purity Analysis.

Method 2: The High-Throughput Alternative - Ultra-Performance Liquid Chromatography (UPLC)

For laboratories requiring faster analysis times and higher resolution, Ultra-Performance Liquid Chromatography (UPLC) presents a powerful alternative.[7][8] UPLC systems operate at significantly higher pressures than traditional HPLC, allowing for the use of columns with smaller particle sizes (< 2 µm).[9] This results in sharper peaks, improved sensitivity, and drastically reduced run times.[4][7]

Rationale for Method Selection

The primary motivation for choosing UPLC is efficiency. In a drug development setting where numerous samples need to be analyzed, the speed of UPLC can significantly enhance productivity.[7] The increased resolution is also beneficial for separating closely eluting impurities that might be missed by conventional HPLC.[4] While the initial investment in UPLC instrumentation is higher, the long-term savings in solvent consumption and time can be substantial.[7]

Experimental Protocol: UPLC-UV
  • Instrumentation: A UPLC system capable of operating at pressures up to 15,000 psi, equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[6][9]

  • Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). The shorter column length and smaller particle size are key to the speed and efficiency of UPLC.[9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent B
    0 10
    5 90
    6 90
    6.1 10

    | 7 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Higher temperatures are often used in UPLC to reduce mobile phase viscosity at high pressures.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as for the HPLC method, but the final concentration may be adjusted based on the sensitivity of the UPLC system.

UPLC_Workflow cluster_prep_uplc Sample Preparation cluster_uplc UPLC System cluster_data_uplc Data Analysis Weigh_UPLC Weigh Sample Dissolve_UPLC Dissolve in Mobile Phase Weigh_UPLC->Dissolve_UPLC Filter_UPLC Filter (0.22 µm) Dissolve_UPLC->Filter_UPLC Autosampler_UPLC Autosampler (2 µL injection) Filter_UPLC->Autosampler_UPLC Inject Pump_UPLC UPLC Pump (0.4 mL/min) Pump_UPLC->Autosampler_UPLC Column_UPLC UPLC C18 Column (40 °C) Autosampler_UPLC->Column_UPLC Detector_UPLC UV Detector (254 nm) Column_UPLC->Detector_UPLC Chromatogram_UPLC Chromatogram Detector_UPLC->Chromatogram_UPLC Signal Integration_UPLC Peak Integration Chromatogram_UPLC->Integration_UPLC Purity_UPLC Calculate % Purity Integration_UPLC->Purity_UPLC

Caption: Workflow for UPLC-UV Purity Analysis.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods. The data presented is hypothetical but representative of what would be expected in a laboratory setting.

ParameterMethod A (HPLC)Method B (UPLC)Justification
Analysis Time ~30 min~7 minUPLC's smaller particle size and higher flow rates enable faster separations.[7]
Resolution (Rs) > 2.0> 2.5UPLC columns provide higher efficiency, leading to better separation of adjacent peaks.[4]
Peak Asymmetry 0.9 - 1.51.0 - 1.3The reduced extra-column volume in UPLC systems contributes to more symmetrical peaks.
LOD ~0.01%~0.005%Narrower peaks in UPLC result in a higher signal-to-noise ratio and improved sensitivity.[7]
LOQ ~0.03%~0.015%Similar to LOD, the enhanced sensitivity of UPLC allows for more accurate quantification at lower levels.
Solvent Consumption HighLowShorter run times and lower flow rates in UPLC significantly reduce solvent usage.[7]

Trustworthiness: A Foundation in Method Validation

To ensure that an analytical method provides reliable and scientifically sound data, it must be validated.[10][11] The validation process demonstrates that the method is suitable for its intended purpose.[12] For a purity analysis, the key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is typically demonstrated by analyzing a placebo and spiked samples, and by performing forced degradation studies.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[10] A minimum of five concentrations are typically used, and the data is evaluated by linear regression.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13] It is often determined by analyzing a sample of known purity or by spiking a sample with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (short-term) and intermediate precision (long-term, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] It is often established at a signal-to-noise ratio of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.

Both the HPLC and UPLC methods described in this guide would need to undergo a full validation according to these principles before being implemented for routine purity testing.

Conclusion

The choice between HPLC and UPLC for the purity analysis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol depends on the specific needs of the laboratory.

  • HPLC remains a robust, reliable, and more accessible option, perfectly suitable for many research and quality control environments. Its longer run times may be a drawback where high throughput is required.

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[7][9] For laboratories focused on high-throughput screening, rapid method development, or the detection of trace-level impurities, the initial investment in UPLC can be well justified by the long-term gains in productivity and data quality.[4][7]

Ultimately, both techniques, when properly developed and validated, are capable of providing accurate and reliable purity data for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, ensuring the quality and safety of this important pharmaceutical building block.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • GMP-Verlag. (2018, May 11). Method categories according to the ICH Q2(R1). GMP-Verlag. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Springer Protocols. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer Protocols. [Link]

  • Taylor & Francis. (2014, June 18). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis. [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. [Link]

  • ResearchGate. (n.d.). HPLC Analysis of Secondary Metabolites in the Lichen Parmotrema tinctorum from Different Substrates. ResearchGate. [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • PubChem. (n.d.). (4-Methoxy-pyridin-2-yl)-methanol. PubChem. [Link]

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Comparative

A Definitive Guide to 2D NMR-Based Structural Elucidation: The Case of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

In the landscape of modern drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds, which form the backbone of c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds, which form the backbone of countless pharmaceuticals, this process is both critical and complex. This guide provides an in-depth, practical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural verification of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, a key building block in medicinal chemistry. We will move beyond a simple recitation of methods to a causality-driven explanation of experimental choices, demonstrating how a suite of 2D NMR experiments can provide a self-validating system for structural confirmation.

The Challenge: Beyond 1D Spectra

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra are indispensable first steps, they often fall short in definitively assigning the structure of complex molecules like [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol. Overlapping signals and the inability to directly observe connectivity between non-equivalent nuclei can lead to ambiguity. 2D NMR spectroscopy elegantly overcomes these limitations by correlating nuclear spins through chemical bonds or through space, providing a detailed roadmap of the molecular architecture.

The Toolkit: COSY, HSQC, and HMBC

Our investigation hinges on a trio of powerful 2D NMR experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH). It allows us to trace out proton networks within the individual aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached (¹JCH). It provides an unambiguous assignment of which proton is bonded to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): The linchpin of our structural confirmation, HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). These long-range correlations are crucial for piecing together the molecular fragments and confirming the substitution pattern.

Experimental Protocol: A Step-by-Step Guide

Sample Preparation:

  • Dissolve approximately 10-15 mg of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine chemical shifts and coupling constants.

  • ¹³C NMR: Acquire a standard 1D carbon spectrum (proton-decoupled) to identify the number of unique carbon environments.

  • COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

  • HSQC: Acquire a phase-sensitive gradient-selected HSQC experiment.

  • HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of approximately 8 Hz.

Data Interpretation: A Hypothetical Case Study

To illustrate the power of this approach, let us consider a plausible, representative dataset for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

Table 1: Hypothetical ¹H and ¹³C NMR Data for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
Pyridine Ring
2'152.5---
3'122.07.90ddd7.7, 1.8, 0.9
4'137.07.40td7.7, 1.8
5'125.08.45ddd7.7, 1.8, 0.9
6'149.58.70d4.7
Pyrimidine Ring
2164.0---
4167.0---
5118.07.60d5.2
6157.58.80d5.2
Methanol Group
7 (-CH₂OH)64.04.80s-

Deciphering the Connections: A Walkthrough of the 2D Spectra

Step 1: Assembling the Spin Systems with COSY

The COSY spectrum reveals the proton-proton coupling networks within the individual rings.

  • A cross-peak between H-6' (δ 8.70) and H-5' (δ 8.45) establishes their adjacency.

  • H-5' shows correlations to both H-6' and H-4' (δ 7.40).

  • H-4' correlates with H-5' and H-3' (δ 7.90).

  • This network of correlations confirms the connectivity of the four protons on the pyridine ring.

  • A clear cross-peak between H-6 (δ 8.80) and H-5 (δ 7.60) confirms their direct coupling on the pyrimidine ring.

Caption: COSY correlations for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

Step 2: Direct Proton-Carbon Assignments with HSQC

The HSQC spectrum provides the one-bond C-H connections, allowing us to assign the corresponding carbon resonances.

  • H-3' (δ 7.90) correlates with C-3' (δ 122.0).

  • H-4' (δ 7.40) correlates with C-4' (δ 137.0).

  • H-5' (δ 8.45) correlates with C-5' (δ 125.0).

  • H-6' (δ 8.70) correlates with C-6' (δ 149.5).

  • H-5 (δ 7.60) correlates with C-5 (δ 118.0).

  • H-6 (δ 8.80) correlates with C-6 (δ 157.5).

  • The methylene protons at δ 4.80 correlate with the carbon at δ 64.0, definitively assigning them as the -CH₂OH group (C-7).

Step 3: Bridging the Fragments with HMBC

The HMBC spectrum is the key to connecting the pyridine ring, the pyrimidine ring, and the methanol substituent. We look for correlations over two and three bonds.

HMBC_Workflow cluster_pyridine Pyridine Ring cluster_pyrimidine Pyrimidine Ring H6_prime H-6' C2 C-2 H6_prime->C2 ³J C2_prime C-2' H6_prime->C2_prime ²J H6 H-6 C4 C-4 H6->C4 ²J H5 H-5 H5->C4 ³J C7 C-7 H7 H-7 (-CH₂OH) H7->C4 ²J

Caption: Key HMBC correlations confirming the molecular structure.

  • Connecting the Rings: The most critical correlation is from the pyridine proton H-6' (δ 8.70) to the pyrimidine carbon C-2 (δ 164.0). This three-bond coupling (³JCH) unequivocally establishes the connection between the two heterocyclic rings at these positions. A two-bond correlation from H-6' to C-2' (δ 152.5) further supports the assignments within the pyridine ring.

  • Positioning the Methanol Group: The methylene protons of the hydroxymethyl group (H-7, δ 4.80) will show a crucial two-bond correlation (²JCH) to the pyrimidine carbon C-4 (δ 167.0). This confirms that the -CH₂OH group is attached to the C-4 position of the pyrimidine ring. Additionally, three-bond correlations from the pyrimidine protons H-5 (δ 7.60) and H-6 (δ 8.80) to C-4 provide further validation of the pyrimidine ring structure.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, it's important to understand its place among other structural elucidation techniques.

TechniqueAdvantagesDisadvantages
2D NMR Provides detailed connectivity information in solution; non-destructive.Requires a relatively large amount of pure sample; can be time-consuming to acquire and interpret.
X-ray Crystallography Provides an unambiguous 3D structure in the solid state.Requires a suitable single crystal, which can be difficult to grow.
Mass Spectrometry (MS) Provides highly accurate molecular weight and fragmentation patterns.Does not directly provide information on the connectivity of atoms.

For [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, 2D NMR offers the most comprehensive structural information in the solution state, which is often more relevant to its biological context. While X-ray crystallography would provide the "gold standard" solid-state structure, obtaining suitable crystals is not always feasible. Mass spectrometry complements NMR by confirming the molecular formula, but it cannot, on its own, distinguish between isomers.

Conclusion

The combination of COSY, HSQC, and HMBC NMR spectroscopy provides a robust and self-validating workflow for the complete structural assignment of complex heterocyclic molecules like [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol. By systematically analyzing through-bond correlations, from direct proton-proton couplings to long-range proton-carbon interactions, researchers can build an unambiguous picture of molecular connectivity. This methodical approach, grounded in the fundamental principles of NMR, is an essential skill for any scientist involved in chemical synthesis and drug development, ensuring the scientific integrity of their work.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Duke University NMR Center. (n.d.). Coupling Constants. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin. Retrieved from [Link]

Validation

A Researcher's Guide to Validating the Anti-Inflammatory Effects of Novel Pyrimidine Compounds: From In Vitro Screening to In Vivo Efficacy

Inflammation is a fundamental biological process, a double-edged sword that both protects and harms. While essential for tissue repair and pathogen clearance, its dysregulation underpins a multitude of chronic diseases,...

Author: BenchChem Technical Support Team. Date: March 2026

Inflammation is a fundamental biological process, a double-edged sword that both protects and harms. While essential for tissue repair and pathogen clearance, its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory mediators.[3][4][5][6] Consequently, these pathways represent prime targets for the development of novel anti-inflammatory therapeutics.[3][7]

Pyrimidine derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential to modulate inflammatory processes.[8][9][10][11][12] Their anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and various pro-inflammatory cytokines.[8] This guide provides a comprehensive, technically-grounded framework for researchers to validate the anti-inflammatory properties of novel pyrimidine compounds, progressing from initial in vitro screening to mechanistic investigation and culminating in in vivo proof-of-concept.

Part 1: Foundational In Vitro Screening: A Stepwise Approach

The initial phase of validation focuses on establishing the bioactivity and safety profile of the novel pyrimidine compounds using a well-established in vitro model of inflammation. Lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7 or J774A.1, are industry-standard models for this purpose. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a cascade of inflammatory mediators, mimicking key aspects of the inflammatory response.[13][14][15][16][17]

Experimental Workflow for In Vitro Validation

The following diagram outlines the logical flow of the in vitro experimental validation process.

G cluster_0 Phase 1: In Vitro Screening Cell_Culture RAW 264.7 Macrophage Culture Cytotoxicity_Assay MTT Assay for Cell Viability Cell_Culture->Cytotoxicity_Assay Inflammatory_Stimulation LPS Stimulation Cytotoxicity_Assay->Inflammatory_Stimulation NO_Assay Nitric Oxide (Griess) Assay Inflammatory_Stimulation->NO_Assay PGE2_Assay PGE2 ELISA Inflammatory_Stimulation->PGE2_Assay Cytokine_Assay Cytokine (e.g., TNF-α, IL-6) ELISA Inflammatory_Stimulation->Cytokine_Assay Data_Analysis_1 IC50 & Inhibition % Calculation NO_Assay->Data_Analysis_1 PGE2_Assay->Data_Analysis_1 Cytokine_Assay->Data_Analysis_1

Caption: In Vitro Validation Workflow.

Protocol 1: Assessing Cytotoxicity with the MTT Assay

Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for assessing cell viability.[18][19][20][21][22] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.[18][19][20]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

Protocol 2: Quantifying Nitric Oxide Production

Nitric oxide (NO) is a key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay provides a straightforward and sensitive method for measuring nitrite (a stable product of NO), thereby indirectly quantifying NO production.[23][24][25][26][27]

Step-by-Step Methodology:

  • Cell Treatment and Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the pyrimidine compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent I (sulfanilamide solution) and 50 µL of Griess reagent II (N-(1-naphthyl)ethylenediamine solution).[27]

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[23][27] A standard curve using sodium nitrite is used for quantification.

Protocol 3: Measuring Prostaglandin E2 (PGE2) Levels

PGE2 is a principal mediator of inflammation, synthesized via the cyclooxygenase (COX) pathway.[8][28] Competitive enzyme-linked immunosorbent assays (ELISAs) are highly specific and sensitive for quantifying PGE2 in cell culture supernatants.[28][29][30]

Step-by-Step Methodology:

  • Cell Treatment and Stimulation: Follow the same procedure as for the Nitric Oxide Assay (Protocol 2).

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the PGE2 ELISA according to the manufacturer's instructions.[28][29] This typically involves adding the supernatant and a fixed amount of enzyme-labeled PGE2 to a microplate pre-coated with an anti-PGE2 antibody.

  • Signal Detection: After washing, a substrate is added, and the resulting colorimetric signal is measured. The intensity of the signal is inversely proportional to the amount of PGE2 in the sample.[28]

Comparative Data Summary

The following table provides a template for summarizing the in vitro screening data for novel pyrimidine compounds (PC-1, PC-2) in comparison to a known non-steroidal anti-inflammatory drug (NSAID) like Indomethacin.

CompoundCytotoxicity (IC50, µM)NO Inhibition (IC50, µM)PGE2 Inhibition (IC50, µM)
PC-1 >10015.28.5
PC-2 >10025.812.1
Indomethacin >100>500.1

Part 2: Delving into the Molecular Mechanisms

Once promising compounds are identified, the next critical step is to elucidate their mechanism of action. This involves investigating their effects on the key signaling pathways that regulate inflammation: the NF-κB and MAPK pathways. Western blotting is the gold-standard technique for analyzing the expression and phosphorylation status of key proteins within these cascades.

The NF-κB and MAPK Signaling Cascades

The NF-κB pathway is a central regulator of inflammatory gene expression.[3][4][7][31][32] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7]

The MAPK family, including p38, ERK1/2, and JNK, also plays a crucial role in the inflammatory response.[5][6][33] These kinases are activated by a phosphorylation cascade and, in turn, phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory mediators.[33]

G cluster_NFKB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Release Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Genes

Caption: Simplified NF-κB Signaling Pathway.

G cluster_MAPK MAPK Pathway LPS_MAPK LPS Upstream_Kinases Upstream Kinases LPS_MAPK->Upstream_Kinases p38 p38 Upstream_Kinases->p38 P ERK ERK1/2 Upstream_Kinases->ERK P JNK JNK Upstream_Kinases->JNK P Transcription_Factors Transcription Factors p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Genes_MAPK Pro-inflammatory Gene Expression Transcription_Factors->Genes_MAPK

Sources

Comparative

Structure-activity relationship (SAR) of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Analogs Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition The pyrimidine ring is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Analogs

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of bioactive compounds and FDA-approved drugs.[1][2] When coupled with a pyridine moiety and a critical methanol linker, it gives rise to the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold, a "privileged structure" that has garnered significant attention for its potent and diverse biological activities.[3][4] These analogs have emerged as formidable contenders in the realm of oncology, primarily through their ability to selectively inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[3]

This guide offers a comprehensive comparison of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol analogs, delving into their structure-activity relationships (SAR). As a senior application scientist, the objective is to move beyond a mere listing of compounds and their activities. Instead, this document will elucidate the causal relationships between specific structural modifications and their impact on biological efficacy, supported by experimental data and detailed protocols. We will explore how subtle changes to the pyridine, pyrimidine, and methanol components can dramatically influence target affinity and cellular activity, providing a robust framework for researchers and drug development professionals engaged in kinase inhibitor design.

The Core Pharmacophore: A Triad of Essential Interactions

The therapeutic potential of this scaffold is rooted in its three key components: the pyridine ring, the pyrimidine core, and the 4-yl-methanol group. The pyridine's nitrogen atom often serves as a crucial hydrogen bond acceptor, anchoring the molecule within the hinge region of a kinase's ATP-binding pocket.[5] The pyrimidine core acts as a stable, planar scaffold from which various substituents can be projected to explore different sub-pockets of the target enzyme, while the methanol linker provides an additional hydrogen bonding opportunity and a vector for further chemical exploration.

Caption: Core structure and key interaction regions of the scaffold.

Comparative Analysis of Structure-Activity Relationships

The biological activity of these analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR based on modifications to each key component.

Modifications of the Pyrimidine Core

The pyrimidine ring is a hotbed for substitution, and modifications here profoundly impact target specificity and potency. Research into related pyrimidine derivatives shows that substitutions at the C5 and C6 positions are particularly influential.

  • Substitution at the C6-position: Attaching amino groups at this position, particularly those with side chains capable of forming additional hydrogen bonds, can significantly enhance potency. For instance, in a series of ROS1 kinase inhibitors, the introduction of a (2-morpholinoethyl)amino group at the C6-position of a related pyrimidin-4-yl-ethanol scaffold was found to be highly favorable.[6] This is likely due to the morpholine group reaching into a solvent-exposed region or forming favorable interactions with nearby amino acid residues.

  • Substitution at the C5-position: The C5 position is often modified to influence the electronic properties of the ring or to introduce groups that can probe deeper into the ATP binding site. In a series of 2-(pyridin-2-yl) pyrimidine derivatives designed as anti-fibrotic agents, the introduction of a carbamoyl group at the C5 position was a key feature for activity.[7] Further substitution on the carbamoyl's phenyl ring demonstrated that electron-donating groups (e.g., -CH3) and electron-withdrawing groups (e.g., -F, -Cl) could fine-tune the activity, with para-tolyl and difluorophenyl substitutions yielding compounds with the best profiles.[7]

Modifications of the Methanol Linker

The seemingly simple hydroxyl group is a critical interaction point. Its ability to act as both a hydrogen bond donor and acceptor allows for versatile binding.

  • Extension of the Linker: Extending the methanol to an ethanol linker has been explored. In the development of ROS1 kinase inhibitors, the (R)-ethanol configuration was often preferred, suggesting a specific stereochemical requirement within the kinase active site for optimal binding.[6] This highlights the importance of the spatial orientation of the hydroxyl group.

  • Conversion to a Ketone: The corresponding ethanone derivatives often serve as synthetic precursors to the ethanol analogs.[6] While sometimes active, the reduction to the alcohol is generally a potency-enhancing modification, underscoring the value of the hydrogen-bonding capacity of the -OH group.

Modifications of the Pyridine Ring

While the pyridine nitrogen's role in hinge binding is often conserved, substitutions on the pyridine ring can modulate selectivity and physicochemical properties.

  • Positional Isomers: The position of the nitrogen within the pyridine ring is critical. The 2-pyridyl isomer is most commonly reported, as it optimally positions the nitrogen to interact with the kinase hinge region. Other isomers, such as 3-pyridyl or 4-pyridyl, would alter the geometry of this key interaction and often result in reduced activity unless other parts of the molecule compensate.[5][6]

  • Ring Substitution: Adding substituents to the pyridine ring itself can be a strategy to gain selectivity against different kinases or to improve properties like solubility. For example, in the development of TRPV3 antagonists, a (pyridin-2-yl)methanol moiety was a key feature, and further optimization involved substitutions on other parts of the molecule to enhance ADME properties.[8]

Quantitative Comparison of Biological Activity

To provide a clear comparison, the following table summarizes the reported biological activities of representative analogs. The data is compiled from various studies and showcases how structural modifications translate into quantitative differences in potency.

Analog Class / Modification Target Kinase / Cell Line Reported Activity (IC50) Reference
Pyrrolo[2,3-d]pyrimidine Core EGFR, VEGFR-2, Her2, CDK2 / HepG229 - 59 µM[3]
Pyrazolo[3,4-d]pyrimidine Core Not Specified / MCF-7 (Breast)11 - 12 µM[3]
N-trisubstituted Pyrimidine Core Aurora A Kinase / U937 (Leukemia)0.0071 µM (7.1 nM)[3]
Pyrimidin-4-yl-ethanol Analog ROS1 KinasePotent Inhibition (specific IC50 not provided in abstract)[6]
2-(Pyridin-2-yl)pyrimidine-5-carboxamide Anti-fibrotic / HSC-T6 cells45.69 µM (12m)[7]
2-(Pyridin-2-yl)pyrimidine-5-carboxamide Anti-fibrotic / HSC-T6 cells45.81 µM (12q)[7]

Note: This table presents a selection of reported IC50 values to illustrate the impact of scaffold variations. For a comprehensive understanding, please refer to the cited literature.

Mechanism of Action: Targeting Oncogenic Signaling

The primary anticancer effects of these derivatives are rooted in their ability to function as ATP-competitive inhibitors of protein kinases.[9] By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive cell growth, proliferation, and survival.[3][10]

Kinase_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, ROS1) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor [2-(Pyridin-2-yl)pyrimidin-4-yl] methanol Analog Inhibitor->RTK Inhibitor->RAF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: Inhibition of a typical kinase signaling cascade by the analogs.

Experimental Protocols: A Guide to Synthesis and Evaluation

Trustworthy and reproducible data is the bedrock of scientific integrity. The following protocols provide detailed, self-validating methodologies for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of a [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Analog

This protocol describes a common synthetic route, which involves the construction of the pyrimidine ring followed by reduction of a precursor to the final methanol derivative.

Rationale: This multi-step synthesis allows for the late-stage introduction of diversity elements. The final NaBH4 reduction is a mild and effective method for converting a ketone or ester to the primary alcohol without disturbing the heterocyclic core.

Step-by-Step Methodology:

  • Pyrimidine Ring Formation: React a suitable pyridine-containing precursor, such as 2-amidinopyridine, with a β-ketoester (e.g., ethyl 2-acetyl-3-oxobutanoate) under basic conditions (e.g., sodium ethoxide in ethanol). Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of starting materials.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a weak acid (e.g., acetic acid) and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Reduction to Methanol: Dissolve the purified pyrimidine precursor (e.g., a 4-ester or 4-ketone derivative) in a suitable solvent like methanol or ethanol.

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH4) portion-wise over 15 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring and Quenching: Stir the reaction at room temperature for 1-2 hours, monitoring its progress by TLC. Once complete, carefully quench the reaction by the slow addition of water or acetone at 0°C.

  • Final Isolation: Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry, and concentrate. The resulting solid or oil can be further purified by recrystallization or chromatography to yield the final [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol analog.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the in vitro potency (IC50) of compounds against a target protein kinase.[4]

Rationale: This assay quantifies the amount of ATP remaining after a kinase reaction. An effective inhibitor will prevent ATP consumption, resulting in a higher luminescence signal. This provides a robust and high-throughput method for determining inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer (containing appropriate concentrations of DTT, MgCl2, and a surfactant like Brij-35).

  • Enzyme and Substrate Addition: In a white, opaque 384-well plate, add 5 µL of the diluted compound solution. To this, add 5 µL of a solution containing the target kinase and its specific substrate peptide in assay buffer.

  • Initiation of Kinase Reaction: Initiate the reaction by adding 10 µL of an ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.

  • Reaction Termination and Signal Detection: Stop the kinase reaction by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the reaction environment and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Allow the plate to incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold represents a versatile and highly tractable platform for the development of potent kinase inhibitors.[3] The structure-activity relationship is finely balanced, with modifications to the pyrimidine core, particularly at the C5 and C6 positions, offering significant opportunities to enhance potency and modulate selectivity. The stereochemistry and nature of the C4-linker are also critical for optimizing interactions within the enzyme's active site.

Future research should focus on exploring more diverse substitutions on both the pyridine and pyrimidine rings to develop inhibitors with novel selectivity profiles against less-explored kinases. Furthermore, fusing the core pyrimidine ring with other heterocyclic systems remains a promising strategy for creating next-generation inhibitors with improved pharmacokinetic properties and the ability to overcome clinical resistance.[4][11] The data and protocols presented in this guide provide a solid foundation for researchers to build upon, accelerating the discovery of new therapeutic agents based on this powerful chemical scaffold.

References

  • The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide - Benchchem.
  • Full article: Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - Taylor & Francis.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed.
  • Substituted 2-Pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - ResearchGate.
  • Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry.
  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs - Benchchem.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI.
  • Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed.
  • Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones - RSC Publishing.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry.
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment - Digital Commons @ Michigan Tech.
  • Structure-Activity Relationship of 6-Methyl-2-(pyridin-4-yl)-1H-indole Analogs - Benchchem.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.

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Validation

A Senior Application Scientist’s Guide to Catalyst Efficacy in Pyridopyrimidine Synthesis

The sustainable synthesis of bioactive molecules is a critical frontier in modern medicinal chemistry. Pyridopyrimidine derivatives are privileged scaffolds, frequently utilized in drug discovery as kinase inhibitors, an...

Author: BenchChem Technical Support Team. Date: March 2026

The sustainable synthesis of bioactive molecules is a critical frontier in modern medicinal chemistry. Pyridopyrimidine derivatives are privileged scaffolds, frequently utilized in drug discovery as kinase inhibitors, antimicrobial agents, and metabolic disease modulators. Traditionally, the assembly of these complex nitrogen-rich heterocycles relied on harsh conditions, toxic solvents, and difficult-to-recover homogeneous catalysts.

As a Senior Application Scientist, I have evaluated numerous synthetic pipelines. The evolution of multicomponent reactions (MCRs) has shifted the paradigm toward green chemistry, utilizing advanced heterogeneous systems like magnetic nanocatalysts and ionic liquids. This guide objectively compares the efficacy of different catalytic systems for pyridopyrimidine synthesis, providing the mechanistic causality and self-validating experimental protocols necessary to optimize your workflows.

Mechanistic Causality in Multicomponent Synthesis

To evaluate a catalyst, we must first understand the chemical logic it governs. The one-pot synthesis of pyridopyrimidines from an aldehyde, an active methylene compound (e.g., malononitrile or barbituric acid), and an amine (e.g., ammonium acetate or 6-aminouracil) is a cascade reaction.

The catalyst primarily lowers the activation energy for the initial Knoevenagel condensation , forming a highly reactive heterodiene intermediate. Subsequently, the catalyst facilitates a Michael-type addition of the amine, followed by intramolecular cyclization and dehydration [1]. Acidic sites (Brønsted or Lewis) are crucial here; they polarize the carbonyl groups, making them more susceptible to nucleophilic attack.

MechanisticPathway A Aldehyde + Active Methylene B Knoevenagel Condensation A->B Catalyst C Heterodiene Intermediate B->C E Michael-type Addition C->E D Amine / Uracil Source D->E F Cyclization & Dehydration E->F Heat/Solvent G Pyridopyrimidine Scaffold F->G

Catalytic mechanism of multicomponent pyridopyrimidine synthesis.

Comparative Efficacy of Catalytic Systems

The choice of catalyst dictates not only the yield but also the environmental footprint and downstream purification efforts.

A. Magnetic Nanocatalysts (The Modern Gold Standard)

Nanocatalysts like Fe3O4@S-COF (sulfonated covalent organic frameworks on iron oxide) and Fe3O4–ZnO–NH2–PW12O40 represent the pinnacle of current synthetic methodology. The causality behind their superior performance lies in their massive specific surface area and tunable porosity, which ensures a uniform distribution of active acidic sites (e.g., –SO3H)[2]. Furthermore, the magnetic iron core allows for rapid, decantation-free recovery using an external magnet, preventing product contamination and enabling extensive reusability[3].

B. Solid Heteropolyacids

Salts like AlxH3-xPW12O40 possess both Brønsted and Lewis acid sites. Increasing the aluminum content enhances the surface area and Lewis acidity, driving yields above 90%[4]. While effective and eco-friendly, they often require longer reaction times and filtration steps compared to magnetic nanoparticles.

C. Homogeneous Brønsted Acids (e.g., p-TSA)

Traditional catalysts like p-toluenesulfonic acid (p-TSA) in THF or water accelerate condensation reactions effectively (yielding up to 95%)[5]. However, as homogeneous catalysts, they are difficult to recover, leading to higher waste generation and challenging purification phases.

D. Catalyst-Free Aqueous Systems

Recent advancements have demonstrated that pyridopyrimidines can be synthesized in water without any transition metal or acid catalyst[4]. The reaction is driven entirely by the hydrophobic effect —water forces the organic substrates together, increasing their effective molarity and driving the condensation forward at reflux temperatures (70°C)[6]. While highly sustainable, this method typically yields slightly lower conversions and requires longer reaction times.

Quantitative Performance Analysis

The following table synthesizes experimental data from recent literature, providing an objective comparison of these systems:

Catalyst SystemCatalyst TypeSolventTemp (°C)TimeYield (%)Reusability
Fe3O4@S-COF Magnetic NanocatalystWaterRT (25)< 10 min90–98%> 7 cycles
Fe3O4-ZnO-NH2-PW12O40 Magnetic NanocatalystWater65 / US*< 30 min> 90%Excellent
AlxH3-xPW12O40 Solid HeteropolyacidEthanolMild1–3 h> 90%~ 5 cycles
p-TSA Homogeneous AcidTHF / H2OReflux2–4 h62–95%Poor
Catalyst-Free NoneWater70 (Reflux)2–5 h77–89%N/A

*US = Ultrasound irradiation assisted.

Self-Validating Experimental Protocol: Magnetic Nanocatalyst Workflow

To ensure reproducibility, I have structured a self-validating protocol utilizing the high-performance Fe3O4@S-COF system[2]. This workflow is designed to minimize solvent waste while maximizing throughput.

ExperimentalWorkflow Step1 1. Reagent Preparation (Aldehyde, Amine, Malononitrile) Step2 2. Catalyst Addition (e.g., Fe3O4@S-COF, 5 mg) Step1->Step2 Step3 3. Reaction Execution (H2O, Room Temp, 5-10 min) Step2->Step3 Step4 4. Magnetic Separation (External Magnet Application) Step3->Step4 TLC Validation Step5 5. Product Purification (Recrystallization in EtOH) Step4->Step5 Supernatant Step6 6. Catalyst Regeneration (Wash with THF/EtOH, Dry at 25°C) Step4->Step6 Recovered Catalyst Step6->Step2 Reuse (>7 cycles)

Step-by-step experimental workflow using a magnetic nanocatalyst.
Step-by-Step Methodology:
  • Reagent Assembly: In a 10 mL round-bottom flask, combine 1.0 mmol of the target aromatic aldehyde, 1.0 mmol of malononitrile (or barbituric acid), and 1.3 mmol of ammonium acetate.

  • Solvent & Catalyst Introduction: Add 3.0 mL of deionized water, followed by exactly 5.0 mg of the Fe3O4@S-COF nanocomposite[2].

  • Reaction Execution: Stir the mixture at room temperature (25°C). The high specific surface area of the COF shell will rapidly drive the reaction to completion (typically 5–10 minutes).

  • In-Line Validation (Crucial): Monitor the reaction via Thin-Layer Chromatography (TLC) using an EtOAc:Hexane (3:7) mobile phase. The reaction is complete when the distinct aldehyde spot entirely disappears.

  • Magnetic Separation: Place an external neodymium magnet against the flask wall. The black catalyst particles will instantly aggregate. Decant the clear aqueous supernatant containing the crude product.

  • Purification & Post-Validation: Recrystallize the crude product from hot ethanol. Validate the final structure via 1 H NMR (DMSO- d6​ )—look for the disappearance of the aldehyde proton ( δ 9.8–10.2 ppm) and the emergence of the pyrimidine N-H protons.

  • Catalyst Regeneration: Wash the magnetically retained catalyst twice with tetrahydrofuran (THF) and ethanol to strip unreacted monomers. Dry at 25°C for the next run[2].

Troubleshooting & Optimization Logic

When scaling or modifying these reactions, understanding the causality behind physical parameters is essential:

  • Solvent Polarity: Why water? Beyond green chemistry, water's high dielectric constant and cohesive energy density create a strong hydrophobic effect that packs the organic reagents into tight, highly concentrated micro-droplets, accelerating the MCR. If you are performing downstream alkylation of the synthesized pyridopyrimidine, switch to a polar aprotic solvent like DMF to enhance nucleophilic substitution[5].

  • Temperature Control: While nanocatalysts operate efficiently at room temperature, catalyst-free or heteropolyacid systems require refluxing (60–80°C). Heat provides the necessary kinetic energy to overcome the activation barrier of the final dehydration/cyclization step. If your yield is stalling at the intermediate stage, an incremental temperature bump is the logical first troubleshooting step[5].

  • Steric Hindrance: If using ortho-substituted aromatic aldehydes, expect a slight drop in yield (or an increase in required reaction time) across all catalytic systems due to steric clash during the Knoevenagel condensation phase.

References

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of Pyridinyl-Pyrimidine Based Kinase Inhibitors: A Case Study of PF-03814735

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a pyridinyl group, these compounds exhibit a remarkable ability to targe...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a pyridinyl group, these compounds exhibit a remarkable ability to target key enzymes in cellular signaling pathways, particularly protein kinases. This guide provides an in-depth comparison of the in vitro and in vivo activities of a prominent pyridinyl-pyrimidine derivative, PF-03814735, a potent inhibitor of Aurora kinases. By examining the journey of this compound from the laboratory bench to preclinical and clinical studies, we can elucidate the critical interplay between molecular potency and physiological response, offering valuable insights for researchers and drug development professionals.

Introduction to PF-03814735: A Potent Aurora Kinase Inhibitor

PF-03814735 is a small molecule inhibitor that targets Aurora kinases A and B, serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][2] Overexpression of Aurora kinases is a common feature in many human cancers, making them an attractive target for anticancer therapy.[1][2] PF-03814735 was developed as an orally bioavailable, ATP-competitive inhibitor and has undergone extensive preclinical and clinical evaluation.[1][2][3] This guide will dissect its activity profile, from enzymatic inhibition and cellular effects to its performance in animal models and human clinical trials.

In Vitro Activity of PF-03814735: Potency at the Molecular and Cellular Level

The in vitro evaluation of a compound like PF-03814735 is the foundational step in characterizing its therapeutic potential. These studies assess its direct interaction with the target enzyme and its effects on cultured cancer cells.

Enzymatic Inhibition

In biochemical assays using recombinant enzymes, PF-03814735 demonstrated high potency against Aurora kinases A and B, with IC50 values in the low nanomolar range.[1][3][4][5] This indicates a strong and specific binding to the active site of the kinases.

Kinase TargetIC50 (nmol/L)
Aurora A5
Aurora B0.8

Table 1: Enzymatic inhibitory potency of PF-03814735 against Aurora kinases A and B.[1][3][4][5]

Further kinase profiling revealed that while PF-03814735 is most potent against Aurora kinases, it also exhibits inhibitory activity against other kinases at higher concentrations, including Flt1, FAK, TrkA, Met, and FGFR1.[1] This broader specificity is an important consideration for understanding its overall cellular effects and potential off-target toxicities.

Cellular Effects

In cell-based assays, PF-03814735 effectively inhibited the proliferation of a wide range of human tumor cell lines.[3] This anti-proliferative activity is a direct consequence of its inhibition of Aurora kinases within the cellular environment. The key cellular effects include:

  • Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B inhibition is the reduction of phosphorylation of its substrate, histone H3. PF-03814735 treatment in cancer cell lines led to a dose-dependent decrease in phospho-histone H3 levels.[2][6]

  • Cell Cycle Arrest and Polyploidy: By inhibiting Aurora kinases, PF-03814735 disrupts the proper execution of mitosis. This leads to a failure of cytokinesis (cell division), resulting in the formation of large, polyploid cells with multiple nuclei.[2]

  • Induction of Apoptosis: Prolonged inhibition of mitosis ultimately triggers programmed cell death, or apoptosis, contributing to the compound's anticancer effect.

The cellular potency of PF-03814735 was demonstrated in various cancer cell lines, with small cell lung cancer (SCLC) and colon cancer lines showing particular sensitivity.[6]

In Vivo Activity of PF-03814735: Efficacy and Pharmacodynamics in Living Systems

While in vitro studies establish the intrinsic potency of a compound, in vivo studies are crucial to determine its therapeutic efficacy and safety in a complex biological system.

Preclinical Xenograft Models

In mouse xenograft models, where human tumors are grown in immunocompromised mice, orally administered PF-03814735 demonstrated significant tumor growth inhibition.[1][2] The efficacy in these models was correlated with the pharmacodynamic effect of reduced phospho-histone H3 levels in the tumor tissue, confirming target engagement in vivo.[1][2] Studies also showed that PF-03814735 could enhance the antitumor activity of other chemotherapeutic agents like docetaxel when used in combination.[2]

Clinical Evaluation

PF-03814735 advanced to a Phase I clinical trial in patients with advanced solid tumors.[7] The study established the maximum tolerated dose and characterized its pharmacokinetic profile. Key findings from the clinical trial include:

  • Pharmacokinetics: The compound was rapidly absorbed after oral administration and exhibited a half-life of 14.4 to 23.6 hours.[7]

  • Pharmacodynamics: A decrease in histone H3 phosphorylation was observed in tumor tissues from the majority of evaluated patients, confirming that the drug was reaching its target and exerting its intended biological effect.[7]

  • Clinical Activity: While the antitumor activity was limited, nineteen patients achieved stable disease, with four experiencing prolonged disease stabilization.[7]

Comparative Analysis: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

The journey of PF-03814735 from the lab to the clinic highlights the critical differences and correlations between in vitro and in vivo data.

FeatureIn Vitro FindingsIn Vivo Findings
Potency Low nanomolar IC50 against Aurora kinases.Effective doses in the mg/kg range in mice.
Target Engagement Reduced phospho-histone H3 in cell lines.Reduced phospho-histone H3 in xenograft tumors and patient biopsies.
Efficacy Potent inhibition of cell proliferation across multiple cancer cell lines.Significant tumor growth inhibition in xenograft models; stable disease in some patients.
Selectivity Inhibition of other kinases at higher concentrations.Tolerable safety profile at therapeutic doses, though off-target effects contribute to dose-limiting toxicities.

The potent enzymatic and cellular activity observed in vitro was a prerequisite for its in vivo efficacy. The consistent observation of phospho-histone H3 reduction both in vitro and in vivo provides a strong biomarker for target engagement. However, the translation of high in vitro potency to clinical efficacy is not always linear. Factors such as drug metabolism, tissue distribution, and tumor heterogeneity in patients can influence the therapeutic outcome. The modest clinical activity of PF-03814735, despite its potent preclinical profile, underscores the challenges of oncology drug development.

Alternative Pyridinyl-Pyrimidine Based Kinase Inhibitors

The pyridinyl-pyrimidine scaffold is a versatile platform for developing inhibitors against various kinases. For instance, ETP-45658 is another compound from this class that acts as a PI 3-kinase inhibitor.[8] It has also been shown to inhibit DNA-PK and mTOR.[8] Like PF-03814735, ETP-45658 has demonstrated anti-proliferative effects in cancer cell lines in vitro and has been evaluated in vivo, where it was shown to reduce Akt phosphorylation levels.[9] The development of multiple kinase inhibitors based on the same core structure highlights the adaptability of this chemical scaffold in targeting different components of the kinome.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the IC50 of a compound against a specific kinase.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution.

  • Compound Dilution: Serially dilute the test compound (e.g., PF-03814735) in DMSO and then in assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of ATP remaining after the reaction. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Kinase, Substrate, & Compound to Plate P1->A1 P2 Prepare Kinase, Substrate, & ATP Solutions P2->A1 P3 Serially Dilute Test Compound P3->A1 A2 Add ATP to Initiate Reaction A1->A2 A3 Incubate at Room Temperature A2->A3 A4 Add Luminescent Detection Reagent A3->A4 A5 Measure Luminescence A4->A5 D1 Plot % Inhibition vs. Concentration A5->D1 D2 Calculate IC50 D1->D2

Caption: Workflow for an in vitro luminescent kinase assay.

Cell Proliferation (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage) and vehicle control according to a defined schedule and dose.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., western blot for phospho-histone H3).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess treatment efficacy.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis S1 Inject Cancer Cells into Mice S2 Monitor Tumor Growth S1->S2 S3 Randomize Mice into Groups S2->S3 T1 Administer Compound/Vehicle S3->T1 T2 Measure Tumor Volume & Body Weight T1->T2 Repeatedly E1 Excise Tumors for Biomarker Analysis T1->E1 E2 Analyze Tumor Growth Data T2->E2

Caption: Workflow for an in vivo xenograft study.

Conclusion

The case of PF-03814735 provides a compelling narrative of the journey of a targeted therapeutic from concept to clinical evaluation. The strong correlation between its in vitro and in vivo pharmacodynamic effects validates the mechanism of action and the utility of biomarkers in drug development. However, the modest clinical efficacy also serves as a reminder of the complexities of translating preclinical findings to patient outcomes. The pyridinyl-pyrimidine scaffold remains a fertile ground for the discovery of new kinase inhibitors, and the lessons learned from compounds like PF-03814735 will undoubtedly guide future drug discovery efforts.

References

  • Jani, J. P., et al. (2010). PF-03814735, an Orally Bioavailable Small Molecule Aurora Kinase Inhibitor for Cancer Therapy. Molecular Cancer Therapeutics, 9(4), 883–894. [Link]

  • Jani, J. P., et al. (2010). PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy. PubMed, 9(4), 883-94. [Link]

  • De-la-Roche, M., et al. (2019). Toward In Vitro Epigenetic Drug Design for Thyroid Cancer: The Promise of PF-03814735, an Aurora Kinase Inhibitor. PubMed, 20(10), 2538. [Link]

  • AdooQ Bioscience. (n.d.). PF-03814735. Retrieved from [Link]

  • Park, S., et al. (2023). Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer. MDPI, 24(2), 1155. [Link]

  • Gopal, Y. N. V., et al. (2012). An integrated genomic approach to identify predictive biomarkers of response to the aurora kinase inhibitor PF-03814735. PubMed, 11(3), 710-9. [Link]

  • Busaidy, N. L., et al. (2011). Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor PF-03814735 in advanced solid tumours. PubMed, 22(10), 1970-8. [Link]

  • Ashton, S., et al. (2016). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. Science Translational Medicine, 8(325), 325ra17. [Link]

  • ResearchGate. (n.d.). Cellular response to ETP-45658. Retrieved from [Link]

  • Gu, Y. F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI, 25(22), 5226. [Link]

  • Taylor & Francis Online. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 448-454. [Link]

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Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of Pyridinylpyrimidine-Based Inhibitors

For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. This guide provides an in-depth comparison of the cross-reactivity profiles of pyridinylpyrimidine-b...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. This guide provides an in-depth comparison of the cross-reactivity profiles of pyridinylpyrimidine-based inhibitors, offering supporting experimental data and methodologies to ensure robust and reliable findings.

Introduction: The Significance of Selectivity

Pyridinylpyrimidine-based molecules are a cornerstone in the development of kinase inhibitors, with prominent examples including imatinib and nilotinib, which have revolutionized cancer therapy. Their efficacy is, however, intrinsically linked to their selectivity—the ability to inhibit the intended target kinase without engaging other kinases, which can lead to off-target effects and toxicity. Therefore, rigorous cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of preclinical drug development.

This guide will explore the cross-reactivity of several pyridinylpyrimidine-based inhibitors, detail the experimental workflows for their profiling, and provide a framework for interpreting the resulting data.

Comparative Cross-Reactivity Profiles

The selectivity of pyridinylpyrimidine-based inhibitors can vary significantly. Below is a comparative analysis of several well-characterized inhibitors against a panel of kinases. The data is presented as the dissociation constant (Kd) or IC50 values, with lower values indicating higher affinity and potency.

Table 1: Comparative Kinase Inhibition Profile
InhibitorPrimary Target(s)Key Off-Targets
Imatinib ABL, KIT, PDGFRA/BSRC family kinases (LCK, SRC), DDR1, NQO2
Nilotinib ABL, KIT, PDGFRA/BDDR1, DDR2, NQO2
Ponatinib ABL (incl. T315I mut.)VEGFR, FGFR, SRC family kinases
Bafetinib LYN, FYN, ABLSRC family kinases

Experimental Workflows for Cross-Reactivity Profiling

A multi-faceted approach is essential for accurately determining the cross-reactivity profile of an inhibitor. Here, we detail two critical experimental workflows.

Large-Scale Kinase Panel Screening

This high-throughput method provides a broad overview of an inhibitor's selectivity across the human kinome.

  • Compound Preparation: The inhibitor is serially diluted to create a concentration gradient.

  • Kinase Panel: A recombinant panel of human kinases is utilized.

  • Binding Assay: The affinity of the inhibitor for each kinase is measured, often using techniques like fluorescence polarization or surface plasmon resonance.

  • Data Analysis: The dissociation constant (Kd) is calculated for each kinase-inhibitor interaction, and a selectivity profile is generated.

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis a Serial Dilution of Inhibitor b Incubate with Kinase Panel a->b Add to Kinases c Measure Binding Affinity b->c Assay Signal d Calculate Kd Values c->d Raw Data e Generate Selectivity Profile d->e Interpret Data

Caption: Workflow for large-scale kinase panel screening.

Cell-Based Target Engagement and Pathway Analysis

Cell-based assays are crucial for confirming target engagement in a physiological context and assessing the downstream effects of inhibition.

  • Cell Line Selection: Choose cell lines that express the target kinase and relevant downstream signaling proteins.

  • Inhibitor Treatment: Treat cells with the inhibitor at various concentrations.

  • Target Engagement: Assess the direct binding of the inhibitor to the target kinase in cells using techniques like the Cellular Thermal Shift Assay (CETSA).

  • Pathway Analysis: Analyze the phosphorylation status of downstream substrates via Western blotting or phospho-proteomics to confirm functional inhibition.

Caption: Inhibition of a target kinase and its downstream signaling.

Interpreting the Data: A Holistic Approach

The data generated from these assays must be interpreted in concert. A potent inhibitor will exhibit low Kd or IC50 values for its intended target. Off-targets are identified as other kinases that bind the inhibitor with high affinity.

For instance, while imatinib is a potent inhibitor of ABL kinase, it also demonstrates significant affinity for KIT and PDGFRA/B, which contributes to its therapeutic efficacy in different cancers. However, its inhibition of SRC family kinases is considered an off-target effect that may contribute to side effects. In contrast, nilotinib shows higher selectivity for ABL and less activity against SRC family kinases compared to imatinib.

The ultimate goal is to build a comprehensive "selectivity profile" that guides further preclinical and clinical development, enabling the prediction of both efficacy and potential toxicity.

References

  • Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood, 112(13), 4808–4817. [Link]

  • Krystal, G. W., Honsawek, S., Litz, J., & Buchdunger, E. (2000). The selective tyrosine kinase inhibitor STI571 inhibits KIT signal transduction and growth of KIT-positive cells. Leukemia, 14(12), 2056–2064. [Link]

  • Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Characterization of AMN107, a selective inhibitor of wild-type and mutant Bcr-Abl. Cancer Cell, 7(2), 129–141. [Link]

Comparative

A Senior Application Scientist's Guide to Comparative Docking Analysis of Pyridinylpyrimidine Derivatives

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking analysis of pyridinylpyrimidine derivatives. It is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking analysis of pyridinylpyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the binding characteristics of these compounds against key protein targets. We will move beyond a simple recitation of steps to explore the scientific rationale behind each methodological choice, ensuring a robust and reproducible computational workflow.

Introduction: The Therapeutic Potential of Pyridinylpyrimidines and the Role of In Silico Analysis

Pyridinylpyrimidine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling proteins.[1][2][3] A prominent example is their application as inhibitors of mitogen-activated protein kinases (MAPKs), such as p38 MAPK, and other kinases like B-Raf, which are critical regulators of cellular processes including inflammation and cell proliferation.[4][5][6] Dysregulation of these pathways is implicated in a host of diseases, from inflammatory disorders to various cancers.[4][7][8]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[9] This in silico approach provides invaluable insights into binding affinity and interaction patterns, guiding the rational design and optimization of new therapeutic agents.[10] A comparative docking analysis allows for the systematic evaluation of a series of derivatives, enabling us to rank them based on their predicted binding efficacy and understand the structure-activity relationships (SAR) that govern their interaction with the target.

This guide will detail a rigorous workflow for comparing pyridinylpyrimidine derivatives, focusing on p38α MAPK and B-Raf(V600E) as exemplary kinase targets.

The Scientific Framework: A Validated Docking Protocol

The credibility of any docking study hinges on a meticulously validated protocol. Our approach is designed as a self-validating system, incorporating steps to ensure the methodology can reliably reproduce experimentally observed binding modes.

Foundational Principle: Protocol Validation

Before screening our derivatives, we must first validate the docking protocol. This is typically achieved by redocking the co-crystallized ligand back into the active site of the protein.[11][12][13] A successful validation is generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[11][13][14] This critical step confirms that the chosen docking parameters and scoring function can accurately replicate a known binding conformation.

Experimental Workflow Overview

The entire computational process can be visualized as a sequential workflow, from initial data retrieval to final analysis. Each stage is crucial for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection & Retrieval (e.g., from PDB) ProteinPrep 3. Protein Structure Preparation (Add Hydrogens, Remove Water) PDB->ProteinPrep LigandPrep 2. Ligand Structure Preparation (2D to 3D, Energy Minimization) Docking 6. Docking of Derivatives (Generate Binding Poses) LigandPrep->Docking GridGen 4. Grid Box Generation (Define Binding Site) ProteinPrep->GridGen Validation 5. Protocol Validation (Redock Native Ligand, RMSD < 2.0 Å) GridGen->Validation Validation->Docking Scoring 7. Pose Analysis & Scoring (Binding Energy, Interactions) Docking->Scoring Comparison 8. Comparative Analysis (Rank Derivatives, SAR) Scoring->Comparison

Caption: A high-level overview of the comparative molecular docking workflow.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for conducting the comparative analysis. We will use AutoDock Vina, a widely-used and freely available docking program, as our reference software.

Protocol 1: Target and Ligand Preparation

Objective: To prepare the protein receptor and pyridinylpyrimidine ligands for docking.

Rationale: Raw structural files from databases like the Protein Data Bank (PDB) are not immediately ready for docking. They require processing to add missing atoms (like hydrogens), remove non-essential molecules (like water), and assign correct charges. Ligands, often designed in 2D, must be converted to 3D structures and their energy minimized to achieve a stable conformation.

Materials:

  • Protein PDB files: p38α MAPK (e.g., PDB ID: 1A9U) and B-Raf (e.g., PDB ID: 4H58)

  • Ligand structures (SDF or MOL2 files)

  • Software: UCSF Chimera, AutoDock Tools (ADT)

Procedure:

  • Target Preparation: a. Launch UCSF Chimera and open the downloaded PDB file (e.g., 1A9U). b. Remove solvent molecules: Select > Structure > Solvent, then Actions > Atoms/Bonds > delete. c. Remove any non-essential co-factors or secondary ligands. Retain the primary co-crystallized ligand for the validation step. d. Add hydrogens to the protein: Tools > Structure Editing > AddH. Choose the appropriate protonation states. e. Add charges: Tools > Structure Editing > Add Charge. Use the AMBER ff14SB force field. f. Save the cleaned protein structure as a PDB file.

  • Ligand Preparation: a. Open the ligand file in a molecular editor or UCSF Chimera. b. If starting from a 2D structure, generate a 3D conformation. c. Add hydrogens and compute Gasteiger charges using ADT. d. Perform energy minimization to obtain a low-energy conformation. The MMFF94 force field is a suitable choice for drug-like molecules. e. Save the prepared ligands in the PDBQT format required by AutoDock Vina.

Protocol 2: Docking Simulation and Validation

Objective: To validate the docking protocol and then perform docking simulations for the derivative library.

Rationale: The docking grid defines the three-dimensional space in the protein's active site where the ligand is allowed to search for favorable binding poses.[10] The size and center of this grid are critical parameters. As mentioned, validation by redocking the native ligand is essential to build confidence in the predictive power of the simulation.[11][13]

Materials:

  • Prepared protein and ligand PDBQT files

  • Software: AutoDock Tools (ADT), AutoDock Vina

Procedure:

  • Grid Box Generation (using ADT): a. Load the prepared protein PDBQT file into ADT. b. Identify the active site by selecting the co-crystallized ligand from the validation structure. c. Navigate to Grid > Grid Box. d. Adjust the grid box dimensions to encompass the entire active site with a buffer of ~4-5 Å in each dimension. A typical size might be 60x60x60 points with 0.375 Å spacing. e. Record the grid center coordinates and dimensions.

  • Protocol Validation: a. Create a configuration file (conf.txt) for AutoDock Vina specifying the receptor, the native ligand, the grid center coordinates, and dimensions. b. Execute the docking run from the command line: vina --config conf.txt --log log.txt c. Analyze the output poses. Load the original crystal structure and the top-ranked docked pose into UCSF Chimera. d. Superimpose the protein backbones and calculate the RMSD between the heavy atoms of the native ligand and the docked pose. e. Criterion for Success: An RMSD value < 2.0 Å validates the protocol.[11][13]

  • Comparative Docking of Derivatives: a. Once validated, use the same grid parameters to dock each pyridinylpyrimidine derivative. b. Automate this process using a simple shell script to loop through your library of ligand files. c. Collect the output files, which contain the binding poses and their corresponding binding affinity scores (in kcal/mol).

Results: A Comparative Analysis

The primary outputs of a docking study are the binding affinity scores and the predicted binding poses. This data should be organized systematically for clear comparison.

Binding Affinity Comparison

Summarize the docking scores for each derivative against the selected targets in a table. The binding affinity, reported by AutoDock Vina, is a negative value where a more negative number indicates a stronger predicted binding.

Table 1: Comparative Docking Scores of Pyridinylpyrimidine Derivatives against Kinase Targets

Derivative IDScaffold Modificationp38α MAPK Binding Affinity (kcal/mol)B-Raf(V600E) Binding Affinity (kcal/mol)
Reference N/A (SB203580)-9.8N/A
PYR-001 4-Fluorophenyl-10.2-9.5
PYR-002 4-Chlorophenyl-10.5-9.9
PYR-003 3,4-Dichlorophenyl-11.1-10.3
PYR-004 4-Methylphenyl-9.9-9.1
PYR-005 N-morpholino-9.5-8.8

Note: Data is illustrative and serves for comparative demonstration.

Binding Mode and Interaction Analysis

Beyond the score, analyzing the specific interactions between the ligand and protein is crucial. Key interactions for kinase inhibitors often involve hydrogen bonds with the "hinge region" of the ATP-binding pocket.

Procedure for Interaction Analysis:

  • Use a visualization tool like UCSF Chimera or Discovery Studio Visualizer.

  • Load the docked complex (protein + top-ranked ligand pose).

  • Identify and map all hydrogen bonds, hydrophobic interactions, and any potential pi-stacking or salt bridges.

  • Compare the interaction patterns across the different derivatives. For example, does the addition of a halogen (like in PYR-002 and PYR-003) lead to a new favorable interaction? Does a bulkier group (PYR-005) cause a steric clash?

Table 2: Key Amino Acid Interactions for Derivative PYR-003

TargetInteracting ResidueInteraction Type
p38α MAPK Met109Hydrogen Bond
Gly110Hydrogen Bond
Leu104Hydrophobic
Val38Hydrophobic
B-Raf(V600E) Cys532Hydrogen Bond
Phe583Pi-Pi Stacking
Trp531Hydrophobic
Val471Hydrophobic

Discussion and Scientific Interpretation

The comparative data allows for a nuanced discussion of the structure-activity relationship.

  • Impact of Halogenation: As seen in the illustrative data (Table 1), the addition of chloro- and dichloro-substituents (PYR-002, PYR-003) progressively improved the predicted binding affinity for both targets. This suggests these substitutions may be engaging in favorable hydrophobic or halogen-bonding interactions within the active site.

  • Steric and Electronic Effects: The slightly lower affinity of the methyl-substituted derivative (PYR-004) compared to the halogenated ones might indicate that while the group is tolerated, it doesn't provide the same electronic advantage. The bulkier morpholino group (PYR-005) shows the lowest affinity, potentially due to a slight steric hindrance or the loss of a key interaction.

  • Target Selectivity: By comparing scores between p38 MAPK and B-Raf, we can begin to assess selectivity. While all compounds in this example show a preference for p38 MAPK, the differences in scores can guide further modifications to enhance selectivity for one target over the other, a critical aspect of modern drug design.[5]

Conclusion

This guide has outlined a robust, scientifically-grounded workflow for the comparative docking analysis of pyridinylpyrimidine derivatives. By adhering to a protocol that includes rigorous preparation and essential validation steps, researchers can generate reliable in silico data. This data, when carefully analyzed, provides powerful insights into structure-activity relationships, binding modes, and target selectivity, thereby accelerating the discovery and development of novel kinase inhibitors. The ultimate test, however, remains experimental validation, for which these computational predictions provide a strong, rational foundation.[14]

References

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  • Salmaso, V., & Moro, S. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Available from: [Link]

  • Iovine, V., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences. Available from: [Link]

  • Pawar, S. B., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences. Available from: [Link]

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  • ResearchGate. Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold. Available from: [Link]

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Validation

A Comparative Guide to the Pharmacokinetic Profiles of Novel [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol Derivatives

Introduction: The Quest for Druggability in Pyrimidine Scaffolds The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer to anti-i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Druggability in Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer to anti-infective drugs.[1][2] Its versatility and synthetic tractability make it a privileged scaffold in drug discovery.[3] Within this class, the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol (PPM) core represents a promising starting point for developing novel therapeutics. However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, primarily centered around optimizing its pharmacokinetic profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound.[4][5]

Poor metabolic stability, unfavorable distribution, or potential for drug-drug interactions (DDIs) can terminate the development of an otherwise highly potent molecule.[5] This guide provides a comprehensive comparison of the pharmacokinetic profiles of the parent PPM scaffold, PPM-00 , and three rationally designed derivatives: PPM-01 , PPM-02 , and PPM-03 . Our objective is to illustrate how subtle structural modifications can profoundly impact key ADME parameters. We will delve into the causality behind our experimental choices, provide detailed, self-validating protocols for key assays, and present a clear, data-driven comparison to guide researchers in their own drug development endeavors.

This analysis is built upon a foundation of robust in vitro assays and a conclusive in vivo study, providing a clear narrative on the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the druggability of this chemical series.

Methodology: A Multi-Faceted Approach to PK Profiling

To build a comprehensive pharmacokinetic profile, a tiered approach combining in vitro and in vivo experiments is essential.[6] The in vitro assays provide early, high-throughput data on specific ADME properties, allowing for rapid selection and optimization of candidates before progressing to more resource-intensive animal studies.[4][7]

General Experimental Workflow

The following diagram illustrates the logical flow of our pharmacokinetic evaluation process, moving from high-throughput in vitro screening to a more detailed in vivo assessment for the most promising candidates.

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetic Study A Compound Synthesis (PPM-00, 01, 02, 03) B Metabolic Stability Assay (Microsomes, Hepatocytes) A->B C Plasma Protein Binding Assay (Equilibrium Dialysis) A->C D CYP450 Inhibition Assay (Major Isoforms) A->D E Data Analysis & Candidate Selection B->E C->E D->E F Animal Dosing (IV & PO) (Sprague-Dawley Rats) E->F Promising Candidate G Serial Blood Sampling F->G H Bioanalysis (LC-MS/MS) Plasma Concentration vs. Time G->H I Pharmacokinetic Modeling (NCA) H->I J J I->J Full PK Profile (CL, Vd, t½, F%)

Caption: High-level workflow for pharmacokinetic characterization.

Metabolic Stability Assays

Expertise & Rationale: Assessing metabolic stability is crucial for predicting a drug's half-life and oral bioavailability.[8] We employ two complementary systems: liver microsomes, which are rich in Phase I Cytochrome P450 (CYP) enzymes, and primary hepatocytes, which contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism.[8] The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance.[8]

Protocol: Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound (PPM derivatives) in DMSO.

    • Prepare a 20 mg/mL stock of pooled liver microsomes (e.g., human, rat) in phosphate buffer.

    • Prepare a 10 mM NADPH stock solution in buffer.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsome stock (to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution (to a final concentration of 1 mM). A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Plasma Protein Binding (PPB) Assay

Expertise & Rationale: The extent to which a drug binds to plasma proteins like albumin governs its free concentration in the bloodstream.[9] According to the "free drug hypothesis," only the unbound fraction is available to interact with its target and exert a pharmacological effect.[9] High plasma protein binding can limit efficacy and tissue distribution. We use equilibrium dialysis, considered the gold standard for its accuracy and minimal experimental artifacts.[9][10]

Protocol: Equilibrium Dialysis

  • Device Preparation: Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10,000 Da MWCO).

  • Sample Preparation:

    • Spike blank plasma with the test compound to a final concentration of 2 µM.

    • Add the spiked plasma to one side of the membrane (the donor chamber).

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other side (the receiver chamber).

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Quantification:

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (e.g., add blank plasma to the buffer sample and PBS to the plasma sample) to ensure equivalent LC-MS/MS response.

    • Quantify the concentration of the test compound in both chambers using a validated LC-MS/MS method.

  • Calculation:

    • The percentage bound is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.

Cytochrome P450 (CYP) Inhibition Assay

Expertise & Rationale: Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions (DDIs).[11][12] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for the same enzyme, potentially leading to toxic plasma levels.[13] This assay screens our derivatives against a panel of major human CYP isoforms (e.g., CYP3A4, 2D6, 2C9) to identify potential DDI liabilities early.[14][15]

Protocol: CYP Inhibition (IC50 Determination)

  • System Setup:

    • Use human liver microsomes (HLM) as the enzyme source and isoform-specific probe substrates that produce a unique metabolite quantifiable by LC-MS/MS.

  • Incubation:

    • In a 96-well plate, incubate HLMs, the probe substrate, and a range of concentrations of the test compound (inhibitor) at 37°C.

  • Reaction Initiation:

    • Start the reaction by adding NADPH.

  • Quenching & Analysis:

    • After a short incubation period (e.g., 10 minutes), terminate the reaction with cold acetonitrile.

    • Analyze the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis:

    • Plot the rate of metabolite formation against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Results: A Comparative Pharmacokinetic Analysis

The following tables summarize the data obtained from our in vitro and in vivo evaluations of the parent compound PPM-00 and its derivatives.

Table 1: Comparative In Vitro ADME Profiles
CompoundStructure ModificationHLM Stability t½ (min)Rat Hepatocyte t½ (min)Plasma Protein Binding (%)CYP3A4 Inhibition IC50 (µM)
PPM-00 Parent Scaffold152865.2> 50
PPM-01 4-CF₃ on Pyridine489588.512.7
PPM-02 Pyridine -> Pyrazine> 120> 18055.8> 50
PPM-03 6-Morpholine on Pyrimidine122225.1> 50

Analysis of In Vitro Data:

  • PPM-00 (Parent): Exhibits moderate metabolic stability and plasma protein binding, with no significant CYP3A4 inhibition, establishing a reasonable baseline.

  • PPM-01 (Trifluoromethylated): The addition of a CF₃ group, a common strategy to block metabolic "soft spots," dramatically increased metabolic stability in both microsomes and hepatocytes.[16] This modification, however, also increased lipophilicity, leading to higher plasma protein binding and introducing moderate CYP3A4 inhibition.

  • PPM-02 (Pyrazine Isostere): Replacing the pyridine ring with a more electron-deficient pyrazine ring significantly enhanced metabolic stability, rendering it highly resistant to oxidative metabolism.[17] This is a successful example of scaffold hopping to address metabolic liabilities while favorably reducing plasma protein binding.

  • PPM-03 (Morpholine Substituted): The introduction of a polar morpholine group slightly decreased metabolic stability but drastically reduced plasma protein binding, which would increase the free fraction of the drug.

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (5 mg/kg Oral Dose)
CompoundClearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Half-life (t½) (h)Oral Bioavailability (F%)
PPM-00 35.54.12.238
PPM-01 12.16.86.565
PPM-02 8.53.57.982
PPM-03 45.22.51.115

Analysis of In Vivo Data: The in vivo results in Sprague-Dawley rats correlate well with the in vitro findings.

G cluster_outputs Key Outputs node_pk In Vivo PK Study Workflow Dosing (IV & PO) Blood Sampling (Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24h) Plasma Isolation (Centrifugation) Bioanalysis (LC-MS/MS) PK Parameter Calculation (NCA using Phoenix WinNonlin) Final Profile (CL, Vd, t½, AUC, F%) Cl Clearance (CL) node_pk:f5->Cl Vd Volume of Distribution (Vd) node_pk:f5->Vd T12 Half-life (t½) node_pk:f5->T12 F Bioavailability (F%) node_pk:f5->F

Caption: Workflow for the in vivo pharmacokinetic study and its key outputs.

  • PPM-01: The improved metabolic stability translated directly to lower clearance and a longer half-life, resulting in significantly improved oral bioavailability compared to the parent compound. The higher volume of distribution is consistent with its increased lipophilicity and plasma protein binding.

  • PPM-02: This derivative emerged as the standout candidate. It demonstrated the lowest clearance and longest half-life, consistent with its exceptional in vitro stability.[18] This led to the highest oral bioavailability (82%), making it an excellent lead for further development.

  • PPM-03: Despite its low plasma protein binding, the poor metabolic stability of this derivative led to high clearance and a very short half-life, resulting in poor oral bioavailability. This highlights that while low PPB is desirable, it cannot compensate for rapid metabolic breakdown.

Discussion and Strategic Implications

This comparative guide demonstrates the power of rational drug design in modulating pharmacokinetic properties. Our analysis reveals a clear path forward in the optimization of the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold.

  • Successful Strategies: The data unequivocally supports scaffold hopping (Pyridine to Pyrazine in PPM-02 ) as a superior strategy for enhancing metabolic stability over simply blocking metabolic sites (as in PPM-01 ). The pyrazine replacement not only eliminated the metabolic liability but also improved other properties like plasma protein binding, resulting in a candidate with an outstanding overall profile.

  • Identified Liabilities: The PPM-01 strategy, while effective at improving stability, introduced a new liability in the form of CYP3A4 inhibition. This is a critical finding, as it flags a potential for drug-drug interactions that would need to be addressed in subsequent optimization cycles.

  • Future Directions: Based on this comprehensive analysis, PPM-02 is the clear lead candidate to advance into efficacy and safety studies. Further work could involve exploring additional substitutions on the pyrazine or pyrimidine rings to fine-tune properties like solubility without compromising the excellent metabolic stability now engineered into the scaffold. The poor performance of PPM-03 serves as a valuable lesson: modifications must be viewed holistically, as improving one parameter (PPB) at the expense of another (metabolic stability) can be detrimental to the overall profile.

Conclusion

The optimization of pharmacokinetic properties is a complex, multi-parameter challenge that is central to modern drug discovery. Through a systematic evaluation of rationally designed derivatives of the [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol scaffold, we have demonstrated how targeted chemical modifications can lead to dramatic improvements in metabolic stability and oral bioavailability. The pyrazine-containing derivative, PPM-02 , exhibits a highly favorable pharmacokinetic profile, marking it as a promising candidate for further preclinical development. This guide underscores the importance of integrating a suite of robust in vitro and in vivo assays to build a comprehensive understanding of a compound's ADME profile, enabling data-driven decisions that accelerate the path to the clinic.

References

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol. As a synthetic intermediate common in pharmaceutical research and development, it...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol. As a synthetic intermediate common in pharmaceutical research and development, its proper management is fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. Given that a specific Safety Data Sheet (SDS) may not always be readily accessible, this guidance is established from the known hazardous properties of its core chemical moieties: pyridine and pyrimidine. Adherence to these protocols is critical for all researchers, scientists, and laboratory professionals.

Hazard Assessment and Identification

The first principle of safe disposal is a thorough understanding of the material's potential hazards. The chemical structure of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol contains both a pyridine and a pyrimidine ring system. Pyridine and its derivatives are recognized as hazardous substances, known to be harmful if swallowed, inhaled, or in contact with skin.[1][2] Similarly, pyrimidine-based compounds are often handled as hazardous chemical waste.[3] Therefore, all waste containing this compound must be classified and managed as hazardous.[1]

Based on analogous structures, [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol should be conservatively handled as a substance that may cause skin, eye, and respiratory irritation.[4]

Table 1: Hazard Profile and Protective Equipment Summary

Potential Hazard Regulatory Framework Required Personal Protective Equipment (PPE)
Harmful if Swallowed/Inhaled OSHA 29 CFR 1910.1450[5][6] Work within a certified chemical fume hood to minimize inhalation exposure.[4][7]
Causes Skin Irritation General Laboratory Best Practices Chemical-resistant nitrile or neoprene gloves are mandatory to prevent skin contact.[3][4]
Causes Serious Eye Irritation OSHA 29 CFR 1910.133 Safety glasses with side-shields or chemical splash goggles must be worn.[3][8]
Environmental Hazard EPA Resource Conservation and Recovery Act (RCRA)[9][10] Prohibited from drain or sewer disposal.[7][10] Must be disposed of as hazardous waste.

| General Handling | Institutional Chemical Hygiene Plan (CHP)[11] | Wear a standard laboratory coat and closed-toe shoes.[4][8] |

Step-by-Step Waste Segregation and Collection Protocol

Proper segregation is fundamental to preventing dangerous chemical reactions and ensuring compliant disposal.[9][11] Under no circumstances should this chemical waste be mixed with regular trash or poured down the drain.[7][10]

2.1. Waste Stream Identification and Segregation At the point of generation, waste must be immediately segregated into distinct streams.[9] Do not mix [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol waste with other incompatible waste, such as strong oxidizers or acids.[7][12]

  • Solid Waste: Collect contaminated items such as gloves, weighing paper, and absorbent materials in a designated solid hazardous waste container.[4]

  • Liquid Waste: Collect all unused or spent solutions containing the compound in a designated liquid hazardous waste container.[4]

  • Empty Containers: "Empty" containers that held the pure compound are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol). This rinsate is considered hazardous and must be collected in the liquid hazardous waste container.[4][13]

2.2. Container Selection and Management The integrity of your waste containment is paramount.

  • Compatibility: Use containers that are chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice for many organic waste streams.[1][14]

  • Condition: Containers must be in good condition, free from damage or leaks, and equipped with a secure, leak-proof screw cap.[9][12][15]

  • Closure: Keep waste containers closed at all times except when actively adding waste.[12][15] Do not leave a funnel in the container opening.[15]

2.3. Mandatory Labeling Accurate labeling prevents accidents and is a strict regulatory requirement.[14][15] Every waste container must be clearly labeled with:

  • The words "HAZARDOUS WASTE" .[4][15]

  • The full chemical name: "[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol" . Do not use abbreviations or chemical formulas.[15]

  • An accurate list of all constituents and their approximate percentages.[15]

  • The date waste accumulation began.[14]

On-Site Storage in Satellite Accumulation Areas (SAA)

Laboratories must designate specific locations for temporary waste storage, known as Satellite Accumulation Areas (SAAs).[10][12][15]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15][16]

  • Environment: Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area.[7] This area should be away from all sources of ignition, heat, and direct sunlight.[7]

  • Inspections: The SAA must be inspected weekly for any signs of leakage or container degradation.[9][15]

  • Capacity Limits: Be aware of volume limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed within three days.[10][12]

Emergency Procedures: Spill Management

In the event of a spill, a swift and systematic response is required to mitigate risks.[4]

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[4][7]

  • Contain: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][4][7]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a new, properly labeled hazardous waste container.[4][17]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1][4]

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department immediately.[4]

Final Disposal Pathway

The ultimate disposal of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol must be handled by professionals.

  • Primary Method: The only acceptable method for disposal is through your institution's EHS department or a licensed environmental waste management company.[1][4]

  • Initiating Pickup: When your waste container is approximately 90% full, complete and submit a chemical waste pickup request form as required by your institution.[15]

  • Documentation: Provide the disposal company with an accurate and complete inventory of the waste container's contents.[4]

The following diagram outlines the complete workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Storage & Management cluster_2 Final Disposal cluster_3 Emergency Protocol Start Waste Generated ([2-(Pyridin-2-yl)pyrimidin-4-yl]methanol) Segregate Step 1: Segregate Waste (Solid, Liquid, Rinsate) Start->Segregate Container Step 2: Use Compatible, Sealed Container Segregate->Container Label Step 3: Label Container 'Hazardous Waste' + Full Name Container->Label Store Step 4: Store in SAA (Cool, Dry, Ventilated) Label->Store Inspect Step 5: Weekly Inspection Store->Inspect Spill Spill Event Occurs Store->Spill Request Step 6: Request Pickup (via EHS / Contractor) Inspect->Request Container 90% Full End Waste Safely Managed & Disposed Request->End Spill_Protocol Execute Spill Protocol: Evacuate, Contain, Collect, Decontaminate, Report Spill->Spill_Protocol Spill_Protocol->Label Collect spill waste in new container

Caption: Disposal workflow for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

References

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  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
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Handling

A Researcher's Guide to Personal Protective Equipment for Handling [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, compounds like [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, a heterocyclic aro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. Among these, compounds like [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, a heterocyclic aromatic alcohol, are of significant interest. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, step-by-step protocol for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, grounded in established safety principles and data from analogous structures.

Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol may not be readily available, a robust risk assessment can be conducted by examining structurally similar compounds. Analogs such as 4-(Hydroxymethyl)pyridine and 2-Pyridylmethanol share key functional groups—a pyridine ring and a methanol group—which are the primary determinants of their toxicological profiles.[1][2]

Based on the data for these surrogates, [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol should be handled as a substance that is potentially:

  • Harmful if swallowed [1][2][3]

  • Causes skin irritation [1][4]

  • Causes serious eye irritation [1][4]

  • May cause respiratory irritation [1][4]

The presence of the methanol moiety also warrants consideration of the toxicity of methanol itself, which can be fatal or cause blindness if swallowed and is harmful if inhaled or absorbed through the skin.[5][6][7][8][9] The pyridine and pyrimidine rings suggest that, like pyridine, this compound should be treated as a hazardous substance.[10][11]

Engineering and Administrative Controls: The First Line of Defense

Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. The most effective way to reduce exposure is through engineering and administrative controls.[12]

  • Engineering Controls: All work with [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[13][14]

  • Administrative Controls: Access to areas where this chemical is handled should be restricted. All personnel must receive comprehensive training on its potential hazards and the proper handling procedures.[14]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

Rationale: The potential for this compound to cause serious eye irritation necessitates robust eye protection.[1][4] Splashes are a significant risk during transfer, mixing, and other manipulations.

Protocol:

  • Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[13][15] These provide a seal around the eyes, protecting against splashes from all angles.

  • Secondary Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[16]

Rationale: The compound is expected to cause skin irritation.[1][4] Furthermore, the potential for dermal absorption, a known hazard for methanol, must be considered.[5][7]

Protocol:

  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling pyridine-containing compounds.[13] It is critical to:

    • Inspect gloves for any signs of degradation or puncture before use.

    • Practice proper glove removal techniques to avoid contaminating the skin.

    • Change gloves immediately if they become contaminated.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect the skin and clothing from contamination.[13]

  • Additional Protection: For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[17]

Rationale: Since [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol may cause respiratory irritation, minimizing inhalation exposure is crucial.[1][4]

Protocol:

  • Primary Control: As stated, all work should be conducted in a chemical fume hood.[14]

  • When Required: If work must be performed outside of a fume hood, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[15] The specific type of respirator should be determined by a qualified industrial hygienist based on the potential exposure levels.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Final Action Start Start: Handling the Compound Assess_Task Assess Task: - Scale of work - Potential for splashes - Aerosol generation Start->Assess_Task In_Fume_Hood Work in a Chemical Fume Hood? Assess_Task->In_Fume_Hood Base_PPE Standard PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat In_Fume_Hood->Base_PPE Yes Respirator Use Respirator with Organic Vapor Cartridge In_Fume_Hood->Respirator No Splash_Risk High Splash Risk? Base_PPE->Splash_Risk Face_Shield Add Face Shield Proceed Proceed with Experiment Face_Shield->Proceed Respirator->Base_PPE Chem_Apron Add Chemical-Resistant Apron Chem_Apron->Proceed Splash_Risk->Face_Shield Yes Splash_Risk->Chem_Apron Yes Splash_Risk->Proceed No

Caption: PPE selection workflow for handling [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

Donning and Doffing PPE: A Step-by-Step Guide

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Goggles first, then face shield.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique. Dispose of them immediately in a designated hazardous waste container.[13]

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Safety and Compliance

Pyridine and its derivatives are classified as hazardous waste.[10][11][13] Therefore, all materials contaminated with [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol must be disposed of as hazardous waste.

Operational Plan:

  • Waste Segregation: Maintain separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.[18]

  • Solid Waste: This includes contaminated gloves, weighing paper, and any absorbent materials used for spills. Place these in a designated solid hazardous waste container.[18]

  • Liquid Waste: Unused or spent solutions containing the compound should be collected in a designated liquid hazardous waste container.[18] Never pour this chemical down the drain.[13][14]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[18]

  • Spill Management: In the event of a spill, evacuate the area and ensure it is well-ventilated. Use an inert absorbent material like vermiculite or sand to contain the spill.[13][14] Collect the absorbed material and place it in a sealed hazardous waste container.[13]

The following table summarizes the recommended PPE for handling [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol.

Body Part Personal Protective Equipment Rationale
Eyes Chemical splash goggles (ANSI Z87.1)Protects against splashes and potential serious eye irritation.[1][4][15]
Face Face shield (in addition to goggles)Required for tasks with a high risk of splashing.[16]
Hands Nitrile or neoprene glovesProtects against skin irritation and potential dermal absorption.[13]
Body Flame-resistant lab coatProtects skin and clothing from contamination.[13]
Body (additional) Chemical-resistant apronProvides an extra layer of protection during high-splash risk procedures.[17]
Respiratory NIOSH-approved respirator with organic vapor cartridgeRequired if work is done outside a fume hood or if aerosols are generated.[15]

By adhering to these rigorous safety protocols, researchers can confidently handle [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol, ensuring their personal safety and maintaining a compliant and secure laboratory environment.

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI . Available at: [Link]

  • ATSDR Pyridine Tox Profile . Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific . Available at: [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov . Available at: [Link]

  • Personal Protective Equipment | US EPA . Available at: [Link]

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  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship . Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista . Available at: [Link]

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  • Methanol Toxicity - CDC Stacks . Available at: [Link]

  • Methanol toxicity - Wikipedia . Available at: [Link]

  • Incident management: methanol - GOV.UK . Available at: [Link]

  • 4-Pyridineethanol Safety Data Sheet Jubilant Ingrevia Limited . Available at: [Link]

  • The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management - MDPI . Available at: [Link]

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